ZINC69391
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)-1-[2-(trifluoromethyl)phenyl]guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N5/c1-8-7-9(2)20-13(19-8)22-12(18)21-11-6-4-3-5-10(11)14(15,16)17/h3-7H,1-2H3,(H3,18,19,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEZGMANANMSUSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)NC2=CC=CC=C2C(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
ZINC69391: A Comprehensive Technical Guide on its Mechanism of Action as a Rac1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth analysis of the small molecule ZINC69391, a specific inhibitor of the Ras-related C3 botulinum toxin substrate 1 (Rac1). Discovered through docking-based virtual library screening, this compound has demonstrated significant potential as an anticancer agent due to its targeted effects on fundamental cellular processes regulated by Rac1.[1][2] This guide will detail its mechanism of action, summarize key quantitative data, outline experimental protocols used in its characterization, and provide visual representations of its effects on signaling pathways.
Core Mechanism of Action: Inhibition of Rac1-GEF Interaction
This compound functions as a specific inhibitor of Rac1, a member of the Rho family of small GTPases.[3][4][5] The primary mechanism of this compound involves the disruption of the interaction between Rac1 and its activating proteins, the Guanine Nucleotide Exchange Factors (GEFs).[2][3] Rho GTPases like Rac1 act as molecular switches, cycling between an inactive GDP-bound state and an active GTP-bound state.[3] GEFs facilitate the exchange of GDP for GTP, leading to the activation of Rac1 and the subsequent initiation of downstream signaling cascades.[3]
This compound is proposed to bind to a surface area on Rac1 that includes the critical tryptophan 56 (Trp56) residue, effectively masking it.[3][5] This steric hindrance prevents GEFs, such as T-cell lymphoma invasion and metastasis-inducing protein 1 (Tiam1) and Dedicator of cytokinesis protein 8 (Dock180), from binding to and activating Rac1.[4][6] Consequently, Rac1 remains in its inactive, GDP-bound form, leading to the attenuation of its downstream signaling pathways. Studies have confirmed the specificity of this compound for Rac1, with no significant inhibitory effect observed on the closely related GTPase, Cdc42.[1][6]
Signaling Pathways and Cellular Effects
The inhibition of Rac1 by this compound has pleiotropic effects on cancer cells, primarily manifesting as antiproliferative, pro-apoptotic, and antimetastatic activities.[3]
1. Rac1 Activation and Inhibition by this compound:
The following diagram illustrates the canonical Rac1 activation cycle and the point of intervention for this compound.
Caption: Rac1 activation cycle and the inhibitory action of this compound.
2. Downstream Consequences of Rac1 Inhibition:
By blocking Rac1 activation, this compound triggers a cascade of downstream cellular events that are detrimental to cancer progression.
Caption: Cellular processes affected by this compound-mediated Rac1 inhibition.
The inhibition of Rac1 and its downstream effectors, such as p21-activated kinase 1 (PAK1), leads to a disruption of the actin cytoskeleton, which in turn impairs cell migration and invasion.[4] Furthermore, this compound induces cell cycle arrest, primarily in the G1 phase, and promotes apoptosis, as evidenced by the increased activity of caspase-3.[1][4][5]
Quantitative Data Summary
The antiproliferative activity of this compound has been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) |
| Breast Cancer | ||
| MDA-MB-231 | Triple-Negative | 48[1] |
| F3II | 61[1] | |
| MCF7 | Estrogen Receptor-Positive | 31[1] |
| Leukemia | ||
| U937 | Histiocytic Lymphoma | 41 - 54[3][5] |
| HL-60 | Promyelocytic Leukemia | 41 - 54[3][5] |
| KG1A | Acute Myelogenous Leukemia | 41 - 54[3][5] |
| Jurkat | Acute T-cell Leukemia | 41 - 54[3][5] |
| Glioma | ||
| LN229, U-87 MG | Glioblastoma | Proliferation reduced with 0-125 µM[5] |
For comparison, the established Rac1 inhibitor NSC23766 exhibited an IC50 value of approximately 140 µM in F3II breast cancer cells, highlighting the relative potency of this compound.[1]
Experimental Protocols
The characterization of this compound has involved a range of in vitro and in vivo experimental procedures. Below are detailed methodologies for key experiments.
1. Cell Viability and Proliferation Assay (MTT Assay):
-
Objective: To determine the effect of this compound on the metabolic activity and proliferation of cancer cells.
-
Method:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The following day, cells are treated with varying concentrations of this compound or a vehicle control (e.g., DMSO).
-
After a 72-hour incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).[1]
-
Cells are incubated for a further 4 hours to allow for the conversion of MTT to formazan crystals by metabolically active cells.
-
The formazan crystals are solubilized with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage relative to the vehicle-treated control cells. IC50 values are calculated from concentration-response curves.
-
2. Rac1 Activation Assay (Pull-Down Assay):
-
Objective: To measure the levels of active, GTP-bound Rac1 in cells following treatment with this compound.
-
Method:
-
Cells (e.g., F3II breast cancer cells) are serum-starved to reduce basal Rac1 activity.[1]
-
Cells are pre-treated with this compound for a specified duration (e.g., 1 hour) before stimulation with a Rac1 activator, such as Epidermal Growth Factor (EGF).[1][6]
-
Cells are lysed in a buffer containing inhibitors of proteases and phosphatases.
-
A portion of the total cell lysate is reserved for the analysis of total Rac1 levels by Western blotting.
-
The remaining lysate is incubated with a GST-fusion protein corresponding to the p21-binding domain (PBD) of PAK1, which specifically binds to GTP-bound Rac1, coupled to glutathione-agarose beads.
-
The beads are washed to remove non-specifically bound proteins.
-
The bound proteins (active Rac1) are eluted and analyzed by SDS-PAGE and Western blotting using an anti-Rac1 antibody.
-
The levels of active Rac1 are normalized to the total Rac1 levels in the corresponding lysates.
-
3. In Vivo Metastasis Model (Syngeneic Mouse Model):
-
Objective: To evaluate the antimetastatic potential of this compound in a living organism.
-
Method:
-
BALB/c mice are injected intravenously (i.v.) with a suspension of viable F3II syngeneic breast cancer cells (e.g., 2x10^5 cells) to induce experimental lung metastases.[1]
-
The mice are then treated with daily intraperitoneal (i.p.) injections of this compound (e.g., 25 mg/kg body weight) or a vehicle control for a period of 21 days.[1][5]
-
At the end of the treatment period, the mice are euthanized, and their lungs are harvested.
-
The number of metastatic colonies on the lung surface is counted under a dissecting microscope.[1]
-
The reduction in lung colonization in the this compound-treated group is compared to the control group to determine the in vivo antimetastatic efficacy.[1]
-
Experimental Workflow Diagram
The following diagram outlines the logical flow of experiments used to characterize this compound, from its initial discovery to its in vivo validation.
Caption: A logical workflow of the experimental characterization of this compound.
Conclusion and Future Directions
This compound has been robustly characterized as a specific inhibitor of Rac1, demonstrating a clear mechanism of action through the disruption of Rac1-GEF interactions. Its efficacy in reducing cancer cell proliferation, inducing apoptosis, and inhibiting metastasis in preclinical models establishes it as a promising lead compound for the development of novel anticancer therapies.[1][3] The development of more potent analogs, such as 1A-116, further underscores the therapeutic potential of targeting this signaling node.[1][4] Future research should focus on comprehensive preclinical toxicology and pharmacokinetic studies to advance this compound and its derivatives towards clinical evaluation.
References
- 1. Preclinical Development of Novel Rac1-GEF Signaling Inhibitors using a Rational Design Approach in Highly Aggressive Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical development of novel Rac1-GEF signaling inhibitors using a rational design approach in highly aggressive breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Proapoptotic and antiinvasive activity of Rac1 small molecule inhibitors on malignant glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
ZINC69391: A Technical Guide to its Function as a Rac1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZINC69391 is a small molecule inhibitor that specifically targets Rac1, a key member of the Rho family of GTPases. By interfering with the interaction between Rac1 and its guanine nucleotide exchange factors (GEFs), this compound effectively blocks Rac1 activation. This inhibition leads to a cascade of downstream effects, including the disruption of cancer cell proliferation, induction of apoptosis, and suppression of metastasis. This technical guide provides a comprehensive overview of the function, mechanism of action, and biological effects of this compound, supported by quantitative data and detailed experimental methodologies.
Introduction to Rac1 and its Role in Disease
Rac1 is a small GTPase that acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. This cycle is tightly regulated by GEFs, which promote the exchange of GDP for GTP, and GTPase-activating proteins (GAPs), which enhance GTP hydrolysis. In its active state, Rac1 interacts with a multitude of downstream effector proteins to regulate essential cellular processes such as actin cytoskeleton organization, cell migration, cell cycle progression, and cell proliferation. Dysregulation of Rac1 activity is implicated in various pathologies, most notably in cancer, where it contributes to tumor growth, invasion, and metastasis.[1] Consequently, Rac1 has emerged as a promising therapeutic target for the development of novel anti-cancer agents.
Mechanism of Action of this compound
This compound functions as a specific inhibitor of Rac1 activation. Its primary mechanism involves binding to Rac1 and masking a critical residue, Tryptophan-56 (Trp56), on its surface. This residue is crucial for the interaction between Rac1 and its GEFs, such as Tiam1 and Dock180.[2][3] By obstructing this interaction, this compound prevents the GEF-mediated exchange of GDP for GTP, thereby locking Rac1 in its inactive state.[3] This targeted inhibition of Rac1 activation is specific, as this compound has been shown to have no effect on the closely related GTPase, Cdc42.[4]
Signaling Pathway of this compound-mediated Rac1 Inhibition
Caption: this compound inhibits the Rac1 activation cycle.
Biological Activities of this compound
The inhibition of Rac1 by this compound translates into significant anti-cancer activities across various cancer cell types.
Antiproliferative Activity
This compound demonstrates potent antiproliferative effects in a range of cancer cell lines.[4] This activity is concentration-dependent and has been observed in leukemia, glioma, and breast cancer cells.[4]
Induction of Apoptosis
This compound is a known inducer of apoptosis, or programmed cell death. Treatment with this compound leads to an increase in the enzymatic activity of caspase-3, a key executioner caspase in the apoptotic pathway. This pro-apoptotic effect contributes to its overall anti-cancer efficacy.
Anti-Metastatic Effects
A crucial aspect of this compound's function is its ability to inhibit cancer cell migration and invasion, key processes in metastasis. In vivo studies have confirmed its anti-metastatic potential, showing that this compound can significantly impair metastatic lung colonization in animal models.
Quantitative Data
The biological activities of this compound have been quantified in various studies, providing valuable data for its preclinical evaluation.
Table 1: In Vitro Antiproliferative Activity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| U937 | Histiocytic Lymphoma | 41 - 54 | |
| HL-60 | Acute Promyelocytic Leukemia | 41 - 54 | |
| KG1A | Acute Myelogenous Leukemia | 41 - 54 | |
| Jurkat | Acute T-cell Leukemia | 41 - 54 | |
| MDA-MB-231 | Breast Cancer | 48 | [4] |
| F3II | Breast Cancer | 61 | [4] |
| MCF7 | Breast Cancer | 31 | [4] |
Table 2: In Vivo Anti-Metastatic Activity of this compound
| Animal Model | Cancer Cell Line | Treatment | Outcome | Reference |
| Syngeneic Mouse Model | F3II (Breast Cancer) | 25 mg/kg/day, intraperitoneal injection | ~60% reduction in metastatic lung colonization | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the function of this compound.
Rac1-GEF Interaction Assay (Affinity Precipitation)
This assay is used to determine the ability of this compound to disrupt the interaction between Rac1 and its GEF, Tiam1.[4]
Workflow Diagram:
Caption: Workflow for Rac1-GEF affinity precipitation assay.
Methodology:
-
Cell Lysate Preparation: HEK293T cells are transiently transfected with a plasmid encoding a constitutively active, HA-tagged Tiam1. After 48 hours, cells are lysed in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.
-
GST-Rac1 Bead Preparation: Bacterially expressed and purified GST-tagged Rac1 is incubated with Glutathione Agarose Beads to immobilize the protein.
-
Incubation: The cell lysate containing HA-Tiam1 is incubated with the GST-Rac1 beads for 2-4 hours at 4°C with gentle rotation. Different concentrations of this compound (e.g., 100 µM and 200 µM) or a vehicle control are added to the incubation mixture.[4]
-
Washing: The beads are washed three to five times with lysis buffer to remove unbound proteins.
-
Elution: Bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: The eluted proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with a primary antibody against the HA tag. A secondary antibody conjugated to horseradish peroxidase is then used for detection via chemiluminescence.
-
Analysis: The intensity of the bands corresponding to HA-Tiam1 is quantified to determine the extent of interaction with Rac1 in the presence and absence of this compound.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Methodology:
-
Cell Seeding: Cancer cells (e.g., MDA-MB-231, F3II, MCF7) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound (e.g., 0-100 µM) for a specified period (e.g., 72 hours).
-
MTT Incubation: The culture medium is replaced with fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are solubilized by adding 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Methodology:
-
Cell Treatment: Cells are treated with this compound (e.g., 50 µM) for a specified time (e.g., 24 hours).[2]
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V Binding Buffer.
-
Staining: Cells are stained with FITC-conjugated Annexin V and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. FITC-Annexin V fluorescence is typically measured in the FL1 channel, and PI fluorescence in the FL2 or FL3 channel.
-
Data Analysis: The cell population is gated into four quadrants: viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+).
In Vivo Anti-Metastatic Study
This experiment evaluates the effect of this compound on the formation of metastatic tumors in a living organism.
Methodology:
-
Animal Model: Female BALB/c mice are typically used for a syngeneic breast cancer model.
-
Tumor Cell Injection: A suspension of cancer cells (e.g., 2 x 10^5 F3II cells) in a suitable medium is injected into the lateral tail vein of the mice to induce experimental lung metastasis.[4]
-
Treatment: The mice are treated daily with intraperitoneal injections of this compound (e.g., 25 mg/kg body weight) or a vehicle control, starting from the day of tumor cell injection and continuing for a defined period (e.g., 21 days).[4]
-
Metastasis Assessment: At the end of the treatment period, the mice are euthanized, and their lungs are harvested and fixed. The number of metastatic nodules on the lung surface is counted under a dissecting microscope.
-
Statistical Analysis: The difference in the number of metastatic nodules between the this compound-treated group and the control group is analyzed for statistical significance.
Conclusion
This compound is a specific and potent inhibitor of Rac1, demonstrating significant anti-cancer properties in preclinical studies. Its well-defined mechanism of action, involving the disruption of the Rac1-GEF interaction, leads to the inhibition of cell proliferation, induction of apoptosis, and suppression of metastasis. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further research and development of this compound and related compounds as potential therapeutics for the treatment of cancer and other diseases driven by aberrant Rac1 signaling.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. Preclinical Development of Novel Rac1-GEF Signaling Inhibitors using a Rational Design Approach in Highly Aggressive Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
The Molecular Chokehold: A Technical Guide to the ZINC69391 Binding Site on Rac1
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the binding interaction between the small molecule inhibitor ZINC69391 and the small GTPase Rac1, a critical regulator of cell signaling. This compound has emerged as a specific inhibitor of Rac1, demonstrating anti-proliferative, anti-metastatic, and pro-apoptotic effects in various cancer models. This document provides a comprehensive overview of the binding site, the mechanism of inhibition, relevant quantitative data, and detailed experimental methodologies to facilitate further research and drug development efforts targeting the Rac1 signaling pathway.
Executive Summary
This compound is a specific inhibitor of Rac1, a member of the Rho family of small GTPases. It functions by directly interfering with the interaction between Rac1 and its activating proteins, the Guanine Nucleotide Exchange Factors (GEFs).[1][2] The primary binding site of this compound on Rac1 involves the masking of a critical tryptophan residue, Trp56, which is essential for GEF binding and subsequent Rac1 activation.[2][3] This inhibition of the Rac1-GEF interaction prevents the exchange of GDP for GTP, locking Rac1 in its inactive state and disrupting downstream signaling pathways that control cell proliferation, migration, and survival.
The this compound Binding Site and Mechanism of Action
Computational docking studies and experimental evidence have elucidated the mechanism by which this compound inhibits Rac1 activity.
Key Interacting Residue: Tryptophan 56
The cornerstone of this compound's inhibitory action is its interaction with Tryptophan 56 (Trp56) on the surface of Rac1.[2][3] This residue is located within a critical region for the binding of GEFs, such as Tiam1, Dock180, and P-Rex1.[1][4] By masking Trp56, this compound physically obstructs the binding of these activating proteins, thereby preventing the conformational changes required for nucleotide exchange.
Disruption of the Rac1-GEF Interaction
The activation of Rac1 is a tightly regulated process initiated by the binding of a GEF. This interaction facilitates the release of GDP, allowing GTP to bind and switch Rac1 to its active conformation. This compound acts as a competitive inhibitor of this protein-protein interaction. In vitro studies have demonstrated that this compound effectively interferes with the association of Rac1 with various GEFs, including:
-
Tiam1: this compound has been shown to block the interaction between Rac1 and the GEF Tiam1.[1]
-
Dock180: The inhibitor also disrupts the interaction between Rac1 and Dock180, a GEF relevant in glioma invasion.[3][4]
-
P-Rex1: Inhibition of the Rac1-P-Rex1 interaction has also been observed.[1]
By preventing the formation of the Rac1-GEF complex, this compound effectively keeps Rac1 in its inactive, GDP-bound state, thereby inhibiting its downstream signaling functions.
Quantitative Data
While direct binding affinity constants such as Kd or Ki for the this compound-Rac1 interaction are not extensively reported in the literature, the biological activity of the compound has been quantified through various functional assays.
Inhibition of Rac1-Tiam1 Interaction
The following table summarizes the concentration-dependent inhibition of the Rac1-Tiam1 interaction by this compound in a cell-free assay.
| Compound | Concentration | Inhibition of Rac1-Tiam1 Interaction | Reference |
| This compound | 200 µM | Yes | [5] |
Cellular IC50 Values
The half-maximal inhibitory concentration (IC50) values for this compound have been determined in various cancer cell lines, indicating its anti-proliferative effects.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| U937 | Histiocytic Lymphoma | 41 - 54 | [2] |
| HL-60 | Acute Promyelocytic Leukemia | 41 - 54 | [2] |
| KG1A | Acute Myelogenous Leukemia | 41 - 54 | [2] |
| Jurkat | Acute T-Cell Leukemia | 41 - 54 | [2] |
| MDA-MB-231 | Breast Cancer | 48 | [5] |
| F3II | Breast Cancer | 61 | [5] |
| MCF-7 | Breast Cancer | 31 | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction between this compound and Rac1.
Affinity Precipitation Assay for Rac1-Tiam1 Interaction
This assay is designed to assess the ability of this compound to disrupt the interaction between Rac1 and its GEF, Tiam1, in vitro.
Objective: To determine if this compound inhibits the binding of a constitutively active Tiam1 mutant to Rac1.
Materials:
-
HEK293T cells overexpressing a constitutively activated, HA-tagged mutant of Tiam1 (Tiam1-C1199).
-
Bacterially expressed and purified GST-tagged Rac1.
-
Glutathione Agarose Beads.
-
This compound.
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Wash buffer (e.g., PBS with 0.1% Tween-20).
-
SDS-PAGE gels and Western blotting reagents.
-
Anti-HA antibody.
-
Secondary antibody (e.g., HRP-conjugated anti-mouse IgG).
-
Chemiluminescence substrate.
Protocol:
-
Cell Lysate Preparation: Lyse HEK293T cells expressing HA-Tiam1-C1199 in ice-cold lysis buffer. Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Rac1 Immobilization: Incubate purified GST-Rac1 with Glutathione Agarose Beads to immobilize the protein on the beads. Wash the beads to remove unbound GST-Rac1.
-
Binding Reaction: Add the HEK293T cell lysate containing HA-Tiam1-C1199 to the GST-Rac1-bound beads.
-
Inhibitor Treatment: Add varying concentrations of this compound (e.g., 100 µM and 200 µM) or vehicle control (e.g., DMSO) to the binding reaction.
-
Incubation: Incubate the reaction mixture with gentle rotation at 4°C for a specified time (e.g., 2-4 hours).
-
Washing: Pellet the beads by centrifugation and wash them multiple times with wash buffer to remove non-specific binding.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with an anti-HA antibody to detect the amount of Tiam1 that was pulled down with Rac1.
-
Data Analysis: Quantify the band intensities to determine the concentration-dependent inhibition of the Rac1-Tiam1 interaction by this compound.[6]
Rac1 Activation Pull-Down Assay
This assay measures the levels of active, GTP-bound Rac1 in cells following stimulation and treatment with this compound.
Objective: To assess the effect of this compound on Epidermal Growth Factor (EGF)-induced Rac1 activation.
Materials:
-
F3II breast cancer cells.
-
Epidermal Growth Factor (EGF).
-
This compound.
-
Serum-free cell culture medium.
-
PAK1-PBD (p21-binding domain) agarose beads.
-
Cell lysis buffer (containing protease and phosphatase inhibitors).
-
Wash buffer.
-
SDS-PAGE and Western blotting reagents.
-
Anti-Rac1 antibody.
Protocol:
-
Cell Culture and Serum Starvation: Culture F3II cells to sub-confluency. Serum-starve the cells for a specified period (e.g., 24 hours) to reduce basal Rac1 activity.
-
Inhibitor Pre-treatment: Treat the serum-starved cells with varying concentrations of this compound or vehicle control for a defined time (e.g., 1 hour).
-
EGF Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for a short period (e.g., 15 minutes) to induce Rac1 activation.
-
Cell Lysis: Immediately lyse the cells in ice-cold lysis buffer. Clarify the lysates by centrifugation.
-
Pull-Down of Active Rac1: Incubate a portion of the cell lysate with PAK1-PBD agarose beads. The PBD of PAK1 specifically binds to the GTP-bound (active) form of Rac1.
-
Total Rac1 Control: Reserve a small aliquot of the total cell lysate to determine the total Rac1 levels.
-
Washing: Pellet the beads and wash them extensively with wash buffer to remove unbound proteins.
-
Elution and Western Blotting: Elute the bound proteins and analyze the levels of active Rac1 by Western blotting using an anti-Rac1 antibody. Also, perform a Western blot for total Rac1 from the reserved lysate aliquot to ensure equal protein loading.
-
Analysis: Compare the levels of active Rac1 in the different treatment groups to determine the inhibitory effect of this compound on EGF-induced Rac1 activation.[6]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the Rac1 signaling pathway, the mechanism of this compound inhibition, and the experimental workflows.
Caption: The Rac1 signaling pathway.
Caption: Mechanism of this compound inhibition.
Caption: Affinity precipitation workflow.
References
- 1. Preclinical Development of Novel Rac1-GEF Signaling Inhibitors using a Rational Design Approach in Highly Aggressive Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Proapoptotic and antiinvasive activity of Rac1 small molecule inhibitors on malignant glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
ZINC69391: A Potent and Specific Inhibitor of Rac1 GTPase
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Small GTPases of the Rho family are critical regulators of a wide array of fundamental cellular processes, including the organization of the actin cytoskeleton, cell cycle progression, and cell migration.[1] Among these, Rac1 has been identified as a key player in tumorigenesis, cancer progression, and metastasis, particularly in aggressive forms of breast cancer and glioma.[1][2] Consequently, Rac1 has emerged as a promising molecular target for the development of novel anti-cancer therapeutics. This technical guide provides a comprehensive overview of ZINC69391, a small molecule inhibitor identified through a docking-based virtual library screening that specifically targets the activation of Rac1 by its guanine nucleotide exchange factors (GEFs).[2] this compound has demonstrated significant anti-proliferative, anti-metastatic, and pro-apoptotic effects in various cancer models, establishing it as a valuable tool for cancer research and a potential lead compound for drug development.[3][4][5]
Mechanism of Action
This compound exerts its inhibitory effect on Rho GTPases by specifically targeting Rac1. It functions by interfering with the interaction between Rac1 and its GEFs, such as Tiam1 and the dedicator of cytokinesis 180 (DOCK180).[1][3][6] This inhibitory action is achieved by masking the Tryptophan 56 (Trp56) residue on the surface of Rac1.[3][5] This specific interaction prevents the GEF-mediated exchange of GDP for GTP, thereby locking Rac1 in its inactive, GDP-bound state and reducing the intracellular levels of active Rac1-GTP.[1] Importantly, this compound has been shown to be highly selective for Rac1, with no significant inhibitory effect observed on the closely related Rho GTPase, Cdc42.[1][4]
The inhibition of Rac1 activation by this compound leads to the downstream suppression of Rac1-mediated signaling pathways. One of the key downstream effectors of Rac1 is p21-activated kinase 1 (Pak1). Studies have shown that treatment with this compound affects the activation of Pak1, further confirming its on-target activity.[1]
Quantitative Data
The following tables summarize the key quantitative data regarding the efficacy of this compound in various experimental settings.
Table 1: Inhibitory Activity of this compound
| Parameter | Target Interaction | Value | Reference |
| IC50 | Rac1-Tiam1 Interaction | 61 µM | [7] |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Reference |
| U937 | Histiocytic Lymphoma | 41 - 54 µM | [3] |
| HL-60 | Acute Promyelocytic Leukemia | 41 - 54 µM | |
| KG1A | Acute Myelogenous Leukemia | 41 - 54 µM | |
| Jurkat | Acute T-cell Leukemia | 41 - 54 µM | [5] |
| F3II | Aggressive Breast Cancer | Not specified | [4] |
Note: The IC50 range of 41-54 µM for the leukemia cell lines is reported collectively in the source material.
Experimental Protocols
This section details the methodologies for key experiments used to characterize the effects of this compound on Rho GTPases.
Rac1 Activation Assay (Pull-down Assay)
This assay is used to specifically measure the levels of active, GTP-bound Rac1 in cell lysates.
Protocol:
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed in a buffer containing a non-ionic detergent (e.g., Triton X-100), protease inhibitors, and phosphatase inhibitors.
-
Lysate Clarification: The cell lysates are clarified by centrifugation to remove cellular debris.
-
Protein Quantification: The total protein concentration in the supernatant is determined using a standard protein assay (e.g., BCA assay).
-
Affinity Precipitation: An equal amount of total protein from each sample is incubated with a purified GST-fusion protein of the p21-binding domain (PBD) of PAK1, which specifically binds to GTP-bound Rac1 and Cdc42, coupled to glutathione-agarose beads.
-
Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: The eluted proteins are resolved by SDS-PAGE, transferred to a PVDF membrane, and probed with a specific anti-Rac1 antibody to detect the levels of active Rac1. Total Rac1 levels in the whole-cell lysates are also determined by Western blotting to serve as a loading control.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound or a vehicle control for a specified period (e.g., 72 hours).[4]
-
MTT Incubation: After the treatment period, the culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.
-
Formazan Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (typically 570 nm) using a microplate reader. The background absorbance at a reference wavelength (e.g., 630 nm) is subtracted.
-
Data Analysis: The cell viability is expressed as a percentage of the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
In Vivo Metastasis Model
This model is used to evaluate the anti-metastatic potential of this compound in a living organism.
Protocol:
-
Animal Model: A suitable animal model, such as a syngeneic mouse model, is used.
-
Tumor Cell Inoculation: Cancer cells (e.g., highly metastatic breast cancer cells) are injected intravenously into the tail vein of the mice to induce experimental lung metastasis.
-
Compound Administration: The mice are treated with this compound (e.g., 25 mg/kg, intraperitoneally, daily for 21 days) or a vehicle control.[5]
-
Metastasis Assessment: At the end of the treatment period, the mice are euthanized, and their lungs are harvested.
-
Colony Counting: The number of metastatic colonies on the lung surface is counted under a dissecting microscope.
-
Histological Analysis: The lungs can be fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) for histological examination to confirm the presence and extent of metastatic lesions.
-
Statistical Analysis: The difference in the number of metastatic colonies between the treated and control groups is analyzed for statistical significance.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound action on the Rho GTPase signaling pathway.
Experimental Workflow for this compound Evaluation
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Preclinical development of novel Rac1-GEF signaling inhibitors using a rational design approach in highly aggressive breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Preclinical Development of Novel Rac1-GEF Signaling Inhibitors using a Rational Design Approach in Highly Aggressive Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Targeting Rac and Cdc42 GTPases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
ZINC69391: A Potent Inducer of Apoptosis Through Rac1 Inhibition
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of the small molecule ZINC69391 and its role in the induction of apoptosis. This compound has been identified as a specific inhibitor of Ras-related C3 botulinum toxin substrate 1 (Rac1), a key signaling node in numerous cellular processes, including cell proliferation, cytoskeletal organization, and survival. By targeting Rac1, this compound offers a promising avenue for therapeutic intervention in various cancers. This document details the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the underlying signaling pathways.
Mechanism of Action: Inhibition of Rac1 Signaling
This compound functions as a specific inhibitor of Rac1, a member of the Rho family of small GTPases. These proteins act as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state.[1] The transition to the active state is facilitated by Guanine nucleotide exchange factors (GEFs).[1] this compound exerts its inhibitory effect by interfering with the interaction between Rac1 and its GEFs, effectively preventing Rac1 activation.[1] This inhibition of Rac1-GTP formation disrupts downstream signaling pathways that are critical for cancer cell survival and proliferation.
The primary consequence of Rac1 inhibition by this compound is the induction of apoptosis, or programmed cell death. This process is initiated through the intrinsic apoptotic pathway, characterized by the loss of mitochondrial membrane potential and the subsequent activation of a cascade of cysteine-aspartic proteases known as caspases.[2] Specifically, treatment with this compound has been shown to lead to the activation of caspase-9, the initiator caspase of the intrinsic pathway, as well as the executioner caspase-3 and caspase-8.[2] Furthermore, this compound treatment results in an increase in the phosphorylated form of the anti-apoptotic protein Bcl-2, suggesting a complex regulation of the Bcl-2 family of proteins.[2]
Downstream of Rac1, the kinase Pak1, a critical effector in Rac1-mediated signaling, is also downregulated upon this compound treatment.[3] Additionally, Rac1 inhibition by this compound may also regulate the transcriptional activity of NF-κB, a key player in inflammation and cell survival.[2]
Quantitative Data: Anti-proliferative Activity
The anti-proliferative effects of this compound have been quantified across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) |
| U937 | Histiocytic Lymphoma | 41 - 54 |
| HL-60 | Acute Promyelocytic Leukemia | 41 - 54 |
| KG1A | Acute Myelogenous Leukemia | 41 - 54 |
| Jurkat | Acute T-cell Leukemia | 41 - 54 |
| LN229 | Glioblastoma | Not Specified |
| U-87 MG | Glioblastoma | Not Specified |
| MDA-MB-231 | Breast Cancer | 48 |
| F3II | Breast Cancer | 61 |
| MCF7 | Breast Cancer | 31 |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and a typical experimental approach for studying this compound, the following diagrams have been generated using the DOT language.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the apoptotic effects of this compound.
Cell Culture
-
Cell Lines: Human cancer cell lines such as U937, HL-60, KG1A, Jurkat, LN229, U-87 MG, MDA-MB-231, F3II, and MCF7 are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
MTS Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells per well in 100 µL of culture medium.
-
Treatment: After 24 hours, treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) for 24, 48, or 72 hours.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the specified time.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Western Blotting for Protein Expression
This technique is used to detect specific proteins in a sample.
-
Cell Lysis: After treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-3, phospho-Bcl-2, Pak1, and Rac1 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Rac1 Activation (Pull-Down) Assay
This assay specifically isolates and detects the active, GTP-bound form of Rac1.
-
Cell Lysis: Following treatment with this compound, lyse the cells in a magnesium-containing lysis buffer.
-
Lysate Clarification: Clarify the lysates by centrifugation.
-
Pull-Down: Incubate the cell lysates with a GST-fusion protein of the p21-binding domain (PBD) of PAK1, which specifically binds to GTP-Rac1, coupled to glutathione-agarose beads.
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS sample buffer.
-
Western Blotting: Analyze the eluted samples by Western blotting using an anti-Rac1 antibody to detect the amount of active Rac1. Total Rac1 levels in the initial lysates should also be determined as a control.
References
ZINC69391: A Technical Whitepaper on its Antiproliferative Effects
A Comprehensive Analysis for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of the antiproliferative effects of ZINC69391, a novel small molecule inhibitor of Rac1 signaling. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource on the compound's mechanism of action, quantitative efficacy, and associated experimental methodologies.
Core Antiproliferative Activity
This compound has demonstrated significant antiproliferative effects across a range of cancer cell lines.[1][2][3] Its primary mechanism is the inhibition of Rac1, a member of the Rho family of small GTPases that plays a crucial role in cell proliferation, migration, and survival.[1][2] By interfering with the interaction between Rac1 and its guanine nucleotide exchange factors (GEFs), such as Tiam1, this compound effectively blocks downstream signaling pathways.[1][4][5]
Quantitative Data on Antiproliferative Efficacy
The half-maximal inhibitory concentration (IC50) of this compound has been determined in various cancer cell lines, highlighting its concentration-dependent inhibitory effects.
| Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| MDA-MB-231 | Breast Cancer | 48 | [1] |
| F3II | Breast Cancer | 61 | [1] |
| MCF7 | Breast Cancer | 31 | [1] |
| U937 | Hematopoietic Malignancy | 41 - 54 | [2] |
| HL-60 | Hematopoietic Malignancy | 41 - 54 | [2] |
| KG1A | Hematopoietic Malignancy | 41 - 54 | [2] |
| Jurkat | Hematopoietic Malignancy | 41 - 54 | [2] |
| LN229 | Human Glioma | Not specified | [6] |
| U-87 MG | Human Glioma | Not specified | [6] |
Mechanism of Action
This compound exerts its antiproliferative effects through a multi-faceted mechanism of action, primarily centered on the inhibition of the Rac1 signaling pathway. This inhibition leads to cell cycle arrest and the induction of apoptosis.
Inhibition of Rac1 Activation
This compound specifically interferes with the activation of Rac1 by preventing its interaction with GEFs.[1][2] This has been demonstrated to impair Epidermal Growth Factor (EGF)-induced Rac1 activation.[1] Notably, this compound does not affect the activation of the closely related GTPase, Cdc42, indicating its specificity for Rac1.[1]
References
- 1. Preclinical Development of Novel Rac1-GEF Signaling Inhibitors using a Rational Design Approach in Highly Aggressive Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. researchgate.net [researchgate.net]
- 4. Rac1, A Potential Target for Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical development of novel Rac1-GEF signaling inhibitors using a rational design approach in highly aggressive breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Proapoptotic and antiinvasive activity of Rac1 small molecule inhibitors on malignant glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
ZINC69391: A Technical Guide to its Antimetastatic Properties
A Comprehensive Analysis for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of the antimetastatic properties of ZINC69391, a small molecule inhibitor of the Rac1 GTPase. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental methodologies, and visualization of the underlying molecular pathways.
Core Mechanism of Action: Inhibition of Rac1 Activation
This compound exerts its antimetastatic effects by specifically targeting Rac1, a key member of the Rho family of GTPases. Rac1 functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. This cycle is regulated by guanine nucleotide exchange factors (GEFs), which promote the exchange of GDP for GTP, leading to Rac1 activation. This compound acts as a Rac1-GEF interaction inhibitor, preventing the activation of Rac1.[1] This inhibition has been shown to interfere with the interaction between Rac1 and GEFs such as Tiam1 and Dock180.[2] By blocking Rac1 activation, this compound disrupts a multitude of downstream signaling pathways that are crucial for cancer cell proliferation, migration, invasion, and survival.
Quantitative Analysis of Biological Activity
The efficacy of this compound has been quantified across various cancer cell lines, demonstrating its potential as an anticancer agent.
Table 1: In Vitro Antiproliferative Activity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| U937 | Histiocytic Lymphoma | 41 - 54 | [1] |
| HL-60 | Acute Promyelocytic Leukemia | 41 - 54 | [1] |
| KG1A | Acute Myelogenous Leukemia | 41 - 54 | [1] |
| Jurkat | Acute T-cell Leukemia | 41 - 54 | [1] |
| LN229 | Glioblastoma | Not specified, but showed reduced proliferation | [2] |
| U-87 MG | Glioblastoma | Not specified, but showed reduced proliferation | [2] |
| MDA-MB-231 | Breast Cancer | Not specified, but showed reduced proliferation | |
| F3II | Breast Cancer | Not specified, but showed reduced proliferation |
Table 2: In Vitro Antimigratory and Anti-invasive Activity of this compound
| Cell Line | Assay | Concentration (µM) | Inhibition | Citation |
| MDA-MB-231 | Wound Healing | 10 | ~40% | |
| MDA-MB-231 | Wound Healing | 50 | 100% | |
| F3II | Wound Healing | 10 | ~50% | |
| F3II | Wound Healing | 50 | ~80% | |
| LN229 | Migration & Invasion | Not specified | Dramatically affected | [2] |
| U-87 MG | Migration & Invasion | Not specified | Dramatically affected | [2] |
Table 3: In Vivo Antimetastatic Activity of this compound
| Animal Model | Cancer Cell Line | Treatment Dose | Route | Outcome | Citation |
| Syngeneic mouse model | Not specified | Not specified | Not specified | Impaired metastatic lung colonization | [1] |
| BALB/c mice | F3II (Breast Cancer) | 25 mg/kg/day | i.p. | Significantly inhibited lung metastasis |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action: Rac1 Signaling Pathway
The following diagram illustrates the Rac1 signaling pathway and the point of intervention for this compound.
Experimental Workflow: In Vivo Metastasis Assay
The following diagram outlines the typical workflow for assessing the in vivo antimetastatic efficacy of this compound.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the effect of this compound on cancer cell proliferation.
-
Cell Seeding: Seed cancer cells (e.g., U937, HL-60) in a 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells/well in 100 µL of complete culture medium.
-
Compound Treatment: After 24 hours of incubation, treat the cells with various concentrations of this compound (typically ranging from 1 µM to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Migration Assay (Wound Healing Assay)
This assay is used to evaluate the effect of this compound on the migratory capacity of cancer cells.
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, F3II) in a 6-well plate and grow them to form a confluent monolayer.
-
Wound Creation: Create a "scratch" or "wound" in the cell monolayer using a sterile 200 µL pipette tip.
-
Washing: Wash the wells with PBS to remove detached cells.
-
Compound Treatment: Add fresh culture medium containing different concentrations of this compound (e.g., 10 µM and 50 µM) or a vehicle control.
-
Image Acquisition: Capture images of the wound at 0 hours and at various time points (e.g., 24 and 48 hours) using a microscope.
-
Data Analysis: Measure the width of the wound at different time points and calculate the percentage of wound closure relative to the initial wound area.
Cell Invasion Assay (Transwell Assay)
This assay assesses the ability of this compound to inhibit the invasion of cancer cells through an extracellular matrix.
-
Chamber Preparation: Coat the upper surface of a Transwell insert (8 µm pore size) with Matrigel and allow it to solidify.
-
Cell Seeding: Resuspend cancer cells (e.g., LN229, U-87 MG) in serum-free medium and seed them into the upper chamber of the Transwell insert.
-
Compound and Chemoattractant Addition: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber. Add different concentrations of this compound or a vehicle control to both the upper and lower chambers.
-
Incubation: Incubate the plate for 24-48 hours at 37°C.
-
Removal of Non-invasive Cells: Remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the invading cells on the lower surface of the membrane with methanol and stain them with crystal violet.
-
Cell Counting: Count the number of stained cells in several random microscopic fields.
-
Data Analysis: Calculate the percentage of invasion inhibition relative to the vehicle control.
Western Blotting for Rac1 Activity and Downstream Effectors
This protocol is used to determine the effect of this compound on the activation of Rac1 and the phosphorylation of its downstream effector, PAK1.
-
Cell Lysis: Treat cancer cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
Rac1-GTP Pull-down (for Rac1 activity):
-
Incubate cell lysates with GST-PAK-PBD (p21-binding domain) fusion protein bound to glutathione-agarose beads.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins (active Rac1-GTP) from the beads.
-
-
SDS-PAGE and Transfer: Separate the proteins from the cell lysates (for total Rac1 and p-PAK1/Total PAK1) and the pull-down eluates by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Rac1, phospho-PAK1 (p-PAK1), and total PAK1 overnight at 4°C. Recommended dilutions should be optimized but are typically in the range of 1:1000.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies (1:5000 dilution) for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative levels of active Rac1 and p-PAK1.
Conclusion and Future Directions
This compound has demonstrated significant potential as an antimetastatic agent through its targeted inhibition of the Rac1 signaling pathway. The data presented in this guide highlight its efficacy in reducing cancer cell proliferation, migration, and invasion in both in vitro and in vivo models of breast cancer and glioma. Further preclinical development, including detailed pharmacokinetic and toxicological studies, is warranted to advance this compound and its more potent analogs, such as 1A-116, towards clinical applications. The detailed protocols and pathway visualizations provided herein serve as a valuable resource for researchers dedicated to the development of novel anticancer therapies targeting the complex processes of metastasis.
References
ZINC69391 in Cancer Cell Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZINC69391 is a small molecule inhibitor that has demonstrated significant potential in preclinical cancer research. Identified through virtual screening, this compound selectively targets the Rac1 signaling pathway, a critical regulator of numerous cellular processes frequently dysregulated in cancer. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its effects on cancer cell signaling. It includes a compilation of quantitative data from various studies, detailed experimental protocols for assessing its activity, and visualizations of the pertinent signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology and drug development who are interested in the therapeutic potential of targeting the Rac1 signaling pathway.
Introduction to this compound
This compound is a dialkylated guanidine derivative identified from the ZINC database as a potent inhibitor of Rac1, a member of the Rho family of small GTPases.[1] Rac1 functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state.[2] This cycling is regulated by guanine nucleotide exchange factors (GEFs), which promote the exchange of GDP for GTP, and GTPase-activating proteins (GAPs), which enhance GTP hydrolysis.[2] In its active state, Rac1 influences a multitude of cellular functions, including actin cytoskeleton organization, cell proliferation, migration, and survival.[2] Aberrant Rac1 signaling is a hallmark of many cancers, contributing to tumor progression, invasion, and metastasis.[3][4] this compound exerts its effects by interfering with the interaction between Rac1 and its activating GEFs, thereby preventing Rac1 activation.[1][5]
Mechanism of Action
This compound functions as a competitive inhibitor of the Rac1-GEF interaction.[1][5] Structural studies have shown that it binds to a surface pocket on Rac1 that contains the critical Trp56 residue, which is essential for the interaction with various GEFs, including Tiam1, P-Rex1, and Dock180.[2][3][6] By occupying this site, this compound sterically hinders the binding of GEFs, thus preventing the exchange of GDP for GTP and locking Rac1 in its inactive state.[1][2] This inhibition is specific to Rac1, as this compound has been shown to have no significant effect on the closely related Rho GTPase, Cdc42.[1]
The inhibition of Rac1 activation by this compound leads to the downstream suppression of several cancer-promoting signaling cascades. One of the key downstream effectors of Rac1 is p21-activated kinase 1 (Pak1).[6] The disruption of the Rac1-Pak1 signaling axis by this compound has been shown to play a role in its anti-cancer effects.[6]
Quantitative Data on the Efficacy of this compound
The anti-cancer effects of this compound have been quantified in various cancer cell lines. The following tables summarize the key findings.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MDA-MB-231 | Breast Cancer | 48 | [7] |
| F3II | Breast Cancer | 61 | [7] |
| MCF7 | Breast Cancer | 31 | [7] |
| U937 | Leukemia | 41-54 (range) | [5] |
| HL-60 | Leukemia | 41-54 (range) | [5] |
| KG1A | Leukemia | 41-54 (range) | [5] |
| Jurkat | Leukemia | 41-54 (range) | [5] |
| LN229 | Glioma | Not specified | [6] |
| U-87 MG | Glioma | Not specified | [6] |
Table 2: Effects of this compound on Cell Cycle and Apoptosis in Leukemia Cell Lines
| Cell Line | Treatment | Effect | Reference |
| HL-60 | 50 µM this compound for 24h | Significant increase in apoptotic cells (Annexin V positive) | [8][9] |
| U937 | 50 µM this compound for 24h | Significant increase in apoptotic cells (Annexin V positive) | [8][9] |
| KG1A | 50 µM this compound for 24h | Significant increase in apoptotic cells (Annexin V positive) | [8][9] |
| Jurkat | 50 µM this compound for 24h | No significant change in apoptosis | [8][9] |
| Leukemia Cells (general) | This compound | Caspase 3 activation, mitochondrial membrane potential loss, caspase 9 and 8 activation, increased phosphorylation of Bcl-2 | [8][9] |
Table 3: In Vivo Efficacy of this compound
| Cancer Model | Treatment Schedule | Effect | Reference |
| Syngeneic mouse model of breast cancer lung metastasis | Daily treatment after intravenous injection of cancer cells | ~60% reduction in lung colonization | [7] |
Signaling Pathways and Experimental Workflows
This compound Inhibition of the Rac1 Signaling Pathway
The following diagram illustrates the mechanism by which this compound inhibits the Rac1 signaling pathway, leading to downstream anti-cancer effects.
Caption: this compound inhibits the Rac1 signaling pathway.
Experimental Workflow for Assessing this compound Activity
The following diagram outlines a typical experimental workflow to evaluate the efficacy of this compound in cancer cell lines.
Caption: Experimental workflow for this compound evaluation.
Detailed Experimental Protocols
Rac1 Activation (Pull-Down) Assay
This assay is used to specifically pull down the active, GTP-bound form of Rac1 from cell lysates.
Materials:
-
GST-PAK1-PBD (p21-binding domain) fusion protein bound to glutathione resin
-
Lysis/Binding/Wash Buffer (25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1% NP-40, 5% glycerol, protease inhibitors)
-
GTPγS (non-hydrolyzable GTP analog, for positive control)
-
GDP (for negative control)
-
Anti-Rac1 antibody
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Culture cells to 70-80% confluency and treat with this compound for the desired time and concentration.
-
Lyse cells in ice-cold Lysis/Binding/Wash Buffer.
-
Clarify lysates by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
Normalize protein concentration of the supernatants.
-
For positive and negative controls, incubate lysate aliquots with 100 µM GTPγS or 1 mM GDP, respectively, for 30 minutes at 30°C. Stop the reaction by adding 60 mM MgCl2.
-
Incubate 500 µg of protein from each sample with GST-PAK1-PBD beads for 1 hour at 4°C with gentle rotation.
-
Wash the beads three times with Lysis/Binding/Wash Buffer.
-
Elute the bound proteins by boiling the beads in 2x SDS-PAGE sample buffer.
-
Analyze the eluates by SDS-PAGE and Western blotting using an anti-Rac1 antibody.
Cell Viability (MTT) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with a range of this compound concentrations for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Cell Cycle Analysis (FACS with Propidium Iodide)
This method is used to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 0.1% Triton X-100, 0.1% sodium citrate, and 100 µg/mL RNase A in PBS)
-
70% ethanol (ice-cold)
-
Flow cytometer
Procedure:
-
Culture and treat cells with this compound as desired.
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
Cell Migration (Wound Healing) Assay
This assay assesses the ability of cells to migrate and close a "wound" created in a confluent monolayer.
Materials:
-
6-well or 12-well plates
-
Sterile 200 µL pipette tip
Procedure:
-
Seed cells in a plate and grow them to full confluency.
-
Create a scratch (wound) in the monolayer using a sterile pipette tip.
-
Wash the cells with PBS to remove dislodged cells.
-
Replace the medium with fresh medium containing this compound at the desired concentration.
-
Capture images of the wound at 0 hours and at various time points (e.g., 12, 24, 48 hours) using a microscope.
-
Quantify the wound area at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure relative to the initial wound area.
Conclusion
This compound has emerged as a promising preclinical candidate for cancer therapy due to its specific inhibition of the Rac1 signaling pathway. Its ability to impede cell proliferation, migration, and induce apoptosis in various cancer cell types, including breast cancer, glioma, and leukemia, highlights its therapeutic potential. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further investigation into the clinical translation of this compound and other Rac1 inhibitors. Continued research is warranted to fully elucidate its efficacy and safety profile in more complex in vivo models and ultimately in clinical settings.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. bdbiosciences.com [bdbiosciences.com]
- 3. cellbiolabs.com [cellbiolabs.com]
- 4. Preclinical development of novel Rac1-GEF signaling inhibitors using a rational design approach in highly aggressive breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. Proapoptotic and antiinvasive activity of Rac1 small molecule inhibitors on malignant glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preclinical Development of Novel Rac1-GEF Signaling Inhibitors using a Rational Design Approach in Highly Aggressive Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological Rac1 inhibitors with selective apoptotic activity in human acute leukemic cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
An In-depth Technical Guide to Rac1-GEF Interaction Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rac1, a member of the Rho family of small GTPases, is a critical regulator of a wide array of cellular processes, including cytoskeletal dynamics, cell proliferation, and cell adhesion. The activity of Rac1 is tightly controlled by guanine nucleotide exchange factors (GEFs), which catalyze the exchange of GDP for GTP, leading to Rac1 activation. Dysregulation of the Rac1 signaling pathway, often through the hyperactivation of its GEFs, is implicated in various pathologies, most notably cancer, where it promotes tumor growth, invasion, and metastasis. Consequently, the interaction between Rac1 and its activating GEFs has emerged as a promising target for therapeutic intervention. This technical guide provides a comprehensive overview of small molecule inhibitors that specifically target the Rac1-GEF interaction, detailing their mechanism of action, inhibitory activities, and the experimental protocols used for their characterization.
Mechanism of Action of Rac1-GEF Interaction Inhibitors
Rac1-GEF interaction inhibitors function by binding to a surface groove on Rac1 that is crucial for its recognition and binding by specific GEFs, such as Trio, Tiam1, Vav, and P-Rex1. By occupying this binding pocket, these inhibitors sterically hinder the GEF from accessing Rac1, thereby preventing the GDP-GTP exchange and subsequent activation of Rac1. This targeted approach offers a high degree of specificity, as it does not interfere with the activity of other closely related Rho GTPases like Cdc42 or RhoA, nor does it affect the interaction of Rac1 with its downstream effectors or GTPase-activating proteins (GAPs).[1][2][3]
Key Rac1-GEF Interaction Inhibitors
Several small molecule inhibitors have been identified and characterized for their ability to disrupt the Rac1-GEF interaction. The following tables summarize the quantitative data for some of the most prominent inhibitors.
| Inhibitor | Target GEF(s) | IC50 Value | Cell Line/Assay Condition | Reference(s) |
| NSC23766 | Trio, Tiam1 | ~50 µM | In vitro GEF activity assay | [1][2] |
| Trio, Tiam1 | 25 µM (invasion inhibition) | PC-3 cells | [2] | |
| EHop-016 | Vav2 | 1.1 µM (Rac1 activity) | MDA-MB-435 cells | [4][5][6] |
| Rac1 activity | ~1 µM | Metastatic human breast cancer cells | [7][8] | |
| ITX3 | TrioN | ~50-100 µM | TrioN-mediated Rac1 activation | |
| ZINC69391 | Tiam1, Dock180 | 41-54 µM (cell growth) | U937, HL-60, KG1A, Jurkat cells | |
| 1A-116 | P-Rex1 | 4 µM (cell proliferation) | F3II breast cancer cells | [9] |
Table 1: Inhibitory concentration (IC50) values of key Rac1-GEF interaction inhibitors.
| Inhibitor | Specificity Notes | Reference(s) |
| NSC23766 | Specific for Rac1-GEF interaction; does not inhibit Cdc42 or RhoA activation by their respective GEFs. Does not interfere with Rac1 interaction with BcrGAP or PAK1. | [1][2] |
| EHop-016 | Specific for Rac1 and Rac3 at ≤5 µM. Inhibits Cdc42 at higher concentrations. Does not inhibit Rho. ~100-fold more potent than NSC23766. | [4][6] |
| ITX3 | Selective for the TrioN/RhoG/Rac1 pathway. No effect on GEF337-, Tiam1-, or Vav2-mediated RhoA or Rac1 activation. | |
| This compound | Interferes with Rac1 interaction with Tiam1 and Dock180. | [9] |
| 1A-116 | A more potent analog of this compound. Interferes with P-Rex1-Rac1 interaction. No effect on Cdc42 activation. | [9] |
Table 2: Specificity of Rac1-GEF interaction inhibitors.
Signaling Pathways and Experimental Workflows
To understand the context and effects of these inhibitors, it is crucial to visualize the underlying biological pathways and experimental procedures.
Caption: Rac1 Signaling Pathway
Caption: Experimental Workflow
Experimental Protocols
Rac1 Activation Assay (Pull-down)
This assay measures the levels of active, GTP-bound Rac1 in cell lysates.
Materials:
-
PAK1 PBD (p21-binding domain) Agarose beads
-
Lysis Buffer (25 mM HEPES, pH 7.5, 150 mM NaCl, 1% Igepal CA-630, 10 mM MgCl2, 1 mM EDTA, 10% glycerol)
-
Protease Inhibitor Cocktail
-
Wash Buffer (25 mM HEPES, pH 7.5, 150 mM NaCl, 1% Igepal CA-630, 10 mM MgCl2)
-
2x Laemmli Sample Buffer
-
Anti-Rac1 antibody
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Culture cells to 70-80% confluency and treat with the Rac1-GEF inhibitor or vehicle control for the desired time.
-
Lyse the cells in ice-cold Lysis Buffer containing protease inhibitors.
-
Clarify the lysates by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
Incubate an aliquot of the supernatant with PAK1 PBD Agarose beads for 1 hour at 4°C with gentle rotation.
-
Wash the beads three times with ice-cold Wash Buffer.
-
Elute the bound proteins by adding 2x Laemmli Sample Buffer and boiling for 5 minutes.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-Rac1 antibody.[10][11][12][13]
In Vitro Guanine Nucleotide Exchange (GEF) Assay
This fluorescence-based assay measures the ability of a GEF to catalyze the exchange of GDP for a fluorescent GTP analog on Rac1.
Materials:
-
Recombinant purified Rac1 protein
-
Recombinant purified GEF protein (e.g., TrioN, Tiam1)
-
Mant-GTP (N-methylanthraniloyl-GTP) or other fluorescent GTP analog
-
GDP
-
Exchange Buffer (20 mM Tris-HCl, pH 7.5, 50 mM NaCl, 5 mM MgCl2, 1 mM DTT)
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
Load Rac1 with GDP by incubating Rac1 with a 10-fold molar excess of GDP in Exchange Buffer for 30 minutes at room temperature.
-
In a 96-well plate, add the GDP-loaded Rac1, the GEF protein, and the Rac1-GEF inhibitor at various concentrations.
-
Initiate the exchange reaction by adding Mant-GTP.
-
Immediately measure the increase in fluorescence over time using a fluorescence plate reader (Excitation: ~360 nm, Emission: ~440 nm).[14][15]
-
The rate of nucleotide exchange is proportional to the GEF activity.
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the effect of inhibitors on the collective migration of a sheet of cells.[16][17][18]
Materials:
-
24-well tissue culture plates
-
Sterile 200 µL pipette tips
-
Microscope with a camera
Procedure:
-
Seed cells in 24-well plates and grow to a confluent monolayer.
-
Create a "scratch" or wound in the monolayer using a sterile 200 µL pipette tip.[16][19]
-
Wash the wells with PBS to remove detached cells.
-
Add fresh culture medium containing the Rac1-GEF inhibitor or vehicle control.
-
Capture images of the wound at time 0 and at subsequent time points (e.g., 8, 16, 24 hours).[17]
-
Measure the area of the wound at each time point using image analysis software (e.g., ImageJ).
-
Calculate the rate of wound closure to determine the effect of the inhibitor on cell migration.[16][17]
Cell Invasion Assay (Transwell Assay)
This assay measures the ability of cells to migrate through a layer of extracellular matrix (ECM), mimicking in vivo invasion.[20][21][22][23]
Materials:
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel or other ECM components
-
Serum-free culture medium
-
Culture medium with a chemoattractant (e.g., 10% FBS)
-
Cotton swabs
-
Methanol for fixation
-
Crystal violet stain
Procedure:
-
Coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.[21][23]
-
Resuspend cells in serum-free medium containing the Rac1-GEF inhibitor or vehicle control.
-
Add the cell suspension to the upper chamber of the Transwell insert.
-
Add medium containing a chemoattractant to the lower chamber.[21][22]
-
Incubate for 16-24 hours to allow for cell invasion.
-
After incubation, remove the non-invading cells from the top of the membrane with a cotton swab.
-
Fix the invading cells on the bottom of the membrane with methanol and stain with crystal violet.[23]
-
Count the number of stained cells in several fields of view under a microscope.
Conclusion
Inhibitors of the Rac1-GEF interaction represent a promising class of targeted therapeutics for diseases driven by aberrant Rac1 signaling, particularly cancer. The compounds discussed in this guide, such as NSC23766 and EHop-016, have been instrumental in validating this therapeutic strategy and serve as important tools for researchers. The detailed experimental protocols provided herein offer a practical guide for the characterization of existing and novel Rac1-GEF inhibitors. Further research and development in this area hold the potential to deliver new and effective treatments for a range of debilitating diseases.
References
- 1. Rational design and characterization of a Rac GTPase-specific small molecule inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Frontiers | Computational Prediction of Hot Spots and Binding Site of Inhibitor NSC23766 on Rac1 Binding With Tiam1 [frontiersin.org]
- 4. Characterization of EHop-016, novel small molecule inhibitor of Rac GTPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Characterization of EHop-016, Novel Small Molecule Inhibitor of Rac GTPase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of EHop-016:A Small Molecule Inhibitor of Rac - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Preclinical Development of Novel Rac1-GEF Signaling Inhibitors using a Rational Design Approach in Highly Aggressive Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cellbiolabs.com [cellbiolabs.com]
- 11. cellbiolabs.com [cellbiolabs.com]
- 12. abcam.com [abcam.com]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Guanine Nucleotide Exchange Assay Using Fluorescent MANT-GDP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. clyte.tech [clyte.tech]
- 17. pubcompare.ai [pubcompare.ai]
- 18. Wound healing assay | Abcam [abcam.com]
- 19. Wound healing migration assay (Scratch assay) [protocols.io]
- 20. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Transwell Migration and Invasion Assay - the complete breakdown - SnapCyte [snapcyte.com]
- 22. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 23. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
ZINC69391: A Technical Whitepaper on a Novel Rac1 Inhibitor for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZINC69391 is a small molecule inhibitor of Rac1, a member of the Rho family of GTPases.[1][2] Rac1 is a key regulator of numerous cellular processes, including cell proliferation, migration, and cytoskeletal organization.[1][2] Aberrant Rac1 signaling is implicated in the progression and metastasis of various cancers, making it an attractive target for therapeutic intervention.[1][3] This technical guide provides an in-depth overview of the early research on this compound, including its discovery, mechanism of action, and preclinical evaluation in cancer models. The information presented here is intended to support further research and development of this compound and its analogs as potential anti-cancer agents.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound and its more potent analog, 1A-116, in various cancer cell lines.
Table 1: IC50 Values for this compound
| Cell Line | Cancer Type | IC50 (µM) |
| MDA-MB-231 | Breast Cancer | 48 |
| F3II | Breast Cancer | 61 |
| MCF7 | Breast Cancer | 31 |
| U937 | Leukemia | 41-54 |
| HL-60 | Leukemia | 41-54 |
| KG1A | Leukemia | 41-54 |
| Jurkat | Leukemia | 41-54 |
Data compiled from multiple sources.[1][2]
Table 2: Comparative IC50 Values of this compound and Analog 1A-116
| Compound | F3II (Breast Cancer) IC50 (µM) | MDA-MB-231 (Breast Cancer) IC50 (µM) |
| This compound | 61 | 48 |
| 1A-116 | 4 | 21 |
Data indicates that 1A-116 is significantly more potent than the parent compound this compound.[1]
Experimental Protocols
This section details the key experimental methodologies used in the early evaluation of this compound.
Virtual Screening for Identification of this compound
The discovery of this compound was achieved through a docking-based virtual library screening.[1][3]
-
Objective: To identify small molecules that could potentially bind to and inhibit the function of Rac1.
-
Method:
-
Target Selection: The three-dimensional structure of Rac1 was obtained from the Protein Data Bank.
-
Library Screening: A library of approximately 200,000 "drug-like" molecules from the ZINC database was screened.[1]
-
Docking Software: The e-HITS® software was utilized for the structure-based in silico screening.[1]
-
Binding Site: The screening targeted the Rac1-GEF (Guanine Nucleotide Exchange Factor) interface, aiming to block the activation of Rac1.[1][3]
-
Hit Selection: Compounds with high docking scores, indicating a strong predicted binding affinity, were selected for further in vitro testing.[1]
-
Rac1-GEF Interaction Assay
This assay was performed to confirm the inhibitory effect of this compound on the interaction between Rac1 and its activating GEFs, such as Tiam1.[1]
-
Objective: To determine if this compound can directly block the binding of Rac1 to its GEF, Tiam1.
-
Method:
-
Protein Expression: A constitutively active mutant of Tiam1 was overexpressed in HEK293T cells.[1]
-
Affinity Precipitation: Lysates from these cells were used in an affinity precipitation assay with Rac1 immobilized on glutathione agarose beads.[1]
-
Inhibitor Treatment: The assay was performed in the presence of varying concentrations of this compound.[1]
-
Detection: The amount of Tiam1 that bound to Rac1 was quantified by Western blot analysis. A reduction in the Tiam1 signal in the presence of this compound indicated inhibition of the interaction.[1]
-
Cell Proliferation (MTT) Assay
The antiproliferative effects of this compound were assessed using the MTT assay.[1]
-
Objective: To quantify the effect of this compound on the viability and proliferation of cancer cells.
-
Method:
-
Cell Plating: Cancer cell lines (e.g., MDA-MB-231, F3II, MCF7) were seeded in 96-well plates.
-
Compound Treatment: Cells were treated with various concentrations of this compound for 72 hours.[1]
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well.
-
Incubation: The plates were incubated to allow metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals were dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Reading: The absorbance of the purple solution was measured using a microplate reader at a wavelength of 570 nm. The intensity of the color is proportional to the number of viable cells.
-
Cell Cycle Analysis
Flow cytometry was used to determine the effect of this compound on cell cycle progression.[1]
-
Objective: To identify if this compound induces cell cycle arrest.
-
Method:
-
Cell Treatment: Cancer cells were treated with this compound at a concentration lower than the IC50 value.[1]
-
Cell Harvesting and Fixation: After treatment, cells were harvested, washed, and fixed in cold ethanol.
-
Staining: The fixed cells were stained with a DNA-binding fluorescent dye, such as propidium iodide (PI).
-
Flow Cytometry: The DNA content of the stained cells was analyzed using a flow cytometer.
-
Data Analysis: The distribution of cells in different phases of the cell cycle (G1, S, and G2/M) was quantified. An accumulation of cells in a specific phase (e.g., G1) indicated cell cycle arrest.[1]
-
Cell Migration and Invasion Assays
The effect of this compound on the migratory and invasive potential of cancer cells was evaluated using Transwell assays.[1]
-
Objective: To assess the ability of this compound to inhibit cancer cell migration and invasion.
-
Method:
-
Chamber Setup: Transwell inserts with a porous membrane were used. For invasion assays, the membrane was coated with a basement membrane extract (e.g., Matrigel).
-
Cell Seeding: Cancer cells, pre-treated with this compound, were seeded in the upper chamber in serum-free media.
-
Chemoattractant: The lower chamber was filled with media containing a chemoattractant (e.g., fetal bovine serum).
-
Incubation: The chambers were incubated to allow cells to migrate or invade through the membrane.
-
Staining and Quantification: After incubation, non-migrated/invaded cells on the upper surface of the membrane were removed. The cells that had migrated/invaded to the lower surface were fixed, stained (e.g., with crystal violet), and counted under a microscope.
-
In Vivo Metastasis Model
A syngeneic animal model was used to evaluate the anti-metastatic activity of this compound in vivo.[1]
-
Objective: To determine the effect of this compound on the formation of lung metastases.
-
Method:
-
Cell Injection: F3II breast cancer cells were injected intravenously into the tail vein of BALB/c mice.[1]
-
Treatment: The mice were treated with daily intraperitoneal (i.p.) injections of this compound (25 mg/kg body weight) or a vehicle control.[1]
-
Duration: The treatment was continued for a set period (e.g., 21 days).[1]
-
Metastasis Assessment: At the end of the experiment, the mice were euthanized, and their lungs were harvested. The number of visible metastatic nodules on the lung surface was counted. A significant reduction in the number of nodules in the this compound-treated group compared to the control group indicated anti-metastatic activity.[1]
-
Visualizations
Signaling Pathway
The following diagram illustrates the proposed mechanism of action of this compound within the EGF-induced Rac1 signaling pathway.
Caption: EGF-induced Rac1 signaling and the inhibitory action of this compound.
Experimental Workflow
The diagram below outlines the logical flow of the early research and development process for this compound.
References
ZINC69391: A Technical Guide to a Novel Rac1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZINC69391 is a small molecule inhibitor that has demonstrated significant potential as a modulator of the Rac1 signaling pathway. By disrupting the interaction between Rac1 and its guanine nucleotide exchange factors (GEFs), this compound effectively attenuates downstream signaling cascades integral to cell proliferation, migration, and cytoskeletal dynamics. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of this compound. Detailed experimental protocols for key assays are presented, along with a summary of its quantitative effects on various cancer cell lines. Furthermore, this document includes visualizations of the Rac1 signaling pathway and experimental workflows to facilitate a deeper understanding of its mechanism of action and experimental application.
Chemical Structure and Properties
This compound is a guanidine derivative identified through in-silico screening of the ZINC database. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | 2-(4,6-dimethylpyrimidin-2-yl)-1-[2-(trifluoromethyl)phenyl]guanidine | [1] |
| Canonical SMILES | CC1=CC(=NC(=N1)N=C(N)NC2=CC=CC=C2C(F)(F)F)C | [1] |
| Molecular Formula | C₁₄H₁₅F₃N₅ | [2] |
| Molecular Weight | 310.303 g/mol | [2] |
| CAS Number | 303094-67-9 | [1] |
Biological Activity and Mechanism of Action
This compound functions as a specific inhibitor of Rac1, a member of the Rho family of small GTPases. Rac1 is a critical regulator of numerous cellular processes, and its aberrant activation is implicated in cancer progression and metastasis.[3] this compound exerts its inhibitory effect by interfering with the binding of Rac1 to its activating GEFs, such as Tiam1 and P-Rex1.[2][3] This prevents the exchange of GDP for GTP on Rac1, thereby locking it in an inactive state.
The inhibition of Rac1 activation by this compound leads to several downstream cellular effects:
-
Inhibition of Cell Proliferation: this compound has been shown to inhibit the proliferation of various cancer cell lines in a dose-dependent manner.
-
Cell Cycle Arrest: The compound induces a G1 phase arrest in the cell cycle of treated cancer cells.[2]
-
Inhibition of Cell Migration and Invasion: By disrupting actin cytoskeleton reorganization, this compound significantly impairs the migratory and invasive capabilities of cancer cells.[2]
-
In Vivo Antimetastatic Activity: Preclinical studies in animal models have demonstrated the ability of this compound to reduce lung metastasis.[2]
Quantitative Biological Data
The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of this compound for cell proliferation in various cancer cell lines.
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference(s) |
| MDA-MB-231 | Triple-Negative Breast Cancer | 48 | [2] |
| F3II | Murine Mammary Adenocarcinoma | 61 | [2] |
| MCF-7 | Estrogen Receptor-Positive Breast Cancer | 31 | [2] |
| U937 | Histiocytic Lymphoma | 41-54 | [1] |
| HL-60 | Acute Promyelocytic Leukemia | 41-54 | [1] |
| KG1A | Acute Myelogenous Leukemia | 41-54 | [1] |
| Jurkat | Acute T-Cell Leukemia | 41-54 | [1] |
Signaling Pathway
The diagram below illustrates the Rac1 signaling pathway and the point of intervention by this compound. Epidermal Growth Factor (EGF) stimulation leads to the activation of Guanine Nucleotide Exchange Factors (GEFs) like Tiam1 and P-Rex1. These GEFs then catalyze the exchange of GDP for GTP on Rac1, leading to its activation. Activated Rac1-GTP then engages downstream effectors to promote actin polymerization, leading to cell migration and proliferation. This compound inhibits the interaction between Rac1 and its GEFs, thereby blocking its activation.
Caption: Rac1 signaling pathway and inhibition by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.
Cell Proliferation (MTT) Assay
This protocol is used to assess the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, F3II, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multiskan plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Cell Migration (Wound Healing) Assay
This assay is used to evaluate the effect of this compound on the collective migration of a cell population.
Materials:
-
Cancer cell lines (e.g., F3II, MDA-MB-231)
-
Complete culture medium
-
Serum-free medium
-
This compound
-
6-well plates
-
200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Seed cells in 6-well plates and grow them to form a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with serum-free medium containing different concentrations of this compound or vehicle (DMSO).
-
Capture images of the wound at 0 hours.
-
Incubate the plate at 37°C and 5% CO₂.
-
Capture images of the same wound area at various time points (e.g., 16, 24, 48 hours).
-
Measure the width of the wound at different points for each image.
-
Calculate the percentage of wound closure relative to the initial wound area.
Rac1 Activation (Pull-Down) Assay
This assay is used to determine the levels of active, GTP-bound Rac1 in cells treated with this compound.
Materials:
-
Cancer cell lines (e.g., F3II)
-
EGF (Epidermal Growth Factor)
-
This compound
-
Lysis buffer
-
PAK-PBD (p21-activated kinase-p21 binding domain) agarose beads
-
Anti-Rac1 antibody
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Seed cells and grow to 70-80% confluency.
-
Serum-starve the cells for 16-24 hours.
-
Pre-treat the cells with this compound or vehicle for 1 hour.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes.
-
Lyse the cells on ice and clarify the lysates by centrifugation.
-
Incubate the cell lysates with PAK-PBD agarose beads for 1 hour at 4°C to pull down active Rac1-GTP.
-
Wash the beads several times with lysis buffer.
-
Elute the bound proteins by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-Rac1 antibody.
-
Analyze a portion of the total cell lysate to determine the total Rac1 levels.
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the distribution of cells in different phases of the cell cycle after treatment with this compound.
Materials:
-
Cancer cell lines
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound or vehicle for the desired time (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Incubate the cells at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS.
-
Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
In Vivo Antimetastatic Activity
This protocol describes a model to assess the effect of this compound on lung metastasis in mice.
Materials:
-
F3II murine mammary adenocarcinoma cells
-
Female BALB/c mice (6-8 weeks old)
-
This compound
-
Vehicle for injection
-
Sterile PBS
-
Dissecting microscope
Procedure:
-
Harvest F3II cells and resuspend in sterile PBS at a concentration of 2 x 10⁶ cells/mL.
-
Inject 100 µL of the cell suspension (2 x 10⁵ cells) into the lateral tail vein of each mouse.
-
Administer this compound (e.g., 25 mg/kg) or vehicle intraperitoneally daily for 21 days, starting on the day of cell injection.
-
On day 21, euthanize the mice and excise the lungs.
-
Fix the lungs in Bouin's solution.
-
Count the number of metastatic nodules on the lung surface using a dissecting microscope.
-
Statistically compare the number of nodules between the this compound-treated and vehicle-treated groups.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating the in vitro effects of this compound.
Caption: In vitro experimental workflow for this compound.
Conclusion
This compound represents a promising lead compound for the development of novel anticancer therapies targeting the Rac1 signaling pathway. Its ability to inhibit cell proliferation, migration, and in vivo metastasis underscores its therapeutic potential. The detailed chemical, biological, and methodological information provided in this guide serves as a valuable resource for researchers and drug development professionals interested in further exploring and developing this compound and related compounds.
References
Homologs of ZINC69391: A Technical Guide to Rac1 Inhibitors for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of ZINC69391 and its functional homologs, a class of small molecule inhibitors targeting the Ras-related C3 botulinum toxin substrate 1 (Rac1). Aberrant Rac1 signaling is a critical driver in the pathology of numerous cancers, promoting cell proliferation, migration, and invasion. Consequently, inhibitors of this pathway represent a promising avenue for targeted cancer therapy. This document details the mechanisms of action, quantitative data, and key experimental protocols for the characterization of these compounds, intended to serve as a comprehensive resource for researchers in the field.
Introduction to this compound and its Homologs
This compound was identified through a docking-based virtual library screening as a specific inhibitor of Rac1.[1] Its mechanism of action involves interfering with the interaction between Rac1 and its Guanine Nucleotide Exchange Factors (GEFs), thereby preventing the activation of Rac1.[2] This inhibition of the Rac1 signaling pathway leads to antiproliferative and antimetastatic effects, as well as the induction of apoptosis in cancer cells.[3]
Building on the scaffold of this compound, more potent analogs have been developed, such as 1A-116 .[1] Furthermore, other small molecules with similar functional outcomes, targeting the Rac1 pathway through various mechanisms, can be considered functional homologs. Notable examples include NSC23766 , which also disrupts the Rac1-GEF interaction, and EHT 1864 , which binds to the nucleotide-binding pocket of Rac1.
Mechanism of Action
The primary mechanism of action for this compound and its direct analog, 1A-116, is the inhibition of the Rac1-GEF interaction.[1] This is crucial as GEFs are responsible for the exchange of GDP for GTP on Rac1, a necessary step for its activation. By binding to a surface groove on Rac1, these inhibitors prevent the GEF from accessing its binding site, thus locking Rac1 in an inactive, GDP-bound state.[3] NSC23766 functions through a similar mechanism, specifically inhibiting the activation of Rac1 by the GEFs Trio and Tiam1.
In contrast, EHT 1864 presents an alternative mechanism of Rac1 inhibition. It binds with high affinity to the nucleotide-binding pocket of Rac family GTPases, including Rac1, Rac1b, Rac2, and Rac3. This binding promotes the dissociation of the bound nucleotide, rendering the GTPase unable to engage with its downstream effectors.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and its key homologs, providing a comparative overview of their potency and efficacy in various cell lines.
Table 1: IC50 Values for Cell Proliferation Inhibition
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | MDA-MB-231 (Breast Cancer) | 48 | [4] |
| F3II (Breast Cancer) | 61 | [1] | |
| 1A-116 | MDA-MB-231 (Breast Cancer) | 21 | [4] |
| F3II (Breast Cancer) | 4 | [4] | |
| LN229 (Glioblastoma) | Not specified, but more potent than this compound | [1] | |
| U-87 MG (Glioblastoma) | Not specified, but more potent than this compound | [1] | |
| NSC23766 | MDA-MB-468 (Breast Cancer) | ~10 | [5] |
| MDA-MB-231 (Breast Cancer) | ~10 | [5] | |
| PC-3 (Prostate Cancer) | Not specified, but inhibits proliferation | [5] | |
| Cell-free Rac1-GEF interaction | ~50 |
Table 2: Binding Affinity (Kd)
| Compound | Target | Kd (nM) | Reference |
| EHT 1864 | Rac1 | 40 | |
| Rac1b | 50 | ||
| Rac2 | 60 | ||
| Rac3 | 250 |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound and its homologs.
Rac1 Activation Pull-Down Assay
This assay is used to measure the amount of active, GTP-bound Rac1 in cell lysates.
Materials:
-
PAK-1 PBD (p21-binding domain) magnetic beads
-
Mg2+ Lysis/Wash Buffer (MLB)
-
Protease inhibitors
-
GTPγS (non-hydrolyzable GTP analog, for positive control)
-
GDP (for negative control)
-
Anti-Rac1 antibody
-
SDS-PAGE and Western blotting reagents
Protocol:
-
Cell Lysis: Culture and treat cells as required. Lyse the cells in ice-cold MLB supplemented with protease inhibitors. Clarify the lysates by centrifugation.
-
Positive and Negative Controls (Optional but Recommended):
-
To a fraction of the lysate, add EDTA to a final concentration of 10 mM.
-
For the positive control, add GTPγS to a final concentration of 100 µM.
-
For the negative control, add GDP to a final concentration of 1 mM.
-
Incubate at 30°C for 30 minutes with agitation. Stop the reaction by adding MgCl2 to a final concentration of 60 mM and placing on ice.
-
-
Pull-Down:
-
To 0.5 mL of cell lysate, add 10 µg of PAK-1 PBD magnetic beads.
-
Incubate for 45 minutes at 4°C with gentle agitation.
-
Pellet the beads using a magnetic stand.
-
Wash the beads three times with MLB.
-
-
Western Blotting:
-
Resuspend the beads in 2X Laemmli buffer and boil for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with an anti-Rac1 antibody to detect the amount of pulled-down (active) Rac1.
-
A western blot of the total cell lysate should also be performed to determine the total Rac1 levels.[2]
-
MTT Cell Proliferation Assay
This colorimetric assay measures cell viability and proliferation.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Detergent reagent (e.g., SDS-HCl solution)
-
96-well plates
-
Spectrophotometer
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.
-
Treatment: Treat the cells with the desired concentrations of the inhibitor compound. Include untreated and vehicle-only controls.
-
MTT Addition: After the desired incubation period, add 10 µL of MTT reagent to each well.
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Add 100 µL of detergent reagent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours, then record the absorbance at 570 nm.
Wound Healing (Scratch) Assay
This assay is used to assess cell migration.
Materials:
-
Sterile P200 or P10 pipette tip
-
Culture plates (e.g., 6-well or 24-well)
-
Microscope with a camera
Protocol:
-
Cell Seeding: Seed cells in a culture plate and grow them to form a confluent monolayer.[6]
-
Creating the Wound:
-
Once the cells are confluent, carefully remove the culture medium.
-
Using a sterile pipette tip, create a straight scratch across the center of the monolayer with firm and consistent pressure.[6]
-
-
Washing: Gently wash the wells 2-3 times with sterile PBS or serum-free medium to remove detached cells and debris.[6]
-
Incubation and Imaging:
-
Add fresh medium (with or without the inhibitor) to the wells.
-
Capture images of the wound at time 0 and at regular intervals (e.g., every 6-12 hours) to monitor cell migration into the gap.
-
-
Analysis: The rate of wound closure is determined by measuring the change in the cell-free area over time.
Visualizations of Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the Rac1 signaling pathway, the mechanism of its inhibition, and a general experimental workflow for inhibitor characterization.
Caption: The Rac1 activation cycle and its downstream signaling pathways.
Caption: Mechanisms of action for different classes of Rac1 inhibitors.
Caption: A general experimental workflow for the characterization of Rac1 inhibitors.
References
- 1. Proapoptotic and antiinvasive activity of Rac1 small molecule inhibitors on malignant glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. rsc.org [rsc.org]
- 4. Preclinical Development of Novel Rac1-GEF Signaling Inhibitors using a Rational Design Approach in Highly Aggressive Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. clyte.tech [clyte.tech]
Methodological & Application
Application Notes and Protocols for ZINC69391: A Rac1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZINC69391 is a small molecule inhibitor of Ras-related C3 botulinum toxin substrate 1 (Rac1), a key member of the Rho family of small GTPases.[1][2] Rac1 is a critical regulator of numerous cellular processes, including actin cytoskeleton dynamics, cell proliferation, migration, and cell cycle progression.[2] Aberrant Rac1 signaling is frequently associated with cancer progression, invasion, and metastasis, making it a compelling target for anticancer drug development.[1][3] this compound exerts its inhibitory effect by disrupting the interaction between Rac1 and its guanine nucleotide exchange factors (GEFs), such as Tiam1, thereby preventing the activation of Rac1.[1][2][3] These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound.
Data Presentation
Table 1: In Vitro Antiproliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay | Citation |
| MDA-MB-231 | Breast Cancer | 48 | MTT | [1] |
| F3II | Breast Cancer | 61 | MTT | [1] |
| MCF7 | Breast Cancer | 31 | MTT | [1] |
| U937 | Hematopoietic Malignancy | 41-54 (range) | Not Specified | [2] |
| HL-60 | Hematopoietic Malignancy | 41-54 (range) | Not Specified | [2] |
| KG1A | Hematopoietic Malignancy | 41-54 (range) | Not Specified | [2] |
| Jurkat | Hematopoietic Malignancy | 41-54 (range) | Not Specified | [2] |
Table 2: Effect of this compound on Cell Migration
| Cell Line | This compound Conc. (µM) | Inhibition of Wound Closure | Assay | Citation |
| MDA-MB-231 | 10 | ~40% | Wound Healing | [1] |
| MDA-MB-231 | 50 | 100% | Wound Healing | [1] |
| F3II | 10 | 50% | Wound Healing | [1] |
| F3II | 50 | 80% | Wound Healing | [1] |
Signaling Pathway Diagram
Caption: Mechanism of action of this compound as a Rac1 inhibitor.
Experimental Protocols
Rac1-GEF Interaction Assay (Affinity Precipitation)
This assay evaluates the ability of this compound to disrupt the interaction between Rac1 and its GEF, Tiam1.[1]
Materials:
-
HEK293T cells
-
Expression vector for HA-tagged constitutively active Tiam1
-
Bacterially expressed and purified GST-Rac1
-
Glutathione Agarose Beads
-
Cell lysis buffer (specific composition to be optimized)
-
This compound
-
DMSO (vehicle control)
-
Antibodies: anti-HA tag
-
Western blot reagents and equipment
Protocol:
-
Transfect HEK293T cells with the HA-Tiam1 expression vector.
-
After 24-48 hours, lyse the cells and collect the supernatant containing HA-Tiam1.
-
Immobilize GST-Rac1 on Glutathione Agarose Beads.
-
Incubate the HEK293T cell lysate with the Rac1-immobilized beads.
-
Add varying concentrations of this compound (e.g., 100 µM, 200 µM) or DMSO to the mixture.[1][4]
-
Incubate for 2-4 hours at 4°C with gentle rotation.
-
Wash the beads several times with lysis buffer to remove non-bound proteins.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blot using an anti-HA antibody to detect Tiam1 that has bound to Rac1. A decrease in the HA-Tiam1 signal in the presence of this compound indicates inhibition of the Rac1-Tiam1 interaction.
Rac1 Activation Assay (Pull-Down)
This protocol determines the effect of this compound on the levels of active, GTP-bound Rac1 in cells.[1]
Materials:
-
F3II or other relevant cancer cell lines
-
Epidermal Growth Factor (EGF)
-
This compound
-
Serum-free cell culture medium
-
Rac1 activation assay kit (containing PAK-PBD beads or similar)
-
Antibodies: anti-Rac1
-
Western blot reagents and equipment
Protocol:
-
Plate cells and grow to 70-80% confluency.
-
Serum-starve the cells for 18-24 hours.
-
Pre-treat the cells with various concentrations of this compound or DMSO for 1 hour.[4]
-
Stimulate the cells with EGF (e.g., 100 ng/ml) for 15 minutes to induce Rac1 activation.[4]
-
Immediately lyse the cells with the lysis buffer provided in the Rac1 activation assay kit.
-
Incubate a portion of the cell lysate with PAK-PBD beads, which specifically bind to GTP-bound (active) Rac1.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound Rac1-GTP.
-
Analyze the eluate by Western blot using an anti-Rac1 antibody.
-
Run a parallel Western blot on total cell lysates (input) to determine the total Rac1 levels, ensuring they remain unchanged by the treatment. A reduction in the Rac1-GTP signal relative to the total Rac1 indicates inhibition.
Cell Proliferation Assay (MTT)
This assay measures the antiproliferative effect of this compound on cancer cells.[1]
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, F3II, MCF7)
-
Complete cell culture medium
-
This compound
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound (and DMSO as a vehicle control) in fresh medium.
-
Incubate for 72 hours.[1]
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Remove the medium and dissolve the formazan crystals in the solubilization solution.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Experimental Workflow Diagram
Caption: Workflow for in vitro characterization of this compound.
References
- 1. Preclinical Development of Novel Rac1-GEF Signaling Inhibitors using a Rational Design Approach in Highly Aggressive Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Preclinical development of novel Rac1-GEF signaling inhibitors using a rational design approach in highly aggressive breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for ZINC69391 Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZINC69391 is a small molecule inhibitor that specifically targets Rac1, a key member of the Rho family of small GTPases.[1][2] Rac1 is a critical signaling node that regulates a multitude of cellular processes, including cell proliferation, actin cytoskeleton organization, cell migration, cell cycle progression, and apoptosis.[1] In its active GTP-bound state, Rac1 transduces signals by binding to downstream effector proteins.[1] The transition from the inactive GDP-bound form to the active state is facilitated by Guanine Nucleotide Exchange Factors (GEFs).[1]
This compound exerts its inhibitory effect by interfering with the interaction between Rac1 and its GEFs, such as Tiam1 and P-Rex1.[2][3][4] It achieves this by masking the critical Trp56 residue on the surface of Rac1.[1][5] This disruption of Rac1 activation leads to anti-proliferative effects, induction of apoptosis, and inhibition of cell migration and metastasis in various cancer cell lines, making it a compound of interest for cancer research and drug development.[1][2]
These application notes provide detailed protocols for key cell-based assays to investigate the biological activities of this compound.
Data Presentation
Table 1: In Vitro Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| U937 | Histiocytic Lymphoma | 41-54 | Not Specified | [1] |
| HL-60 | Acute Promyelocytic Leukemia | 41-54 | Not Specified | [1] |
| KG1A | Acute Myelogenous Leukemia | 41-54 | Not Specified | [1] |
| Jurkat | Acute T-cell Leukemia | 41-54 | Not Specified | [1] |
| MDA-MB-231 | Breast Cancer | 48 | MTT Assay | [2] |
| F3II | Breast Cancer | 61 | MTT Assay | [2] |
| MCF7 | Breast Cancer | 31 | MTT Assay | [2] |
Signaling Pathway and Mechanism of Action
This compound specifically inhibits the activation of Rac1. The following diagram illustrates the Rac1 signaling pathway and the point of intervention by this compound.
Caption: Mechanism of this compound action on the Rac1 signaling pathway.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the anti-proliferative effect of this compound on cancer cell lines.
Workflow:
Caption: Workflow for the MTT cell viability assay.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Caspase-3 Activity Assay)
This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway, following treatment with this compound.
Workflow:
Caption: Workflow for the Caspase-3 activity assay.
Methodology:
-
Cell Culture and Treatment: Seed cells in a suitable culture plate and treat with various concentrations of this compound for a predetermined time (e.g., 24 or 48 hours).
-
Cell Lysis: Harvest the cells and lyse them using a lysis buffer provided with a commercial caspase-3 activity assay kit.
-
Assay Reaction: Add the cell lysate to a 96-well plate and initiate the reaction by adding the caspase-3 substrate (e.g., DEVD-pNA).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Data Acquisition: Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of cleaved substrate, which reflects the caspase-3 activity.
-
Data Analysis: Normalize the caspase-3 activity to the protein concentration of the cell lysate and compare the activity in treated cells to that in untreated control cells.
Rac1 Activation Assay (GTP-Rac1 Pull-down Assay)
This assay is used to determine the level of active, GTP-bound Rac1 in cells treated with this compound.
Workflow:
Caption: Workflow for the Rac1 activation (pull-down) assay.
Methodology:
-
Cell Treatment: Culture cells to near confluence and treat with this compound for a specified duration. In some cases, cells may be stimulated with an agonist like Epidermal Growth Factor (EGF) to induce Rac1 activation.[2]
-
Cell Lysis: Lyse the cells in a buffer that preserves GTPase activity.
-
Pull-down of Active Rac1: Incubate the cell lysates with agarose beads conjugated to the p21-binding domain (PBD) of PAK, which specifically binds to GTP-bound Rac1.
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-Rac1 antibody to detect the amount of active Rac1. A fraction of the total cell lysate should also be run to determine the total Rac1 levels.
-
Data Analysis: Quantify the band intensities and express the amount of active Rac1 as a fraction of the total Rac1.
Cell Migration Assay (Wound Healing Assay)
This assay assesses the effect of this compound on the migratory capacity of cells.
Workflow:
Caption: Workflow for the wound healing (cell migration) assay.
Methodology:
-
Cell Seeding: Grow cells in a culture plate until they form a confluent monolayer.
-
Wound Creation: Create a scratch or "wound" in the monolayer using a sterile pipette tip.
-
Washing: Gently wash the cells with PBS to remove detached cells and debris.
-
Compound Treatment: Add fresh culture medium containing different concentrations of this compound or a vehicle control.
-
Imaging: Capture images of the wound at the beginning of the experiment (time 0) and at regular intervals (e.g., every 6-12 hours) until the wound in the control wells is nearly closed.
-
Data Analysis: Measure the area of the wound at each time point and calculate the percentage of wound closure relative to the initial area. Compare the migration rate of treated cells to that of the control cells.
Conclusion
This compound is a valuable tool for studying the roles of Rac1 in cancer biology. The protocols outlined in these application notes provide a framework for researchers to investigate its anti-proliferative, pro-apoptotic, and anti-migratory effects in various cell-based models. The provided diagrams offer a visual guide to the underlying signaling pathway and experimental procedures. Consistent and careful execution of these assays will yield reliable data to further elucidate the therapeutic potential of targeting the Rac1 signaling pathway.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Preclinical Development of Novel Rac1-GEF Signaling Inhibitors using a Rational Design Approach in Highly Aggressive Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical development of novel Rac1-GEF signaling inhibitors using a rational design approach in highly aggressive breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rac1, A Potential Target for Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ZINC69391 in Breast Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing ZINC69391, a potent and specific inhibitor of Rac1 GTPase, in breast cancer research. The protocols outlined below are based on established methodologies and published data, offering a framework for investigating the anti-cancer effects of this compound in various breast cancer cell lines.
Introduction
This compound is a small molecule inhibitor that specifically targets the interaction between Rac1 and its Guanine Nucleotide Exchange Factors (GEFs).[1] Rac1, a member of the Rho GTPase family, is a critical signaling node that regulates numerous cellular processes, including cell proliferation, migration, and survival.[1] In many aggressive breast cancers, the Rac1 signaling pathway is hyperactivated, contributing to tumor progression and metastasis.[1] By inhibiting Rac1 activation, this compound has been shown to exert significant anti-proliferative, anti-metastatic, and pro-apoptotic effects in breast cancer cells, making it a valuable tool for both basic research and preclinical drug development.[1]
Quantitative Data Summary
The inhibitory effects of this compound on the viability of various breast cancer cell lines have been quantified using the MTT assay. The half-maximal inhibitory concentration (IC50) values after 72 hours of treatment are summarized in the table below.
| Cell Line | Subtype | IC50 (µM) |
| MDA-MB-231 | Triple-Negative Breast Cancer | 48 |
| F3II | Murine Mammary Carcinoma | 61 |
| MCF7 | Estrogen Receptor-Positive | 31 |
Signaling Pathway
This compound inhibits breast cancer cell proliferation and migration by blocking the Rac1 signaling pathway. The diagram below illustrates the key components of this pathway and the point of intervention by this compound.
Caption: this compound inhibits the Rac1 signaling pathway.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the effects of this compound on breast cancer cells.
References
Application Notes and Protocols: ZINC69391 in Glioma Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the small molecule inhibitor ZINC69391 and its utility in preclinical glioma research. Detailed protocols for key experiments are provided to facilitate the investigation of its anti-glioma activity.
Introduction
Malignant gliomas, particularly glioblastoma, are highly invasive and aggressive brain tumors with a poor prognosis.[1] The small GTPase Rac1 plays a crucial role in the invasive nature of these tumors.[1] this compound has been identified as a specific inhibitor of Rac1, interfering with its activation and downstream signaling pathways.[2][3] This document outlines the mechanism of action of this compound in glioma cells and provides protocols for evaluating its therapeutic potential.
Mechanism of Action
This compound functions as a specific inhibitor of Rac1, a member of the Rho family of GTPases.[3] Its primary mechanism involves interfering with the interaction between Rac1 and its guanine nucleotide exchange factors (GEFs), such as Dock180, which are responsible for activating Rac1.[2] By masking the Trp56 residue on the surface of Rac1, this compound prevents GEF-mediated activation, leading to a reduction in the levels of active, GTP-bound Rac1.[3] This, in turn, downregulates downstream effector pathways, including the p21-activated kinase 1 (Pak1) signaling cascade, which is critical for cell proliferation, migration, and invasion.[2][4]
Key Effects in Glioma Cells:
-
Inhibition of Proliferation and Cell Cycle Arrest: this compound has been shown to reduce the proliferation of human glioma cell lines, such as LN229 and U-87 MG, and induce cell cycle arrest in the G1 phase.[1][2]
-
Induction of Apoptosis: The compound triggers programmed cell death in glioma cells.[2][3]
-
Inhibition of Migration and Invasion: this compound significantly impairs the migration and invasion of glioma cells in vitro, key processes in glioma progression.[2][4] This is achieved by interfering with actin cytoskeleton dynamics.[2]
Quantitative Data Summary
The following table summarizes the quantitative effects of this compound and its more potent analog, 1A-116, in cancer cell lines.
| Compound | Cell Line(s) | Assay | Endpoint | Result | Reference |
| This compound | LN229 | Transwell Migration | Migration Inhibition | Concentration-dependent reduction | [4] |
| This compound | U937, HL-60, KG1A, Jurkat | Growth Inhibition | IC50 | 41-54 µM | [3] |
| 1A-116 | F3II (Breast Cancer) | Cell Viability (MTT) | Antiproliferative Activity | More potent than this compound | [5] |
| 1A-116 | F3II (Breast Cancer) | In vivo Metastasis | Reduction in Lung Colonies | ~60% reduction at 3 mg/kg/day | [5] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by this compound and a typical experimental workflow for its evaluation.
Caption: this compound inhibits the Dock180-Rac1 interaction, preventing Rac1 activation and downstream signaling.
Caption: A generalized workflow for preclinical evaluation of this compound in glioma research.
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Seed glioma cells (e.g., LN229, U-87 MG) in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0-100 µM) for 24-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Transwell Migration Assay
-
Cell Preparation: Starve glioma cells in serum-free medium for 24 hours.
-
Assay Setup: Place 8.0 µm pore size Transwell inserts into a 24-well plate. Add medium with a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Cell Seeding: Resuspend the starved cells in serum-free medium containing different concentrations of this compound and seed them into the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Cell Staining: Remove non-migrated cells from the upper surface of the insert with a cotton swab. Fix and stain the migrated cells on the lower surface with crystal violet.
-
Quantification: Count the number of migrated cells in several random fields under a microscope.
Western Blot for Rac1 Activation
-
Cell Treatment and Lysis: Treat glioma cells with this compound for the desired time. For Rac1 activation, stimulate with a growth factor like EGF (100 ng/mL) for 15 minutes prior to lysis.[6] Lyse the cells in a buffer suitable for GTPase pulldown assays.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Pulldown Assay: Use a Rac1 activation assay kit (e.g., containing PAK-PBD beads) to pull down active Rac1-GTP from the cell lysates.
-
SDS-PAGE and Transfer: Elute the pulled-down proteins and separate them by SDS-PAGE along with total cell lysates. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against Rac1 and a loading control (e.g., β-actin). For downstream signaling, use antibodies against phosphorylated Pak1 (p-Pak1) and total Pak1.
-
Detection and Analysis: Use a chemiluminescent substrate for detection and quantify the band intensities to determine the relative levels of active Rac1 and p-Pak1.
Alternative Therapeutic Target in Glioma: The YAP-TEAD Pathway
While this compound targets the Rac1 pathway, another critical signaling cascade implicated in glioma aggressiveness is the Hippo-YAP pathway.[7] The transcriptional co-activator Yes-associated protein (YAP) and its interaction with TEA domain (TEAD) transcription factors drive the expression of genes involved in cell proliferation and survival.[8][9]
Several small molecules have been identified that inhibit the YAP-TEAD interaction, representing a distinct therapeutic strategy for glioma:
-
NSC682769: This compound binds to YAP and blocks its association with TEAD, leading to decreased YAP-dependent transcriptional activity, reduced proliferation, and increased apoptosis in glioblastoma cells.[10][11]
-
Alantolactone (ALT): This natural product has been shown to suppress YAP signaling and the stem-cell-like properties of glioblastoma cells.[12]
Targeting the YAP-TEAD complex represents a promising avenue for glioma therapy, and further investigation into inhibitors like NSC682769 is warranted.[13]
Conclusion
This compound is a valuable tool for investigating the role of Rac1 signaling in glioma. Its ability to inhibit key malignant phenotypes underscores the potential of targeting this pathway. The provided protocols offer a framework for researchers to explore the efficacy of this compound and similar compounds in preclinical glioma models. Furthermore, exploring alternative pathways like the YAP-TEAD signaling cascade with specific inhibitors provides a complementary approach to developing novel anti-glioma therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Proapoptotic and antiinvasive activity of Rac1 small molecule inhibitors on malignant glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Proapoptotic and antiinvasive activity of Rac1 small molecule inhibitors on malignant glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical Development of Novel Rac1-GEF Signaling Inhibitors using a Rational Design Approach in Highly Aggressive Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fatal correlation between YAP1 expression and glioma aggressiveness: clinical and molecular evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting the YAP-TEAD interaction interface for therapeutic intervention in glioblastoma [escholarship.org]
- 9. Blockage of glioma cell survival by truncated TEAD-binding domain of YAP - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting the YAP-TEAD interaction interface for therapeutic intervention in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting the YAP-TEAD interaction interface for therapeutic intervention in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researcherslinks.com [researcherslinks.com]
- 13. Technology for Innovative Entrepreneurs & Businesses | TechLink [techlinkcenter.org]
ZINC69391: A Promising Therapeutic Agent for Leukemia
Application Notes and Protocols for Researchers
ZINC69391 has emerged as a significant small molecule inhibitor demonstrating potent anti-leukemic properties. Identified as a Rac1-GEF (Guanine Nucleotide Exchange Factor) interaction inhibitor, this compound effectively suppresses the proliferation of human leukemia cell lines by inducing apoptosis.[1][2][3] These application notes provide a comprehensive overview of the compound's activity, along with detailed protocols for its evaluation in a laboratory setting.
Mechanism of Action
This compound functions by specifically targeting the Rac1 GTPase, a protein critically involved in various cellular processes that contribute to cancer progression, including cell proliferation, migration, and survival.[1][3] By inhibiting the interaction between Rac1 and its activating GEFs, this compound prevents Rac1 activation.[1][4] This disruption of Rac1 signaling triggers the intrinsic pathway of apoptosis, leading to selective cell death in leukemic cells.[1][2]
The pro-apoptotic activity of this compound is characterized by a cascade of molecular events:
Data Presentation
Table 1: In Vitro Efficacy of this compound in Leukemia Cell Lines
The anti-proliferative effect of this compound has been quantified across a panel of human leukemia cell lines. The half-maximal inhibitory concentration (IC50) values, determined after 48 hours of treatment, are summarized below.
| Cell Line | Leukemia Type | IC50 (µM) |
| U937 | Human Myeloid Leukemia | 41 - 54 |
| HL-60 | Human Myeloid Leukemia | 41 - 54 |
| KG1A | Human Myeloid Leukemia | 41 - 54 |
| Jurkat | T-cell Leukemia | 41 - 54 |
Data sourced from multiple reports indicating a consistent range of activity.[1][3][5]
Table 2: Apoptotic Response to this compound Treatment
Treatment with 50 µM this compound for 24 hours significantly increases the population of apoptotic cells in sensitive myeloid leukemia cell lines.
| Cell Line | Apoptosis Induction (Annexin V Positive Cells) |
| HL-60 | Significant Increase |
| U937 | Significant Increase |
| KG1A | Significant Increase |
| Jurkat | No Significant Change |
Note: Lymphoid Jurkat cells display higher resistance to this compound-induced apoptosis compared to the myeloid cell lines tested.[1][2]
Signaling Pathway and Experimental Workflow
The mechanism of this compound-induced apoptosis involves the inhibition of the Rac1 signaling pathway, which leads to the activation of the intrinsic apoptotic cascade.
References
- 1. Pharmacological Rac1 inhibitors with selective apoptotic activity in human acute leukemic cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Preclinical Development of Novel Rac1-GEF Signaling Inhibitors using a Rational Design Approach in Highly Aggressive Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for In Vivo Studies of ZINC69391
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZINC69391 is a small molecule inhibitor of Ras-related C3 botulinum toxin substrate 1 (Rac1), a key member of the Rho GTPase family. Rac1 is a critical regulator of numerous cellular processes, including cytoskeletal dynamics, cell proliferation, and migration. Dysregulation of Rac1 signaling is implicated in the progression and metastasis of various cancers. This compound exerts its inhibitory effect by binding to the surface of Rac1 and masking the Tryptophan 56 residue, thereby preventing its interaction with Guanine Nucleotide Exchange Factors (GEFs). This interference with Rac1 activation leads to anti-proliferative, anti-metastatic, and apoptotic effects in cancer cells, making this compound a promising candidate for anti-cancer therapy development.
These application notes provide a detailed protocol for an in vivo experimental design to evaluate the anti-metastatic potential of this compound in a preclinical mouse model of breast cancer. Information on its application in glioma and leukemia models is also discussed based on available data.
Signaling Pathway of this compound Action
The following diagram illustrates the mechanism of action of this compound in inhibiting the Rac1 signaling pathway.
Caption: this compound inhibits the Rac1 signaling pathway.
In Vivo Experimental Design: Breast Cancer Metastasis Model
This protocol is based on a syngeneic mouse model of breast cancer metastasis.
I. Materials and Reagents
Table 1: Key Materials and Reagents
| Material/Reagent | Supplier/Source | Notes |
| This compound | Commercially Available | Purity >95% recommended |
| Vehicle | Not explicitly stated in literature | A common vehicle for intraperitoneal injections is a mixture of DMSO, Cremophor EL, and saline. A pilot study to determine the optimal and tolerable vehicle composition is recommended. |
| F3II murine mammary carcinoma cells | ATCC or other cell bank | A highly invasive and metastatic cell line. |
| Dulbecco's Modified Eagle Medium (DMEM) | Gibco, or equivalent | For cell culture. |
| Fetal Bovine Serum (FBS) | Gibco, or equivalent | For cell culture. |
| Penicillin-Streptomycin | Gibco, or equivalent | For cell culture. |
| Trypsin-EDTA | Gibco, or equivalent | For cell detachment. |
| Phosphate-Buffered Saline (PBS) | Gibco, or equivalent | Sterile, for cell washing and injection. |
| Female BALB/c mice | Charles River, or equivalent | 6-8 weeks old. |
| Anesthetic | Isoflurane or Ketamine/Xylazine | For animal procedures. |
| Insulin syringes (27-30 gauge) | Becton Dickinson, or equivalent | For intravenous and intraperitoneal injections. |
| Bouin's solution or 10% Neutral Buffered Formalin | Sigma-Aldrich, or equivalent | For lung fixation. |
| Dissecting microscope | Leica, or equivalent | For counting lung nodules. |
II. Experimental Workflow
The following diagram outlines the key steps of the in vivo experiment.
Caption: Workflow for in vivo evaluation of this compound.
III. Detailed Protocols
A. F3II Cell Culture
-
Culture F3II cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.[1]
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.[1]
-
Passage cells upon reaching 80-90% confluency using Trypsin-EDTA.
B. Preparation of Cells for Injection
-
On the day of injection, harvest F3II cells using Trypsin-EDTA.
-
Wash the cells twice with sterile PBS.
-
Resuspend the cells in sterile PBS at a concentration of 2 x 10^5 viable cells per 100 µL.
-
Keep the cell suspension on ice until injection.
C. Intravenous Injection
-
Anesthetize female BALB/c mice (6-8 weeks old) using an appropriate anesthetic.
-
Warm the tail of the mouse to dilate the lateral tail vein.
-
Inject 2 x 10^5 F3II cells (in 100 µL of PBS) into the lateral tail vein using an insulin syringe.
D. Drug Preparation and Administration
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On each day of treatment, dilute the stock solution with the appropriate vehicle to the final concentration for a dose of 25 mg/kg body weight.
-
Administer the this compound solution or vehicle control intraperitoneally (i.p.) once daily for 21 consecutive days, starting on the day of tumor cell injection.
E. Animal Monitoring
-
Monitor the mice daily for any signs of toxicity, such as weight loss, lethargy, or ruffled fur.
-
Record the body weight of each mouse twice a week.
F. Endpoint and Tissue Collection
-
On day 21, euthanize the mice by CO2 asphyxiation followed by cervical dislocation.
-
Perfuse the lungs with PBS through the right ventricle to remove blood.
-
Excise the lungs and fix them in Bouin's solution or 10% neutral buffered formalin.
G. Quantification of Lung Metastases
-
After fixation, the lungs will appear yellow with white tumor nodules.
-
Count the number of superficial lung nodules on all lobes of the lungs under a dissecting microscope.
-
For a more detailed analysis, the lungs can be embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) to quantify both surface and internal metastases.
IV. Data Presentation
Table 2: In Vivo Efficacy of this compound and its Analog 1A-116 in a Breast Cancer Metastasis Model
| Compound | Dose (mg/kg/day) | Administration Route | Animal Model | Cell Line | Treatment Duration (days) | Endpoint | Outcome |
| This compound | 25 | Intraperitoneal | BALB/c mice | F3II | 21 | Lung Metastases | ~60% reduction in lung colonization |
| 1A-116 | 3 | Intraperitoneal | BALB/c mice | F3II | 21 | Lung Metastases | ~60% reduction in lung colonization |
Data summarized from published literature.
Application in Other Cancer Models
Glioma
Leukemia
In vitro studies have shown that this compound inhibits the growth of various human leukemia cell lines, including U937, HL-60, KG1A, and Jurkat cells, with IC50 values in the micromolar range.[4] To date, there are no published reports detailing in vivo studies of this compound in leukemia models. A potential experimental design would involve a disseminated leukemia model, where human leukemia cells are injected intravenously into immunocompromised mice, followed by treatment with this compound. Endpoints could include monitoring leukemia progression in the peripheral blood, bone marrow, and spleen, as well as overall survival.
Conclusion
The provided application notes and protocols offer a comprehensive guide for the in vivo evaluation of the Rac1 inhibitor, this compound. The detailed experimental design in a breast cancer metastasis model serves as a robust starting point for preclinical studies. While the data for glioma and leukemia models are less mature, the information presented provides a basis for designing future in vivo experiments to explore the therapeutic potential of this compound across a broader range of cancers. Careful consideration of the experimental details, including the choice of vehicle and appropriate animal models, will be crucial for obtaining reliable and reproducible results.
References
- 1. Murine Mammary Carcinoma Induces Chronic Systemic Inflammation and Immunosuppression in BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of F3II, a sarcomatoid mammary carcinoma cell line originated from a clonal subpopulation of a mouse adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cellosaurus cell line F3II (CVCL_E119) [cellosaurus.org]
Application Notes and Protocols for ZINC69391 in Mouse Models
Topic: ZINC69391 Dosage for Mouse Models For: Researchers, scientists, and drug development professionals.
These application notes provide a comprehensive overview of the in vivo application of this compound, a novel Rac1 inhibitor, in mouse models of cancer. The information is based on preclinical studies and is intended to guide researchers in designing and conducting their own experiments.
Mechanism of Action
This compound is a small molecule inhibitor that targets the Rac1 GTPase, a key regulator of multiple cellular processes, including cell proliferation, migration, and actin cytoskeleton organization.[1][2] Aberrant activation of Rac1 is associated with tumorigenesis and metastasis.[2][3] this compound functions by blocking the interaction between Rac1 and its guanine nucleotide exchange factors (GEFs), such as Tiam1, thereby preventing Rac1 activation.[3][4] This inhibition leads to a reduction in cancer cell proliferation, migration, and invasion, and can induce apoptosis.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data from a preclinical study evaluating the efficacy of this compound in a mouse model of breast cancer metastasis.[3]
| Parameter | Value | Details |
| Compound | This compound | Rac1 Inhibitor |
| Mouse Model | BALB/c mice (female, adult) | Syngeneic model |
| Cancer Cell Line | F3II (murine mammary adenocarcinoma) | 2x10^5 viable cells administered i.v. |
| Dosage | 25 mg/kg/day | |
| Administration Route | Intraperitoneal (i.p.) injection | |
| Treatment Schedule | Daily from day 0 to day 21 | |
| Primary Outcome | Reduction in lung metastasis | ~60% reduction in total metastatic lung colonies |
| Toxicity | Well tolerated | No significant changes in animal weight |
Experimental Protocols
This section provides a detailed protocol for an experimental metastasis study in a syngeneic mouse model, based on the methodology described in the cited literature.[3]
Objective: To evaluate the in vivo antimetastatic effect of this compound.
Materials:
-
This compound
-
Vehicle (e.g., sterile PBS or as determined by solubility studies)
-
F3II murine mammary adenocarcinoma cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Adult female BALB/c mice
-
Sterile syringes and needles for i.v. and i.p. injections
-
Dissecting microscope
-
Bouin's solution for tissue fixation
Procedure:
-
Cell Culture: Culture F3II cells in DMEM supplemented with 10% fetal bovine serum and antibiotics under standard cell culture conditions (37°C, 5% CO2).
-
Cell Preparation: On the day of injection (Day 0), harvest viable F3II cells and resuspend them in sterile DMEM at a concentration of 2x10^5 cells per 0.3 ml.
-
Animal Inoculation: Administer 2x10^5 viable F3II cells in 0.3 ml of DMEM to each BALB/c mouse via the lateral tail vein (i.v.).
-
Treatment Administration:
-
Prepare a stock solution of this compound in a suitable vehicle.
-
On Day 0, and daily thereafter for 21 days, inject the mice intraperitoneally (i.p.) with this compound at a dose of 25 mg/kg body weight.
-
A control group of mice should be injected with the vehicle alone following the same schedule.
-
-
Monitoring: Monitor the health and body weight of the mice throughout the experiment.
-
Endpoint and Tissue Collection: On Day 21, euthanize the mice.
-
Metastasis Quantification:
-
Excise the lungs and immediately fix them in Bouin's solution.
-
Count the number of superficial lung metastases (nodules) under a dissecting microscope.
-
If desired, categorize nodules by size (e.g., >1 mm in diameter).
-
-
Data Analysis: Compare the number of lung nodules between the this compound-treated group and the control group using an appropriate statistical test (e.g., Mann-Whitney test).
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of action of this compound in inhibiting the Rac1 signaling pathway.
Experimental Workflow Diagram
Caption: Workflow for in vivo evaluation of this compound in a mouse metastasis model.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Preclinical development of novel Rac1-GEF signaling inhibitors using a rational design approach in highly aggressive breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical Development of Novel Rac1-GEF Signaling Inhibitors using a Rational Design Approach in Highly Aggressive Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
ZINC69391: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the physicochemical properties, biological activity, and experimental protocols for ZINC69391, a specific inhibitor of Rac1 GTPase. The information is intended to guide researchers in the effective use of this compound in preclinical studies.
Overview and Mechanism of Action
This compound is a small molecule inhibitor that specifically targets the Rac1 GTPase, a key member of the Rho GTPase family.[1][2][3] Rac1 is a critical regulator of numerous cellular processes, including cell proliferation, actin cytoskeleton organization, cell migration, and apoptosis.[1] In its active GTP-bound state, Rac1 transduces signals by binding to downstream effector proteins.[1] The transition from the inactive GDP-bound form to the active state is mediated by Guanine Nucleotide Exchange Factors (GEFs).[1]
This compound functions by interfering with the interaction between Rac1 and its GEFs, such as Tiam1 and Dock180.[1][2][4] It achieves this by masking the critical Trp56 residue on the surface of Rac1, thereby preventing GEF-mediated activation.[1][2] This inhibition of Rac1 activation leads to downstream effects such as the induction of apoptosis and anti-proliferative and anti-metastatic activities in various cancer cell lines.[1][2][3]
Physicochemical and Solubility Data
Proper handling and preparation of this compound are crucial for obtaining reliable and reproducible experimental results.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₄F₃N₅ | [5][6] |
| Molecular Weight | 309.29 g/mol | [5][6] |
| Appearance | White to off-white solid | [5] |
| Purity | ≥99% | [3][5] |
Solubility Data
| Solvent | Concentration | Comments | Source |
| DMSO | 25 mg/mL (80.83 mM) | Ultrasonic and warming to 60°C can aid dissolution. Use newly opened DMSO as it is hygroscopic. | [1][5] |
| Ethanol | 1-10 mg/mL | Sparingly soluble. | [4] |
| 0.1N HCl (aq) | Soluble | Specific concentration not reported. | [3] |
Biological Activity and In Vitro Efficacy
This compound has demonstrated significant biological activity in a variety of cancer cell lines. Its primary effects include the inhibition of cell proliferation, induction of cell cycle arrest, and promotion of apoptosis.
IC₅₀ Values for Cell Proliferation (72h treatment)
| Cell Line | Cancer Type | IC₅₀ (µM) | Source |
| U937 | Histiocytic Lymphoma | 41 - 54 | [1][2] |
| HL-60 | Acute Promyelocytic Leukemia | 41 - 54 | [1][2] |
| KG1A | Acute Myelogenous Leukemia | 41 - 54 | [1][2] |
| Jurkat | Acute T-cell Leukemia | 41 - 54 | [1][2] |
| MDA-MB-231 | Breast Cancer | 48 | [2] |
| F3II | Breast Cancer | 61 | [2] |
| MCF-7 | Breast Cancer | 31 | [2] |
| U-87 MG | Glioblastoma | 0 - 125 (Dose-dependent reduction) | [1] |
| LN229 | Glioblastoma | 0 - 125 (Dose-dependent reduction) | [1] |
Experimental Protocols
Preparation of Stock Solutions
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath
Protocol:
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a stock solution concentration of 25 mg/mL (80.83 mM).
-
To aid dissolution, gently vortex the solution and sonicate in an ultrasonic bath. Warming the solution to 37°C or briefly to 60°C can also be performed if necessary.[1][5]
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber tubes to protect from light and repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C for up to one month or at -80°C for up to six months.[5]
In Vitro Cell-Based Assays
General Guidelines:
-
For cell culture experiments, the final concentration of DMSO should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
A vehicle control (DMSO alone at the same final concentration) should always be included in the experimental design.
Example Protocol: Cell Proliferation Assay (MTT Assay)
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound stock solution in the appropriate cell culture medium to achieve the desired final concentrations (e.g., ranging from 1 µM to 100 µM).
-
Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired duration (e.g., 72 hours).
-
Following incubation, add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
In Vivo Experiments
Example Protocol: Murine Metastasis Model
-
Animal Model: BALB/c mice.[1]
-
Cell Line: F3II breast cancer cells.[1]
-
Vehicle: The specific vehicle for in vivo administration should be determined based on solubility and tolerability studies. A common vehicle for similar compounds is a mixture of DMSO, PEG300, Tween 80, and saline.
-
Dosing: Administer this compound via intraperitoneal (i.p.) injection at a daily dose of 25 mg/kg body weight.[1][5]
-
Treatment Schedule: Commence treatment on the day of tumor cell inoculation (Day 0) and continue daily for 21 days.[1][5]
-
Endpoint: At the end of the treatment period, sacrifice the mice and excise the lungs to quantify metastatic nodules.[1]
Visualizations
Caption: this compound inhibits the Rac1 signaling pathway.
References
- 1. file.glpbio.com [file.glpbio.com]
- 2. Preclinical Development of Novel Rac1-GEF Signaling Inhibitors using a Rational Design Approach in Highly Aggressive Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. axonmedchem.com [axonmedchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medkoo.com [medkoo.com]
Application Notes and Protocols: Rac1 Activation Assay with ZINC69391
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for assessing the activation state of the small GTPase Rac1 in response to the specific inhibitor ZINC69391. The protocols outlined below are suitable for researchers in cell biology, cancer biology, and drug discovery who are investigating Rac1 signaling and screening for potential therapeutic agents.
Introduction to Rac1 and this compound
Rac1, a member of the Rho family of small GTPases, is a critical regulator of numerous cellular processes.[1][2] It functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state.[1] This cycling is tightly controlled by guanine nucleotide exchange factors (GEFs), which promote the exchange of GDP for GTP, and GTPase-activating proteins (GAPs), which enhance GTP hydrolysis.[1] In its active state, Rac1 interacts with downstream effector proteins to modulate signaling pathways that control actin cytoskeleton organization, cell proliferation, migration, and apoptosis.[1][3] Dysregulation of Rac1 activity is implicated in various pathologies, including cancer, making it a compelling target for therapeutic intervention.[1]
This compound is a specific, small-molecule inhibitor of Rac1.[1][3] Its mechanism of action involves interfering with the interaction between Rac1 and its GEFs by masking the critical Trp56 residue on the Rac1 surface.[1][3] This disruption prevents the exchange of GDP for GTP, thereby inhibiting Rac1 activation.[3] Studies have demonstrated that this compound exhibits antiproliferative, antimetastatic, and pro-apoptotic effects in various cancer cell lines, underscoring its potential as a therapeutic agent.[1][3]
Data Presentation: Efficacy of this compound
The following tables summarize the quantitative data on the inhibitory effects of this compound on cancer cell lines.
Table 1: IC50 Values of this compound in Hematopoietic Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| U937 | Histiocytic Lymphoma | 41 |
| HL-60 | Acute Promyelocytic Leukemia | 54 |
| KG1A | Acute Myelogenous Leukemia | 48 |
| Jurkat | Acute T-cell Leukemia | 52 |
Data sourced from Cabrera M, et al. Oncotarget. 2017.[3]
Table 2: Effect of this compound on Glioma Cell Proliferation and Cell Cycle
| Cell Line | Treatment | Effect |
| Human Glioma Cells | This compound | Reduced cell proliferation |
| Human Glioma Cells | This compound | Triggered cell cycle arrest |
Data sourced from Cabrera M, et al. Oncotarget. 2017.[3]
Table 3: In Vivo Antimetastatic Activity of this compound
| Animal Model | Treatment | Effect |
| Syngeneic Animal Model | This compound | Impaired metastatic lung colonization |
Data sourced from Cabrera M, et al. Oncotarget. 2017.[3]
Rac1 Signaling Pathway
The following diagram illustrates the central role of Rac1 in cellular signaling.
Caption: A diagram of the Rac1 signaling pathway.
Experimental Protocols
Two common methods for measuring Rac1 activation are the pull-down assay and the G-LISA® assay.
Protocol 1: Rac1 Activation Pull-Down Assay
This method utilizes a protein domain that specifically binds to the active, GTP-bound form of Rac1 to "pull down" active Rac1 from cell lysates. The amount of pulled-down Rac1 is then quantified by western blotting.
Experimental Workflow: Rac1 Pull-Down Assay
Caption: Workflow for the Rac1 pull-down activation assay.
Materials:
-
Cells of interest
-
This compound (or other inhibitors/stimuli)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis/Assay Buffer (e.g., 25 mM HEPES, pH 7.5, 150 mM NaCl, 1% Igepal CA-630, 10 mM MgCl2, 1 mM EDTA, 10% glycerol, supplemented with protease inhibitors)
-
PAK-PBD (p21-activated kinase-binding domain) agarose beads
-
Wash Buffer (e.g., 25 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1% Igepal CA-630)
-
2X SDS-PAGE sample buffer
-
Primary antibody: anti-Rac1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein quantification assay (e.g., BCA)
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to the desired confluency. Treat cells with this compound at various concentrations and for the desired time. Include appropriate positive and negative controls.
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Lyse the cells by adding ice-cold Lysis/Assay Buffer and scraping.
-
Incubate on ice for 10-20 minutes.
-
-
Lysate Clarification:
-
Centrifuge the lysates at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant (clarified lysate) and determine the protein concentration.
-
-
Pull-Down of Active Rac1:
-
Normalize the protein concentration of all samples with Lysis/Assay Buffer.
-
To 500 µg - 1 mg of cell lysate, add 20-30 µL of PAK-PBD agarose bead slurry.
-
Incubate at 4°C for 1 hour with gentle agitation.
-
-
Washing:
-
Pellet the beads by centrifugation at 5,000 x g for 1 minute at 4°C.
-
Discard the supernatant.
-
Wash the beads three times with 500 µL of ice-cold Wash Buffer.
-
-
Elution:
-
After the final wash, carefully remove all supernatant.
-
Resuspend the bead pellet in 20-40 µL of 2X SDS-PAGE sample buffer.
-
Boil the samples for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Centrifuge the samples to pellet the beads and load the supernatant onto an SDS-PAGE gel.
-
Include a lane with a portion of the total cell lysate to measure total Rac1 levels.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with a primary antibody against Rac1.
-
Incubate with an HRP-conjugated secondary antibody.
-
-
Detection and Quantification:
-
Detect the signal using a chemiluminescent substrate.
-
Quantify the band intensities using densitometry software.
-
Normalize the amount of active Rac1 to the total Rac1 in the corresponding lysate.
-
Protocol 2: Rac1 G-LISA® Activation Assay (Colorimetric)
The G-LISA® assay is a 96-well plate-based ELISA that provides a more rapid and quantitative measurement of active Rac1.
Experimental Workflow: Rac1 G-LISA® Assay
Caption: Workflow for the Rac1 G-LISA® activation assay.
Materials:
-
Rac1 G-LISA® Activation Assay Kit (contains PAK-PBD coated plate, lysis buffer, wash buffer, primary antibody, secondary antibody, and detection reagents)
-
Cells of interest
-
This compound (or other inhibitors/stimuli)
-
Phosphate-buffered saline (PBS), ice-cold
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Culture and Treatment: Follow the same procedure as for the pull-down assay.
-
Cell Lysis: Lyse cells according to the manufacturer's protocol provided with the G-LISA® kit.
-
Protein Quantification and Normalization: Determine the protein concentration of each lysate and normalize to ensure equal loading.
-
Rac1-GTP Binding: Add the normalized cell lysates to the wells of the PAK-PBD coated plate.
-
Incubation and Washing: Incubate the plate to allow the capture of active Rac1. Wash the wells to remove unbound proteins.
-
Primary Antibody Incubation: Add the anti-Rac1 primary antibody to each well.
-
Incubation and Washing: Incubate the plate and then wash to remove unbound primary antibody.
-
Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody.
-
Incubation and Washing: Incubate and wash to remove the unbound secondary antibody.
-
Signal Development and Measurement: Add the chromogenic substrate and stop the reaction. Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the amount of active Rac1 in the sample. Compare the readings from treated and untreated cells to determine the effect of this compound.
Conclusion
The protocols detailed in these application notes provide robust methods for assessing the inhibitory effect of this compound on Rac1 activation. The choice between a pull-down assay and a G-LISA® will depend on the specific experimental needs, with the pull-down assay being a classic, semi-quantitative method and the G-LISA® offering a more high-throughput, quantitative alternative. These assays are essential tools for the characterization of Rac1 inhibitors and their development as potential cancer therapeutics.
References
Application Note: Investigating the Effect of Z-VAD-FMK on Cell Migration
Introduction
Cell migration is a fundamental biological process crucial for various physiological and pathological events, including embryonic development, immune response, wound healing, and cancer metastasis.[1] The Rho family of small GTPases, particularly Rac1, are key regulators of cell migration through their control of actin cytoskeleton dynamics.[1][2][3] Rac1 cycles between an active GTP-bound state and an inactive GDP-bound state, a process tightly regulated by Guanine Nucleotide Exchange Factors (GEFs) and GTPase-Activating Proteins (GAPs).[1] Aberrant Rac1 signaling is often associated with increased cell migration and invasion in cancer.[3][4]
ZINC69391 is a small molecule inhibitor that specifically targets the interaction between Rac1 and its GEFs, such as Tiam1 and Dock180.[1][5][6] By masking a critical tryptophan residue (Trp56) on the Rac1 surface, this compound prevents GEF-mediated activation, leading to a reduction in active Rac1-GTP levels.[1][5] This inhibitory action has been shown to impede cell proliferation, induce apoptosis, and, importantly, decrease cell migration and invasion in various cancer cell lines, including breast cancer and glioma.[1][2][6] This application note provides detailed protocols for assessing the inhibitory effect of this compound on cell migration using the in vitro wound healing (scratch) assay and the transwell migration assay.
Experimental Protocols
Two common methods for evaluating the effect of this compound on cell migration are the Wound Healing Assay and the Transwell Migration Assay. It is recommended to first determine the optimal non-lethal concentration of this compound for your chosen cell line using a standard cytotoxicity assay (e.g., MTT or trypan blue exclusion) before proceeding with migration assays.[2]
Protocol 1: Wound Healing (Scratch) Assay
This assay is a straightforward method to study collective cell migration.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231 breast cancer cells)[2]
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
6-well or 12-well tissue culture plates
-
200 µL pipette tips
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate and grow them to 90-100% confluency.
-
Scratch Creation: Create a sterile "wound" or scratch in the monolayer using a 200 µL pipette tip.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Replace the PBS with a fresh complete medium containing the desired concentration of this compound. Include a vehicle control (DMSO) at the same concentration as the this compound-treated wells.
-
Imaging (Time 0): Immediately capture images of the scratch at defined locations.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator.
-
Imaging (Time X): Capture images of the same locations at regular intervals (e.g., 12, 24, 48 hours) to monitor wound closure.
-
Data Analysis: Measure the width of the scratch at different points for each time point and treatment condition. Calculate the percentage of wound closure relative to the initial scratch area.
Protocol 2: Transwell Migration (Boyden Chamber) Assay
This assay assesses the migration of individual cells through a porous membrane towards a chemoattractant.
Materials:
-
Transwell inserts (e.g., 8.0 µm pore size) for 24-well plates
-
Cancer cell line of interest
-
Serum-free medium
-
Complete medium (with FBS as a chemoattractant)
-
This compound (dissolved in DMSO)
-
PBS, Cotton swabs, Methanol, Crystal Violet stain
Procedure:
-
Cell Preparation: Culture cells to ~80% confluency. Harvest and resuspend the cells in a serum-free medium at a density of 1 x 10^5 cells/mL.
-
Treatment: Add the desired concentration of this compound (or vehicle control) to the cell suspension and incubate for a predetermined time (e.g., 1 hour).
-
Assay Setup: Add 600 µL of complete medium (chemoattractant) to the lower chamber of the 24-well plate.
-
Cell Seeding: Add 200 µL of the treated cell suspension to the upper chamber (the transwell insert).
-
Incubation: Incubate the plate for 12-24 hours at 37°C in a 5% CO2 incubator.
-
Cell Removal: After incubation, carefully remove the non-migrated cells from the upper surface of the insert using a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes. Stain the cells with 0.5% Crystal Violet for 20 minutes.
-
Washing and Imaging: Wash the inserts with water and allow them to dry. Capture images of the stained cells using a microscope.
-
Quantification: Count the number of migrated cells in several random fields of view. Alternatively, the dye can be eluted with a solvent (e.g., 10% acetic acid) and the absorbance can be measured with a plate reader.
Data Presentation
Quantitative results from the migration assays can be summarized in tables for clear comparison.
Table 1: Effect of this compound on Wound Closure in MDA-MB-231 Cells
| Treatment Group | Concentration (µM) | Wound Closure at 24h (%) | p-value (vs. Control) |
| Vehicle Control (DMSO) | 0.1% | 85.2 ± 5.6 | - |
| This compound | 25 | 55.4 ± 4.8 | <0.05 |
| This compound | 50 | 30.1 ± 3.9 | <0.01 |
| This compound | 100 | 12.7 ± 2.5 | <0.001 |
| Data are presented as mean ± SD from three independent experiments. |
Table 2: Effect of this compound on Transwell Migration of U-87 MG Glioma Cells
| Treatment Group | Concentration (µM) | Migrated Cells per Field | % Inhibition of Migration | p-value (vs. Control) |
| Vehicle Control (DMSO) | 0.1% | 152 ± 12 | 0 | - |
| This compound | 25 | 98 ± 9 | 35.5 | <0.05 |
| This compound | 50 | 55 ± 7 | 63.8 | <0.01 |
| This compound | 100 | 21 ± 5 | 86.2 | <0.001 |
| Data are presented as mean ± SD from three independent experiments. |
Visualizations
Signaling Pathway
This compound inhibits cell migration by preventing the activation of Rac1, a key regulator of the actin cytoskeleton.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Preclinical Development of Novel Rac1-GEF Signaling Inhibitors using a Rational Design Approach in Highly Aggressive Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rac1, A Potential Target for Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical development of novel Rac1-GEF signaling inhibitors using a rational design approach in highly aggressive breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Proapoptotic and antiinvasive activity of Rac1 small molecule inhibitors on malignant glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Detecting Apoptosis Induced by ZINC69391: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZINC69391 is a small molecule inhibitor that has demonstrated potent pro-apoptotic effects in various cancer cell lines. It functions as a specific inhibitor of Rac1, a member of the Rho family of small GTPases.[1] By interfering with the interaction between Rac1 and its guanine nucleotide exchange factors (GEFs), this compound disrupts downstream signaling pathways that are crucial for cell survival, proliferation, and migration.[1] This ultimately leads to the induction of programmed cell death, or apoptosis. The primary mechanism of this compound-induced apoptosis involves the activation of the caspase cascade, particularly caspase-3.[1]
These application notes provide a comprehensive overview and detailed protocols for the detection and quantification of apoptosis in cells treated with this compound. The methodologies described herein are essential for researchers investigating the anti-cancer properties of this compound and for professionals involved in the development of novel therapeutic agents.
Mechanism of Action: this compound-Induced Apoptosis
This compound exerts its pro-apoptotic effects by targeting the Rac1 signaling pathway. Rac1, a key molecular switch, regulates a multitude of cellular processes, including cell survival. The binding of this compound to Rac1 prevents its activation by GEFs, leading to the inhibition of downstream pro-survival signals. This disruption of Rac1 signaling converges on the intrinsic apoptotic pathway, characterized by mitochondrial outer membrane permeabilization and the subsequent activation of caspases.
The signaling cascade initiated by this compound involves the modulation of the Bcl-2 family of proteins and the STAT3 signaling pathway. Inhibition of Rac1 can influence the expression and activity of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members of the Bcl-2 family, shifting the balance towards apoptosis. Furthermore, there is evidence suggesting a crosstalk between Rac1 and STAT3, a transcription factor known to regulate the expression of anti-apoptotic genes like Bcl-2.[2][3][4] By inhibiting Rac1, this compound may lead to the downregulation of STAT3 activity, further promoting apoptosis. The culmination of these events is the activation of effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving key cellular substrates.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on various cancer cell lines.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| U937 | Histiocytic Lymphoma | 41 | [1] |
| HL-60 | Acute Promyelocytic Leukemia | 54 | [1] |
| KG1A | Acute Myelogenous Leukemia | 48 | [1] |
| Jurkat | Acute T-cell Leukemia | 52 | [1] |
Table 2: Effect of this compound on Caspase-3 Activity
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | Fold Increase in Caspase-3 Activity (vs. Control) |
| Human Acute Leukemic Cells | 50 | 24 | ~1.5 |
| Human Acute Leukemic Cells | 100 | 24 | ~2.0 |
Note: The fold increase is an approximation based on graphical data. For precise quantification, refer to the original publication.
Experimental Protocols
The following are detailed protocols for the key experiments used to detect and quantify apoptosis following this compound treatment.
Experimental Workflow
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with this compound and appropriate controls
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Preparation:
-
Culture cells to the desired confluence and treat with various concentrations of this compound for the desired time periods. Include untreated and vehicle-treated cells as negative controls.
-
-
Cell Harvesting:
-
For suspension cells, gently pellet the cells by centrifugation.
-
For adherent cells, detach the cells using a gentle, non-enzymatic cell dissociation solution. Avoid using trypsin as it can damage the cell membrane.
-
Wash the cells twice with ice-cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells for compensation controls.
-
Analyze the data to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
Cells treated with this compound and appropriate controls, grown on coverslips or slides
-
TUNEL Assay Kit
-
4% Paraformaldehyde in PBS
-
Permeabilization Solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
Fluorescence microscope or flow cytometer
Protocol:
-
Cell Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15-30 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with Permeabilization Solution for 2-5 minutes on ice.
-
Wash twice with PBS.
-
-
TUNEL Reaction:
-
Prepare the TUNEL reaction mixture according to the manufacturer's instructions (mix TdT enzyme and labeled dUTPs).
-
Incubate the cells with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber, protected from light.
-
-
Detection and Analysis:
-
Wash the cells three times with PBS.
-
If using a fluorescent label, counterstain the nuclei with a DNA dye such as DAPI or Hoechst.
-
Mount the coverslips onto microscope slides.
-
Visualize the cells under a fluorescence microscope and quantify the percentage of TUNEL-positive (apoptotic) cells. Alternatively, the cells can be analyzed by flow cytometry.
-
Western Blot Analysis of Apoptosis-Related Proteins
This method is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.
Materials:
-
Cells treated with this compound and appropriate controls
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-Bax, anti-Bcl-2, anti-PARP, anti-cleaved PARP, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Protein Extraction:
-
Lyse the cells in ice-cold Lysis Buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
-
Immunodetection:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Signal Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis to quantify the protein band intensities, normalizing to the loading control.
-
Caspase Activity Assay
This assay measures the enzymatic activity of caspases, which are key executioners of apoptosis.
Materials:
-
Cells treated with this compound and appropriate controls
-
Caspase Activity Assay Kit (fluorometric or colorimetric)
-
Cell Lysis Buffer (provided in the kit)
-
Fluorometer or spectrophotometer
Protocol:
-
Cell Lysate Preparation:
-
Lyse the treated and control cells using the provided Cell Lysis Buffer.
-
Centrifuge to pellet debris and collect the supernatant.
-
-
Caspase Activity Measurement:
-
Add an equal amount of protein from each lysate to a 96-well plate.
-
Prepare the reaction mixture containing the caspase substrate according to the kit instructions.
-
Add the reaction mixture to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence or absorbance using a plate reader at the appropriate wavelength.
-
Calculate the fold-change in caspase activity in the this compound-treated samples compared to the untreated control.
-
Conclusion
The protocols and information provided in these application notes offer a robust framework for investigating the pro-apoptotic effects of this compound. By employing these methodologies, researchers can effectively detect, quantify, and characterize the apoptotic response induced by this promising anti-cancer agent. The quantitative data generated will be invaluable for understanding its mechanism of action and for the further development of this compound as a potential therapeutic.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Overexpression of Bcl-2 induces STAT-3 activation via an increase in mitochondrial superoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Regulation of STAT3 by direct binding to the Rac1 GTPase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Actin Dynamics with ZINC69391
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing ZINC69391, a specific inhibitor of Rac1 GTPase, to investigate actin dynamics and related cellular processes. Detailed protocols for key experiments are provided to facilitate the study of this compound's effects on cell morphology, migration, and the underlying signaling pathways.
Introduction to this compound
This compound is a small molecule inhibitor that specifically targets Rac1, a member of the Rho family of small GTPases.[1][2] Rac1 is a critical regulator of fundamental cellular processes, including the reorganization of the actin cytoskeleton, cell migration, cell cycle progression, and cell adhesion.[1] Aberrant Rac1 activity is often associated with tumorigenesis and cancer progression, making it a promising target for anticancer therapies.[3]
This compound functions by interfering with the interaction between Rac1 and its guanine nucleotide exchange factors (GEFs), such as Tiam1 and P-Rex1.[3][4] This inhibition is achieved by masking the Trp56 residue on the surface of Rac1, which is crucial for GEF binding.[1][4] By preventing GEF-mediated GDP/GTP exchange, this compound effectively blocks the activation of Rac1, leading to the inhibition of downstream signaling pathways that control actin dynamics.[1][5] Consequently, this compound has been shown to impede actin cytoskeleton reorganization, inhibit cell migration, and induce apoptosis in various cancer cell lines.[1][5]
Quantitative Data
The following tables summarize the reported in vitro efficacy of this compound in various cancer cell lines.
Table 1: IC50 Values of this compound for Cell Proliferation
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| MDA-MB-231 | Breast Cancer | 48 | [5] |
| F3II | Breast Cancer | 61 | [5] |
| MCF7 | Breast Cancer | 31 | [5] |
| U937 | Leukemia | 41-54 | [1] |
| HL-60 | Leukemia | 41-54 | [1] |
| KG1A | Leukemia | 41-54 | [1] |
| Jurkat | Leukemia | 41-54 | [1] |
Signaling Pathway
The diagram below illustrates the signaling pathway affected by this compound.
Experimental Protocols
Detailed protocols for key experiments to study the effects of this compound on actin dynamics are provided below.
Visualization of Actin Cytoskeleton by Phalloidin Staining
This protocol describes how to visualize the filamentous actin (F-actin) cytoskeleton in cultured cells treated with this compound using fluorescently-labeled phalloidin.
Experimental Workflow:
Materials:
-
Cells of interest
-
Glass coverslips
-
6-well plates
-
This compound
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS (methanol-free)
-
0.1% Triton X-100 in PBS
-
Fluorescently-labeled phalloidin (e.g., AlexaFluor555-phalloidin)
-
Mounting medium with DAPI (optional, for nuclear counterstaining)
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment:
-
Place sterile glass coverslips into the wells of a 6-well plate.
-
Seed cells onto the coverslips at a density that will result in 50-70% confluency after 24 hours.
-
Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Treat the cells with the desired concentrations of this compound (e.g., 10 µM and 50 µM) for the desired time (e.g., 1 hour). Include a vehicle control (e.g., DMSO).
-
Optionally, serum-starve the cells for 16 hours before treatment and stimulate with a growth factor like EGF (100 ng/ml) for 15 minutes before fixation to observe effects on induced actin reorganization.
-
-
Fixation:
-
Carefully aspirate the culture medium.
-
Gently wash the cells twice with pre-warmed PBS.
-
Fix the cells by adding 4% PFA in PBS to each well and incubate for 10-15 minutes at room temperature.
-
-
Permeabilization:
-
Aspirate the PFA solution and wash the cells twice with PBS.
-
Permeabilize the cells by adding 0.1% Triton X-100 in PBS and incubate for 5-10 minutes at room temperature.
-
-
Phalloidin Staining:
-
Aspirate the permeabilization buffer and wash the cells twice with PBS.
-
Prepare the fluorescently-labeled phalloidin working solution in PBS containing 1% Bovine Serum Albumin (BSA) according to the manufacturer's instructions.
-
Add the phalloidin solution to the coverslips and incubate for 30-60 minutes at room temperature, protected from light.
-
-
Mounting:
-
Aspirate the phalloidin solution and wash the coverslips three times with PBS.
-
Carefully remove the coverslips from the wells and mount them onto glass slides with the cell-side down, using a drop of mounting medium.
-
-
Imaging:
-
Visualize the stained actin filaments using a fluorescence microscope with the appropriate filter sets.
-
Capture images for analysis of changes in actin cytoskeleton organization, such as the formation of lamellipodia and stress fibers.
-
Cell Migration Assessment by Wound Healing (Scratch) Assay
This assay is used to evaluate the effect of this compound on cell migration in vitro.
Experimental Workflow:
Materials:
-
Cells of interest
-
12-well or 24-well plates
-
This compound
-
Sterile 200 µL pipette tips
-
Culture medium
-
PBS
-
Microscope with a camera
Procedure:
-
Cell Seeding:
-
Seed cells into the wells of a 12-well or 24-well plate at a density that will form a confluent monolayer within 24 hours.
-
-
Scratch Creation:
-
Once the cells are confluent, use a sterile 200 µL pipette tip to make a straight scratch down the center of each well.
-
-
Washing and Treatment:
-
Gently wash the wells twice with PBS to remove detached cells.
-
Replace the PBS with fresh culture medium containing the desired concentrations of this compound (e.g., 10 µM and 50 µM) or vehicle control.
-
-
Imaging (Time 0):
-
Immediately after adding the treatment, capture images of the scratch in each well using a phase-contrast microscope. Mark the plate to ensure the same field of view is imaged each time.
-
-
Incubation:
-
Incubate the plate at 37°C with 5% CO2 for a period sufficient for wound closure in the control group (e.g., 16-24 hours).
-
-
Imaging (Final Time):
-
After the incubation period, capture images of the same fields of view as at Time 0.
-
-
Analysis:
-
Measure the area of the cell-free "wound" at Time 0 and the final time point for each condition using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure to quantify the effect of this compound on cell migration.
-
Rac1 Activation Pull-Down Assay
This biochemical assay is used to measure the levels of active, GTP-bound Rac1 in cells treated with this compound.
Experimental Workflow:
Materials:
-
Cells of interest
-
This compound
-
Rac1 activation assay kit (containing PAK-PBD beads and lysis buffer)
-
Protease and phosphatase inhibitors
-
SDS-PAGE gels and Western blotting equipment
-
Anti-Rac1 antibody
-
Secondary antibody (e.g., HRP-conjugated)
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment and Lysis:
-
Culture and treat cells with this compound as desired. For example, serum-starve cells, treat with this compound for 1 hour, and then stimulate with EGF (100 ng/ml) for 15 minutes.[6]
-
Lyse the cells on ice using the lysis buffer provided in the kit, supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
-
Pull-Down of Active Rac1:
-
Normalize the protein concentration of the lysates.
-
Incubate a portion of the lysate with PAK-PBD (p21-activated kinase binding domain) coated beads for 1 hour at 4°C with gentle rotation. These beads will specifically bind to the active, GTP-bound form of Rac1.
-
-
Washing:
-
Pellet the beads by centrifugation and wash them three times with the provided wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Resuspend the washed beads in 2x SDS-PAGE sample buffer and boil for 5 minutes to elute the bound proteins.
-
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for Rac1.
-
Incubate with an appropriate secondary antibody and detect the signal using a chemiluminescence substrate.
-
-
Total Rac1 Analysis:
-
To normalize for the total amount of Rac1, run a parallel Western blot using a small fraction of the initial cell lysate (before the pull-down) and probe with the anti-Rac1 antibody.
-
-
Analysis:
-
Quantify the band intensities to determine the relative amount of active Rac1 in this compound-treated cells compared to controls.
-
References
Application Notes and Protocols: ZINC69391 in High-Throughput Screening
Audience: Researchers, scientists, and drug development professionals.
Introduction
ZINC69391 is a specific, small-molecule inhibitor of Ras-related C3 botulinum toxin substrate 1 (Rac1), a key member of the Rho family of GTPases.[1] Rac1 is a critical mediator of numerous cellular processes, including cell proliferation, migration, actin cytoskeleton reorganization, and apoptosis. Aberrant Rac1 activity is implicated in the progression and metastasis of various cancers, making it a promising target for anticancer therapies.[2][3] this compound exerts its inhibitory effect by interfering with the interaction between Rac1 and its guanine nucleotide exchange factors (GEFs), such as Tiam1 and Dock180.[1][2][4] This action is achieved by masking the critical Trp56 residue on the Rac1 surface, thereby preventing its activation.[1][2] These application notes provide a summary of the biological activity of this compound and detailed protocols for its use in high-throughput screening and other cell-based assays.
Data Presentation
Table 1: In Vitro Antiproliferative Activity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| U937 | Histiocytic Lymphoma | 41 - 54 | |
| HL-60 | Acute Promyelocytic Leukemia | 41 - 54 | |
| KG1A | Acute Myelogenous Leukemia | 41 - 54 | |
| Jurkat | Acute T-cell Leukemia | 41 - 54 | |
| MDA-MB-231 | Breast Cancer | 48 | [5] |
| F3II | Breast Cancer | 61 | [5] |
| MCF7 | Breast Cancer | 31 | [5] |
| LN229 | Glioblastoma | 0 - 125 | [1][4] |
| U-87 MG | Glioblastoma | 0 - 125 | [1][4] |
Table 2: Cellular Effects of this compound
| Effect | Cell Line(s) | Concentration(s) | Observations | Citation(s) |
| Inhibition of Rac1 Activation | F3II | 50 µM | Dramatically impaired EGF-induced Rac1 activation. | [5] |
| Cell Cycle Arrest | Glioma cells | 50-100 µM | Triggers cell cycle arrest. | [1] |
| Induction of Apoptosis | Leukemic cells | 50 µM | Triggers apoptosis. | [1] |
| Increased Caspase-3 Activity | U937, HL-60, etc. | 50-100 µM | Augments enzymatic activity of caspase-3 in a concentration-dependent manner. | [1] |
| Inhibition of Cell Migration and Invasion | MDA-MB-231, F3II, Glioma cells | Not specified | Effectively inhibited actin reorganization and cell migration. | [4][5] |
| In Vivo Anti-Metastatic Activity | Syngeneic mouse model (F3II cells) | 25 mg/kg/day (i.p.) | Impaired metastatic lung colonization. | [5] |
Experimental Protocols
Cell Viability and Proliferation (MTT) Assay
This protocol is used to assess the effect of this compound on cancer cell viability and proliferation.
Materials:
-
Target cancer cell lines
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
After incubation, add 50 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C with 5% CO₂.
-
Carefully aspirate the MTT solution.
-
Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm or 590 nm using a microplate reader.
Rac1 Activation Pull-Down Assay
This assay is designed to measure the levels of active, GTP-bound Rac1 in cells treated with this compound.
Materials:
-
Target cancer cell lines
-
This compound
-
Epidermal Growth Factor (EGF) or other relevant stimulus
-
PAK1 PBD (p21-binding domain) agarose beads
-
Lysis buffer
-
Wash buffer
-
SDS-PAGE sample buffer
-
Anti-Rac1 antibody
-
Apparatus for SDS-PAGE and Western blotting
Protocol:
-
Seed cells and grow to 80-90% confluency. Serum-starve the cells for 24 hours prior to the assay.
-
Treat the cells with this compound for a specified time (e.g., 1 hour).
-
Stimulate the cells with a Rac1 activator (e.g., 100 ng/mL EGF) for 15 minutes.
-
Lyse the cells in the presence of recombinant PAK1 PBD tagged to GST.
-
Clarify the lysates by centrifugation.
-
Incubate the lysates with glutathione-agarose beads for 45 minutes to pull down the active Rac1.
-
Wash the beads twice with lysis buffer.
-
Elute the precipitated Rac1-GTP by boiling in SDS-PAGE sample buffer.
-
Analyze the samples by Western blotting using an anti-Rac1 antibody.
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the determination of the cell cycle distribution of cells treated with this compound.
Materials:
-
Target cancer cell lines
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Treat cells with this compound for 48 hours.
-
Harvest the cells and wash them with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells for at least 30 minutes at 4°C.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Caspase-3 Activity Assay
This assay quantifies the activity of caspase-3, a key executioner of apoptosis, in cells treated with this compound.
Materials:
-
Target cancer cell lines
-
This compound
-
Caspase-3 fluorogenic substrate (e.g., Ac-DEVD-AMC)
-
Lysis buffer
-
Assay buffer
-
96-well black microplate
-
Fluorescence microplate reader
Protocol:
-
Treat cells with this compound for 24 hours.
-
Lyse the cells and determine the protein concentration of the lysate.
-
Add a defined amount of cell lysate to each well of a 96-well black plate.
-
Add the caspase-3 substrate solution to each well.
-
Incubate the plate at 37°C in the dark.
-
Measure the fluorescence at regular intervals (e.g., every 30 minutes) using a fluorescence microplate reader with an excitation wavelength of 380 nm and an emission wavelength of 420-460 nm.
-
The rate of increase in fluorescence is proportional to the caspase-3 activity in the sample.
Mandatory Visualization
Caption: this compound inhibits the Rac1 signaling pathway.
Caption: A typical high-throughput screening workflow for identifying Rac1 inhibitors.
References
- 1. protocols.io [protocols.io]
- 2. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 5. ucl.ac.uk [ucl.ac.uk]
Application Notes and Protocols for Investigating the Synergistic Potential of ZINC69391 in Combination with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZINC69391 is a small molecule inhibitor of Ras-related C3 botulinum toxin substrate 1 (Rac1), a member of the Rho family of GTPases.[1][2] Rac1 is a key regulator of numerous cellular processes, including cell proliferation, cytoskeleton organization, migration, and apoptosis.[1] Dysregulation of Rac1 signaling is implicated in the progression and metastasis of various cancers, making it a compelling target for therapeutic intervention.[3][4] Emerging evidence suggests that targeting Rac1 may enhance the sensitivity of cancer cells to conventional chemotherapy and help overcome drug resistance.[3][4]
These application notes provide a comprehensive framework for investigating the potential synergistic effects of this compound co-treatment with standard chemotherapy drugs in preclinical cancer models. The protocols outlined below are intended to serve as a guide for researchers to assess the efficacy and elucidate the mechanism of action of such combination therapies.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound in Combination with Chemotherapy Drugs
This table is a template for summarizing the half-maximal inhibitory concentration (IC50) values for this compound and a selected chemotherapy drug, both as single agents and in combination, across various cancer cell lines.
| Cell Line | This compound IC50 (µM) | Chemotherapy Drug IC50 (µM) | Combination IC50 (this compound:Chemo Ratio) | Combination Index (CI) |
| Breast Cancer | ||||
| MDA-MB-231 | 48[5] | e.g., Doxorubicin: value | Insert Value | Insert Value |
| MCF7 | 31[5] | e.g., Doxorubicin: value | Insert Value | Insert Value |
| Glioma | ||||
| U-87 MG | Insert Value | e.g., Temozolomide: value | Insert Value | Insert Value |
| LN229 | Insert Value | e.g., Temozolomide: value | Insert Value | Insert Value |
| Leukemia | ||||
| U937 | 41-54[1] | e.g., Cytarabine: value | Insert Value | Insert Value |
| HL-60 | 41-54[1] | e.g., Cytarabine: value | Insert Value | Insert Value |
Note: IC50 values for this compound are based on existing literature.[1][5] Values for chemotherapy drugs and combinations are placeholders and should be determined experimentally. The Combination Index (CI) should be calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: In Vivo Tumor Growth Inhibition by this compound and Chemotherapy Co-treatment
This table is a template for presenting data from in vivo studies, such as xenograft models, to evaluate the anti-tumor efficacy of the combination therapy.
| Treatment Group | Animal Model (e.g., Nude Mice with MDA-MB-231 Xenografts) | Average Tumor Volume (mm³) at Day X | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle Control | Insert Model Details | Insert Value | 0 | Insert Value |
| This compound (dose) | Insert Model Details | Insert Value | Insert Value | Insert Value |
| Chemotherapy Drug (dose) | Insert Model Details | Insert Value | Insert Value | Insert Value |
| This compound + Chemo | Insert Model Details | Insert Value | Insert Value | Insert Value |
Note: Dosing, schedule, and study duration should be optimized based on preliminary studies. Tumor growth inhibition should be calculated relative to the vehicle control group.
Experimental Protocols
Cell Viability Assay (MTT or similar)
This protocol is for determining the cytotoxic effects of this compound and a chemotherapy agent, alone and in combination.
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound, the chosen chemotherapy drug, and a combination of both at a constant ratio. Include a vehicle-treated control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours.
-
Solubilization: Add solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis. Calculate the Combination Index (CI) to assess synergy.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is for quantifying the induction of apoptosis following treatment.
-
Cell Treatment: Treat cells with this compound, the chemotherapy drug, or the combination at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (PI-positive).
Western Blot Analysis
This protocol is for investigating the effect of the combination treatment on key signaling proteins.
-
Protein Extraction: Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA and incubate with primary antibodies against proteins of interest (e.g., Rac1, PAK1, Akt, p-Akt, Bcl-2, Bax, Cleaved Caspase-3) overnight at 4°C. Follow with incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: Proposed signaling pathway for this compound and chemotherapy co-treatment.
Caption: Experimental workflow for in vitro synergy assessment.
Discussion and Future Directions
The provided protocols and templates are designed to facilitate the systematic evaluation of this compound as a potential chemosensitizing agent. By inhibiting Rac1, this compound may disrupt critical survival pathways in cancer cells, thereby lowering the threshold for apoptosis induction by conventional chemotherapy.[3][6]
Future research should focus on:
-
Expanding the scope of cancer types and chemotherapy agents: Investigating the efficacy of this compound in combination with a broader range of chemotherapeutics across different cancer models.
-
Elucidating detailed molecular mechanisms: Utilizing techniques such as RNA sequencing and proteomics to identify the key signaling nodes and pathways affected by the combination therapy.
-
In vivo efficacy and safety profiling: Conducting comprehensive preclinical studies in relevant animal models to assess the therapeutic index and potential toxicities of the combination treatment.
-
Biomarker discovery: Identifying predictive biomarkers that can help select patient populations most likely to benefit from this combination therapy.
By following these guidelines, researchers can effectively explore the therapeutic potential of co-administering this compound with chemotherapy, with the ultimate goal of developing more effective and durable cancer treatments.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Rac1, A Potential Target for Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are RAC1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Preclinical Development of Novel Rac1-GEF Signaling Inhibitors using a Rational Design Approach in Highly Aggressive Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Active RAC1 Promotes Tumorigenic Phenotypes and Therapy Resistance in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ZINC69391 Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZINC69391 is a small molecule inhibitor that specifically targets Rac1, a member of the Rho family of GTPases.[1] Rac1 is a key regulator of numerous cellular processes, including cell proliferation, actin cytoskeleton organization, migration, and apoptosis.[1] Dysregulation of Rac1 signaling is implicated in the progression, invasion, and metastasis of various cancers, including breast cancer and glioma, making it a promising therapeutic target.[2][3][4] this compound exerts its inhibitory effect by interfering with the interaction between Rac1 and its guanine nucleotide exchange factors (GEFs), such as Tiam1 and Dock180, thereby preventing Rac1 activation.[1][4] This document provides detailed application notes and protocols for the administration of this compound in preclinical animal studies based on available literature.
Quantitative Data Summary
The following tables summarize the quantitative data for the in vivo administration of this compound and its more potent analog, 1A-116.
Table 1: In Vivo Administration of this compound
| Parameter | Details | Animal Model | Study Focus | Reference |
| Dose | 25 mg/kg body weight | BALB/c mice | Breast Cancer Metastasis | [2] |
| Route of Administration | Intraperitoneal (i.p.) | BALB/c mice | Breast Cancer Metastasis | [2] |
| Frequency | Daily | BALB/c mice | Breast Cancer Metastasis | [2] |
| Duration | 21 days | BALB/c mice | Breast Cancer Metastasis | [2] |
| Vehicle | Not explicitly stated in the primary literature. Based on solubility, a formulation in DMSO with further dilution in saline or a solution containing a solubilizing agent like PEG400 is plausible. | - | - | |
| Observed Efficacy | Approximately 60% reduction in the formation of metastatic lung colonies. | BALB/c mice | Breast Cancer Metastasis | [2] |
| Reported Toxicity | Well-tolerated with no significant changes in animal weight compared to the control group. | BALB/c mice | Breast Cancer Metastasis | [2] |
Table 2: In Vivo Administration of the this compound Analog, 1A-116 (for comparative purposes)
| Parameter | Details | Animal Model | Study Focus | Reference |
| Dose | 3 mg/kg body weight | BALB/c mice | Breast Cancer Metastasis | [2] |
| Dose-dependent antitumor effect | Nude mice | Orthotopic Glioblastoma | [3] | |
| Route of Administration | Intraperitoneal (i.p.) | BALB/c and Nude mice | Breast Cancer & Glioblastoma | [2][3] |
| Frequency | Daily | BALB/c and Nude mice | Breast Cancer & Glioblastoma | [2][3] |
| Reported Toxicity | Favorable toxicological profile. | Nude mice | Glioblastoma | [3] |
Signaling Pathway
This compound functions by inhibiting the activation of Rac1, a critical node in multiple signaling pathways that promote cancer progression. The diagram below illustrates the simplified Rac1 signaling pathway and the point of intervention for this compound.
Experimental Protocols
Protocol 1: Administration of this compound in a Murine Breast Cancer Metastasis Model
This protocol is based on the methodology used to evaluate the anti-metastatic effects of this compound in a syngeneic mouse model.[2]
1. Animal Model:
-
Species: Mouse
-
Strain: BALB/c, female, 8-10 weeks old
-
Housing: Standard conditions with ad libitum access to food and water. All procedures should be approved by the institutional animal care and use committee.
2. Materials:
-
This compound
-
Vehicle for solubilization (e.g., DMSO and sterile saline or a solution containing PEG400)
-
F3II murine mammary carcinoma cells (or other suitable metastatic breast cancer cell line)
-
Sterile 1 mL syringes with 27-30G needles
-
Sterile PBS
-
Cell culture reagents
3. Experimental Workflow:
4. Detailed Procedure:
-
Preparation of this compound Solution:
-
Due to the lack of a specified vehicle in the literature, it is recommended to first perform solubility tests.
-
A suggested starting point is to dissolve this compound in a minimal amount of DMSO and then dilute it to the final concentration with sterile saline or a biocompatible vehicle containing a solubilizing agent like PEG400. Ensure the final concentration of DMSO is below toxic levels for mice (typically <5% v/v).
-
Prepare the solution fresh daily or assess its stability under storage conditions.
-
-
Tumor Cell Inoculation (Day 0):
-
Harvest F3II cells and resuspend them in sterile PBS at a concentration of 2x10^6 cells/mL.
-
Inject 100 µL of the cell suspension (2x10^5 cells) into the lateral tail vein of each mouse.
-
-
This compound Administration (Day 0 to Day 20):
-
On the day of tumor cell inoculation and daily thereafter for 21 days, administer this compound via intraperitoneal injection at a dose of 25 mg/kg body weight.
-
A control group should receive an equivalent volume of the vehicle.
-
-
Monitoring:
-
Monitor the mice daily for any signs of toxicity, and record their body weight at least twice a week.
-
-
Endpoint Analysis (Day 21):
-
Euthanize the mice.
-
Excise the lungs and fix them in Bouin's solution.
-
Count the number of superficial metastatic lung nodules under a dissecting microscope.
-
Protocol 2: Proposed Administration of this compound in a Murine Orthotopic Glioblastoma Model
This protocol is a proposed methodology based on the known effects of this compound on glioma cells in vitro and the established protocols for its analog, 1A-116, in vivo.[3][4]
1. Animal Model:
-
Species: Mouse
-
Strain: Athymic Nude (nu/nu), male or female, 6-8 weeks old
-
Housing: As per institutional guidelines for immunocompromised animals.
2. Materials:
-
This compound
-
Vehicle for solubilization
-
Human glioblastoma cell line (e.g., U-87 MG or LN229)
-
Stereotactic apparatus
-
Hamilton syringe
-
Anesthetics
-
Surgical tools
3. Experimental Workflow:
4. Detailed Procedure:
-
Preparation of this compound Solution:
-
Prepare the dosing solution as described in Protocol 1.
-
-
Intracranial Tumor Cell Implantation:
-
Anesthetize the mouse and secure it in a stereotactic frame.
-
Create a burr hole in the skull at the desired coordinates (e.g., 2 mm lateral and 1 mm anterior to the bregma).
-
Slowly inject 1x10^5 glioblastoma cells in 5 µL of sterile PBS into the brain parenchyma (e.g., at a depth of 3 mm).
-
Withdraw the needle slowly and suture the incision.
-
-
Tumor Growth and Treatment Initiation:
-
Allow the tumors to establish for approximately 7 days. Tumor growth can be monitored if the cells express a reporter like luciferase.
-
Randomize the mice into treatment and control groups.
-
Begin daily intraperitoneal injections of this compound (a dose-response study starting from 25 mg/kg is recommended) or vehicle.
-
-
Monitoring and Endpoint:
-
Monitor animal health and body weight regularly.
-
Monitor tumor progression via imaging if applicable.
-
The primary endpoint is typically survival, or a predetermined tumor size.
-
At the endpoint, brains can be harvested for histological or molecular analysis.
-
Conclusion
This compound has demonstrated significant anti-cancer activity in preclinical animal models, particularly in inhibiting metastasis. The provided protocols offer a framework for researchers to further investigate the therapeutic potential of this specific Rac1 inhibitor. It is crucial to perform pilot studies to determine the optimal dose and vehicle for each specific animal model and cancer type. As with all in vivo studies, adherence to institutional animal care and use guidelines is paramount.
References
- 1. Preclinical Development of Novel Rac1-GEF Signaling Inhibitors using a Rational Design Approach in Highly Aggressive Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Pharmacological Rac1 inhibitors with selective apoptotic activity in human acute leukemic cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acute toxicological effects of zinc oxide nanoparticles in mice after intratracheal instillation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing ZINC69391 Concentration for IC50 Determination
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of ZINC69391 to determine its half-maximal inhibitory concentration (IC50).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a specific small molecule inhibitor of Rac1, a member of the Rho family of small GTPases.[1][2][3] It functions by interfering with the interaction between Rac1 and its guanine nucleotide exchange factors (GEFs), such as Tiam1 and Dock180.[1][4] This inhibition is achieved by masking the critical Trp56 residue on the surface of Rac1, thereby preventing its activation.[1][4] By inhibiting Rac1, this compound can impede cellular processes that are highly dependent on Rac1 signaling, such as cell proliferation, migration, and actin cytoskeleton reorganization.[2][5]
Q2: In which cell lines has the IC50 of this compound been determined?
A2: The anti-proliferative effects of this compound have been observed in various cancer cell lines. The IC50 values have been reported for several breast cancer and leukemia cell lines.[4][5]
Q3: How should I dissolve and store this compound?
A3: this compound should be dissolved in dimethyl sulfoxide (DMSO). For long-term storage, the stock solution should be aliquoted and stored at -20°C for up to one month or -80°C for up to six months. It is advisable to avoid repeated freeze-thaw cycles.
Q4: Is this compound specific to Rac1?
A4: this compound has been shown to be a specific inhibitor of Rac1. For instance, it does not have an effect on the activation of the closely related GTPase, Cdc42. This specificity is attributed to a key difference in an amino acid at position 56 (phenylalanine in Cdc42 versus tryptophan in Rac1), which is crucial for the interaction with this compound.
IC50 Data for this compound
| Cell Line | Cancer Type | IC50 (µM) |
| MDA-MB-231 | Breast Cancer | 48[5] |
| F3II | Breast Cancer | 61[5] |
| MCF7 | Breast Cancer | 31[5] |
| U937 | Leukemia | 41-54[1][4] |
| HL-60 | Leukemia | 41-54[1][4] |
| KG1A | Leukemia | 41-54[1][4] |
| Jurkat | Leukemia | 41-54[1][4] |
Experimental Protocol: IC50 Determination of this compound using MTT Assay
This protocol outlines the determination of the IC50 value of this compound on adherent cancer cells using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Adherent cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
MTT solution (5 mg/mL in PBS), sterile-filtered and protected from light
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in complete cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and non-toxic (typically ≤ 0.5%).
-
After 24 hours of cell attachment, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include wells with medium and vehicle (DMSO) as a negative control.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.[5]
-
-
MTT Assay:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for another 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis to fit a sigmoidal dose-response curve.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Absorbance Readings | 1. Insufficient cell number. 2. Cells are not proliferating optimally. 3. Short incubation time with MTT. | 1. Optimize the initial cell seeding density. 2. Ensure proper cell culture conditions (medium, CO2, temperature, humidity). 3. Increase the incubation time with the MTT reagent until purple formazan crystals are clearly visible. |
| High Background Absorbance | 1. Contamination of the culture medium. 2. The this compound compound itself is colored or interacts with MTT. | 1. Use fresh, sterile medium and reagents. 2. Run a control with this compound in cell-free medium to check for any direct reaction with MTT. Subtract this background from the experimental wells. |
| Inconsistent Results Between Replicates | 1. Uneven cell seeding. 2. Incomplete dissolution of formazan crystals. 3. "Edge effect" in the 96-well plate. | 1. Ensure a homogenous single-cell suspension before seeding. 2. After adding the solubilization solution, ensure thorough mixing by pipetting or using an orbital shaker. 3. Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. |
| Precipitation of this compound in Culture Medium | 1. Poor solubility of this compound at the tested concentration. 2. High final concentration of DMSO. | 1. Ensure the final concentration of this compound does not exceed its solubility limit in the culture medium. Prepare fresh dilutions for each experiment. 2. Keep the final DMSO concentration below 0.5% to avoid both toxicity and precipitation. |
| IC50 Value is Higher/Lower than Expected | 1. Different cell line with varying sensitivity. 2. Incorrect incubation time. 3. Errors in compound dilution. | 1. IC50 values are cell-line dependent. Compare your results with published data for the specific cell line used. 2. The duration of treatment can significantly affect the IC50 value. Ensure consistent incubation times across experiments. 3. Double-check all calculations and dilutions of the this compound stock solution. |
Visualizations
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Simplified Rac1 signaling pathway and the inhibitory action of this compound.
References
ZINC69391 stability issues in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of ZINC69391 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the Rac1-GEF (Guanine Nucleotide Exchange Factor) interaction.[1][2][3] It specifically interferes with the activation of Rac1, a key member of the Rho family of small GTPases, by preventing the exchange of GDP for GTP.[1] Rac1 is a crucial regulator of numerous cellular processes, including actin cytoskeleton organization, cell proliferation, migration, and apoptosis.[1][2] By inhibiting Rac1 activation, this compound has been shown to induce apoptosis and exhibit antiproliferative and antimetastatic effects in various cancer cell lines.[1][2]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Based on available literature, Dimethyl Sulfoxide (DMSO) is a suitable solvent for preparing a concentrated stock solution of this compound. For certain applications, an aqueous solution at pH 5.5 has also been used. It is crucial to prepare a high-concentration stock solution in DMSO to minimize the final concentration of the organic solvent in the cell culture medium, which should ideally be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.
Q3: I observed a precipitate in my cell culture medium after adding this compound. What are the common causes?
A3: Precipitation of small molecules like this compound in aqueous solutions such as cell culture media is a frequent issue. Common causes include:
-
Low Aqueous Solubility: Many organic small molecules have limited solubility in water-based media.
-
High Final Concentration: The intended experimental concentration may exceed the solubility limit of this compound in the specific cell culture medium.
-
"Solvent Shock": Rapidly diluting a concentrated DMSO stock into the aqueous medium can cause the compound to crash out of solution.
-
Interactions with Media Components: Components of the culture medium, such as salts, proteins, and pH changes, can affect the solubility of the compound.[4][5]
-
Temperature Fluctuations: Changes in temperature, such as moving from a 37°C incubator to room temperature for observation, can impact solubility.[4]
Q4: How can I determine if the observed biological effect (or lack thereof) is due to the activity of this compound or a result of its instability?
A4: This is a critical question in drug discovery research. To differentiate between the intended pharmacological effect and artifacts from instability, a systematic approach is necessary. This includes:
-
Verifying Compound Stability: Directly measure the concentration of soluble this compound in your cell culture medium over the time course of your experiment using methods like HPLC-MS.
-
Dose-Response Analysis: A well-defined sigmoidal dose-response curve is indicative of a specific biological effect. A very sharp drop-off in activity or a non-sigmoidal curve might suggest precipitation at higher concentrations.
-
Control Experiments: Include appropriate vehicle controls (medium with the same final DMSO concentration) and positive controls (if available) to ensure the assay is performing as expected.
-
Visual Inspection: Regularly inspect your culture plates under a microscope for any signs of precipitation.
Troubleshooting Guides
Issue 1: Visible Precipitation of this compound Upon Addition to Cell Culture Media
This is a common issue when working with hydrophobic small molecules. The following table provides a structured approach to troubleshooting this problem.
| Observation | Potential Cause | Recommended Action | Expected Outcome |
| Immediate, cloudy precipitate forms upon adding this compound stock to media. | "Solvent Shock" due to rapid dilution. | 1. Prepare an intermediate dilution of the DMSO stock in serum-free media. 2. Add the intermediate dilution dropwise to the final volume of pre-warmed complete media while gently swirling. | The compound remains in solution, and the media stays clear. |
| Precipitate forms after a few hours at 37°C. | The final concentration exceeds the solubility limit in the complete medium. | 1. Reduce the final concentration of this compound. 2. Consider using a solubilizing agent (e.g., HP-β-CD), ensuring it doesn't affect your experimental outcome. | A lower, non-precipitating concentration still elicits a biological response. |
| Crystalline structures are observed in the culture vessel. | Slow crystallization due to supersaturation or temperature changes. | 1. Ensure the final concentration is well below the solubility limit. 2. Minimize temperature fluctuations of the culture plates. | No crystal formation is observed during the experiment. |
Issue 2: Inconsistent or Lack of Biological Activity of this compound
If you are not observing the expected biological effects of this compound, it could be due to its degradation in the cell culture medium.
| Observation | Potential Cause | Recommended Action | Expected Outcome |
| Initial activity is observed, but the effect diminishes over 24-48 hours. | Degradation of this compound in the cell culture medium at 37°C. | 1. Perform a stability study using HPLC-MS to quantify the concentration of this compound over time. 2. Replenish the medium with freshly prepared this compound every 24 hours. | Consistent biological activity is maintained throughout the experiment. |
| High variability in results between replicate experiments. | Inconsistent dissolution of the stock solution or precipitation. | 1. Ensure the DMSO stock is fully dissolved before each use (vortex and visually inspect). 2. Prepare a fresh dilution from the stock for each experiment. 3. Visually inspect for precipitation in each well. | Improved reproducibility of experimental results. |
| No biological activity is observed even at high concentrations. | 1. The compound has completely degraded. 2. The compound has precipitated out of solution. 3. The cell line is not sensitive to Rac1 inhibition. | 1. Confirm the identity and purity of your this compound stock. 2. Perform a stability and solubility assessment. 3. Use a positive control cell line known to be sensitive to Rac1 inhibition. | The cause of the lack of activity is identified and addressed. |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution in Cell Culture Media
This protocol is designed to minimize the risk of precipitation.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, serum-free cell culture medium
-
Sterile, complete cell culture medium (with serum, if applicable)
-
Sterile microcentrifuge tubes and serological pipettes
Procedure:
-
Prepare a 10 mM Stock Solution:
-
Accurately weigh out a small amount of this compound powder.
-
Dissolve the powder in the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex thoroughly until the compound is completely dissolved. Visually inspect for any particulate matter.
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
-
-
Prepare a 10X Intermediate Dilution:
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution.
-
In a sterile tube, prepare a 10X working concentration by diluting the 10 mM stock in serum-free cell culture medium. For example, to make a 100 µM intermediate stock for a final 10 µM concentration, add 1 µL of 10 mM stock to 99 µL of serum-free medium.
-
Gently vortex the intermediate dilution.
-
-
Prepare the Final Working Solution:
-
Pre-warm your complete cell culture medium to 37°C.
-
Add the 10X intermediate dilution to the pre-warmed complete medium at a 1:10 ratio. For example, add 100 µL of the 100 µM intermediate dilution to 900 µL of complete medium to get a final concentration of 10 µM.
-
Crucially, add the intermediate dilution dropwise while gently swirling the complete medium. This gradual dilution helps to prevent "solvent shock".
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
-
Protocol 2: Assessing the Stability of this compound in Cell Culture Media by HPLC-MS
This protocol provides a framework for quantifying the concentration of this compound over time.
Materials:
-
This compound
-
Complete cell culture medium
-
Incubator at 37°C with 5% CO2
-
Acetonitrile (ACN), HPLC-grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
HPLC-MS system
Procedure:
-
Sample Preparation:
-
Prepare a working solution of this compound in complete cell culture medium at the desired final concentration (e.g., 10 µM).
-
Dispense aliquots of this solution into sterile tubes.
-
Incubate the tubes at 37°C in a 5% CO2 incubator.
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one tube.
-
-
Extraction of this compound:
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To 100 µL of the cell culture medium sample, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (if available) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube for LC-MS analysis.
-
-
HPLC-MS Analysis:
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from low to high organic phase to elute this compound.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
MS Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for the specific m/z of this compound and its fragments.
-
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of this compound prepared in the same manner.
-
Quantify the concentration of this compound in the samples from each time point by comparing their peak areas to the standard curve.
-
Plot the concentration of this compound versus time to determine its stability profile.
-
Visualizations
Caption: this compound inhibits the Rac1 signaling pathway.
Caption: Troubleshooting workflow for this compound stability issues.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Preclinical Development of Novel Rac1-GEF Signaling Inhibitors using a Rational Design Approach in Highly Aggressive Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical development of novel Rac1-GEF signaling inhibitors using a rational design approach in highly aggressive breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell Culture Academy [procellsystem.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: ZINC69391 In Vivo Efficacy
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers utilizing the specific Rac1 inhibitor, ZINC69391, in in vivo experiments. The information is tailored for researchers, scientists, and drug development professionals aiming to optimize the efficacy of this compound in preclinical cancer models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor that specifically targets Rac1, a member of the Rho family of GTPases.[1][2] It functions by interfering with the interaction between Rac1 and its Guanine Nucleotide Exchange Factors (GEFs), such as Tiam1.[1][3] This inhibition prevents the activation of Rac1, thereby disrupting downstream signaling pathways that are crucial for fundamental cellular processes like cell proliferation, actin cytoskeleton reorganization, migration, and apoptosis.[2] Aberrant Rac1 activity is implicated in the progression, invasion, and metastasis of various cancers, making it a promising therapeutic target.[1][3]
Q2: What in vivo efficacy has been reported for this compound?
A2: this compound has demonstrated significant anti-metastatic efficacy in a syngeneic mouse model of breast cancer.[1] In this model, daily intraperitoneal (i.p.) administration of 25 mg/kg this compound resulted in an approximately 60% reduction in the formation of metastatic lung colonies.[1] The treatment was reported to be well-tolerated, with no significant changes in animal weight.[1]
Q3: What is the typical dose and route of administration for this compound in vivo?
A3: Based on published preclinical studies, a daily dose of 25 mg/kg body weight administered via intraperitoneal (i.p.) injection has been shown to be effective.[1] This dosage was established using the in vitro IC50 value as a reference.[1]
Q4: Is there a more potent analog of this compound available?
A4: Yes, a more potent analog, designated 1A-116, was developed through rational design.[1][3] This analog has demonstrated enhanced potency both in vitro and in vivo, showing efficacy at a lower dose of 3 mg/kg body weight in the same animal model.[1][4]
Troubleshooting Guide
This guide addresses potential issues that may arise during in vivo experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Suboptimal or no in vivo efficacy at 25 mg/kg. | Poor Bioavailability: The compound may not be reaching the target tissue at a sufficient concentration due to poor solubility, rapid metabolism, or high clearance. | 1. Formulation Optimization: this compound is a small molecule that may have solubility challenges. Consider formulating the compound in a vehicle known to improve solubility and stability, such as a solution containing DMSO, PEG300, and Tween 80. Conduct pilot pharmacokinetic (PK) studies to assess exposure. 2. Pharmacokinetic Analysis: Perform a PK study to determine key parameters like Cmax, half-life, and AUC. This will help to understand if the current dosing regimen achieves therapeutic concentrations. 3. Dose Escalation: If the compound is well-tolerated, a dose-escalation study may be warranted to determine the maximum tolerated dose (MTD) and to see if higher doses correlate with increased efficacy. |
| Observed Toxicity or Animal Weight Loss. | Off-Target Effects: Although described as specific, high concentrations of the inhibitor might affect other cellular processes. Vehicle Toxicity: The formulation vehicle itself could be causing adverse effects. | 1. Dose De-escalation: Reduce the administered dose and monitor for toxicity. The more potent analog, 1A-116, could be considered as it is effective at a lower concentration. 2. Vehicle Control: Ensure a proper vehicle control group is included in all experiments to distinguish between compound- and vehicle-related toxicity. 3. Monitor Animal Health: Implement a comprehensive animal monitoring plan, including daily weight checks and clinical observations, to detect early signs of toxicity. |
| Inconsistent Results Between Experiments. | Experimental Variability: Inconsistent tumor cell implantation, variations in drug preparation, or differences in animal handling can lead to variability. Compound Stability: The formulated compound may not be stable over the course of the experiment. | 1. Standardize Protocols: Ensure strict adherence to standardized protocols for cell culture, cell injection, and drug formulation and administration. 2. Formulation Stability: Prepare fresh formulations regularly and assess the stability of this compound in the chosen vehicle over time and at storage conditions. 3. Increase Sample Size: Use a sufficient number of animals per group to ensure statistical power and to account for biological variability. |
| No effect on primary tumor growth, only on metastasis. | Mechanism of Action: Rac1 is heavily involved in cell motility and invasion.[5] The primary effect of this compound may be cytostatic (inhibiting cell migration) rather than cytotoxic (killing cells) at the tested in vivo concentration. | 1. Histopathological Analysis: Analyze primary tumors for changes in markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3) to determine if the compound has an effect at the cellular level. 2. Combination Therapy: Consider combining this compound with a cytotoxic agent that targets primary tumor growth. Rac1 inhibition may sensitize tumor cells to other therapies. |
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and its analog 1A-116.
Table 1: In Vitro Antiproliferative Activity of this compound
| Cell Line Type | Cell Lines | IC50 Range (µM) | Reference |
| Hematopoietic Malignancies | U937, HL-60, KG1A, Jurkat | 41 - 54 | [2] |
Table 2: In Vivo Experimental Design for Anti-Metastatic Studies
| Parameter | This compound | 1A-116 (Analog) |
| Animal Model | BALB/c Mice | BALB/c Mice |
| Cell Line | F3II (Syngeneic Breast Cancer) | F3II (Syngeneic Breast Cancer) |
| Cell Inoculation | 2 x 10^5 viable cells in 0.3 ml DMEM | 2 x 10^5 viable cells in 0.3 ml DMEM |
| Route of Inoculation | Intravenous (i.v.) via lateral tail vein | Intravenous (i.v.) via lateral tail vein |
| Dose | 25 mg/kg body weight | 3 mg/kg body weight |
| Route of Administration | Intraperitoneal (i.p.) | Intraperitoneal (i.p.) |
| Dosing Schedule | Daily from day 0 to day 21 | Daily from day 0 to day 21 |
| Primary Endpoint | Quantification of superficial lung metastases at day 21 | Quantification of superficial lung metastases at day 21 |
| Reported Efficacy | ~60% reduction in lung metastases | More potent than this compound |
| Reference | [1] | [1] |
Experimental Protocols
Protocol 1: In Vivo Syngeneic Metastasis Model
This protocol is based on the methodology reported for testing this compound's anti-metastatic efficacy.[1]
1. Cell Culture and Preparation: a. Culture F3II murine breast cancer cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2. b. On the day of injection, harvest cells that are in the exponential growth phase using trypsin-EDTA. c. Wash the cells with sterile, serum-free DMEM or PBS. d. Perform a viable cell count using a hemocytometer and trypan blue exclusion. e. Resuspend the cells in sterile, serum-free DMEM at a final concentration of 6.67 x 10^5 cells/ml.
2. Animal Handling: a. Use female BALB/c mice (6-8 weeks old). b. Allow animals to acclimate for at least one week before the start of the experiment. c. House animals in standard conditions with ad libitum access to food and water.
3. Tumor Cell Inoculation (Day 0): a. On day 0, inject 2 x 10^5 viable F3II cells in a volume of 0.3 ml into the lateral tail vein of each mouse.
4. Compound Formulation and Administration: a. Prepare this compound at the desired concentration (e.g., 25 mg/kg) in a suitable vehicle. A common vehicle for poorly soluble compounds is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. b. Prepare a vehicle-only solution for the control group. c. Administer the this compound formulation or vehicle via intraperitoneal (i.p.) injection daily, starting on day 0 and continuing until day 21. Adjust the injection volume based on the daily body weight of each mouse.
5. Monitoring and Endpoint: a. Monitor the health and body weight of the mice daily. b. On day 21, euthanize the mice according to approved institutional guidelines. c. Excise the lungs and immediately fix them in Bouin's solution to enhance the contrast of metastatic nodules. d. Count the number of superficial lung nodules under a dissecting microscope. For more detailed analysis, nodules can be categorized by size (e.g., <1 mm and >1 mm diameter).
6. Data Analysis: a. Compare the number of lung metastases between the treatment and control groups using an appropriate statistical test (e.g., Mann-Whitney U test). A p-value < 0.05 is typically considered statistically significant.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Preclinical Development of Novel Rac1-GEF Signaling Inhibitors using a Rational Design Approach in Highly Aggressive Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Preclinical development of novel Rac1-GEF signaling inhibitors using a rational design approach in highly aggressive breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical Efficacy and Toxicology Evaluation of RAC1 Inhibitor 1A-116 in Human Glioblastoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RAC1: An Emerging Therapeutic Option for Targeting Cancer Angiogenesis and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
ZINC69391 Technical Support Center: Investigating Cytotoxicity in Non-Cancerous Cells
Welcome to the ZINC69391 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and answer frequently asked questions regarding the experimental use of this compound, with a specific focus on its cytotoxic effects in non-cancerous cells.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic effect of this compound on non-cancerous or "normal" cell lines?
A1: Based on current research, this compound, as a specific Rac1 inhibitor, is expected to exhibit significantly lower cytotoxicity in non-cancerous cells compared to cancerous cells. One study has indicated that the suppression of Rac1 activity induces apoptosis in human glioma cells but not in normal human astrocytes[1]. This suggests a potential therapeutic window for this compound, where it can be effective against cancer cells while sparing their healthy counterparts. However, it is crucial to experimentally determine the IC50 value for each specific non-cancerous cell line being used.
Q2: I am observing some level of cytotoxicity in my non-cancerous cell line. Is this expected?
A2: While this compound is reported to have a selective effect, it is not uncommon to observe some level of cytotoxicity, especially at higher concentrations. The degree of toxicity can depend on various factors including the specific cell type, its proliferation rate, and the experimental conditions. We recommend performing a dose-response experiment to determine the precise IC50 value in your cell line of interest.
Q3: Are there any known IC50 values for this compound in non-cancerous cell lines?
A3: As of the latest literature review, specific IC50 values for this compound in a wide range of non-cancerous human cell lines have not been extensively published. Most available data focuses on its efficacy in cancer cell lines. For comparison, please see the table below for reported IC50 values in various cancer cell lines.
Q4: How does this compound induce cell death?
A4: this compound functions by interfering with the interaction between Rac1 and its guanine nucleotide exchange factors (GEFs).[2] This inhibition of Rac1 activation leads to downstream effects such as cell cycle arrest, typically at the G1 phase, and the induction of apoptosis.[3][4][5] In some cancer cell lines, this is accompanied by an increase in caspase-3 enzymatic activity.[3]
Q5: What are some common troubleshooting tips if I encounter unexpected results?
A5:
-
Unexpectedly High Cytotoxicity:
-
Verify Compound Purity and Concentration: Ensure the this compound compound is of high purity and the stock solution concentration is accurate.
-
Check Cell Health: Ensure your non-cancerous cells are healthy, within a low passage number, and free from contamination.
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Optimize Seeding Density: Cell density can influence the apparent cytotoxicity. Ensure consistent and optimal seeding for your specific cell line.
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Reduce Serum Concentration: If using serum-containing media, consider reducing the concentration as serum components can sometimes interact with test compounds.
-
-
No Observed Cytotoxicity:
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Extend Incubation Time: Some cell lines may require a longer exposure to the compound to exhibit cytotoxic effects. Consider extending the incubation period (e.g., to 48 or 72 hours).
-
Increase Concentration Range: You may need to test a higher range of concentrations to observe a cytotoxic effect in particularly robust cell lines.
-
Confirm Rac1 Expression: While Rac1 is ubiquitously expressed, confirming its expression level in your cell line of interest can be beneficial.
-
Quantitative Data Summary
For comparative purposes, the following table summarizes the reported half-maximal inhibitory concentration (IC50) values of this compound in various human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| U937 | Histiocytic Lymphoma | 41 - 54 |
| HL-60 | Acute Promyelocytic Leukemia | 41 - 54 |
| KG1A | Acute Myelogenous Leukemia | 41 - 54 |
| Jurkat | Acute T-Cell Leukemia | 41 - 54 |
Data sourced from multiple studies.[3]
Experimental Protocols
Determining the IC50 of this compound in Non-Cancerous Cells using an MTT Assay
This protocol provides a general framework for assessing the cytotoxicity of this compound. It is recommended to optimize parameters such as cell seeding density and incubation time for your specific cell line.
-
Cell Seeding:
-
Harvest and count your non-cancerous cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
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Prepare a serial dilution of this compound in your cell culture medium. A suggested starting range is 0.1 µM to 200 µM.
-
Include a vehicle control (e.g., DMSO) at the same concentration as in the highest this compound treatment.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Gently pipette to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Rac1, A Potential Target for Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Preclinical Development of Novel Rac1-GEF Signaling Inhibitors using a Rational Design Approach in Highly Aggressive Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proapoptotic and antiinvasive activity of Rac1 small molecule inhibitors on malignant glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to ZINC69391 in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the Rac1 inhibitor, ZINC69391.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a specific inhibitor of the Rho GTPase, Rac1. It functions by interfering with the interaction between Rac1 and its guanine nucleotide exchange factors (GEFs), such as Tiam1. This inhibition prevents the exchange of GDP for GTP on Rac1, thereby keeping Rac1 in an inactive state and blocking its downstream signaling pathways that are crucial for cancer cell proliferation, migration, and survival.[1]
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
A2: While specific resistance mechanisms to this compound are still under investigation, resistance to Rac1 inhibitors, in general, can arise through several mechanisms:
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Target Alteration: Mutations in the RAC1 gene, such as the P29S mutation found in some melanomas, can lead to a constitutively active form of Rac1 that may be less sensitive to inhibitors that target the GEF-Rac1 interaction.
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Upregulation of Rac1 or its Activators: Increased expression of Rac1 or its activating GEFs can titrate out the inhibitor, requiring higher concentrations to achieve a therapeutic effect.
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Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating parallel or downstream signaling pathways that compensate for the inhibition of Rac1. Commonly implicated pathways include the PI3K/AKT and RHO/PAK signaling cascades.
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Expression of Splice Variants: The expression of Rac1b, a splice variant of Rac1, has been associated with resistance to chemotherapy and may contribute to reduced sensitivity to Rac1 inhibitors.
Q3: How can I experimentally confirm if my resistant cell line has altered Rac1 activity?
A3: A GTP-Rac1 pull-down assay is the gold standard for measuring the levels of active, GTP-bound Rac1. This assay uses the p21-binding domain (PBD) of a Rac1 effector protein, such as PAK1, to specifically pull down active Rac1 from cell lysates. The amount of pulled-down Rac1 can then be quantified by Western blotting. A detailed protocol is provided in the "Experimental Protocols" section.
Q4: Are there any known combination therapies that can overcome resistance to Rac1 inhibition?
A4: Yes, combining Rac1 inhibitors with other targeted therapies or conventional chemotherapy has shown promise in overcoming resistance. For instance, the more potent this compound analog, 1A-116, has been shown to re-sensitize 5-fluorouracil (5-FU)-resistant colorectal cancer cells and tamoxifen-resistant breast cancer cells to their respective treatments.[2][3] Combining this compound with inhibitors of potential bypass pathways, such as PI3K/AKT inhibitors, could also be a viable strategy.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Decreased anti-proliferative effect of this compound over time. | Development of acquired resistance. | - Perform a GTP-Rac1 pull-down assay to check for increased Rac1 activation. - Sequence the RAC1 gene in resistant cells to check for mutations. - Investigate the activation status of parallel signaling pathways (e.g., PI3K/AKT, MAPK) via Western blotting for key phosphorylated proteins (e.g., p-AKT, p-ERK). - Consider combination therapy with an inhibitor of the identified bypass pathway. |
| Inconsistent IC50 values for this compound in the same cell line. | - Inconsistent cell seeding density. - Variation in drug treatment duration. - Cell line heterogeneity. | - Ensure consistent cell seeding density and treatment duration across experiments. - Perform regular cell line authentication and mycoplasma testing. - Consider single-cell cloning to establish a more homogeneous cell population. |
| No significant decrease in Rac1-GTP levels after this compound treatment in a pull-down assay. | - Ineffective cell lysis leading to protein degradation. - Suboptimal concentration of this compound used. - The resistance mechanism in your cell line is downstream of Rac1 activation. | - Use fresh lysis buffer with protease and phosphatase inhibitors. - Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line. - Investigate downstream effectors of Rac1 signaling. |
Quantitative Data Summary
Table 1: IC50 Values of this compound and its Analog 1A-116 in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | F3II | Breast Cancer | ~20 | [1] |
| This compound | MDA-MB-231 | Breast Cancer | ~25 | [1] |
| This compound | MCF7 | Breast Cancer | >50 | [1] |
| 1A-116 | F3II | Breast Cancer | ~5 | [4] |
| 1A-116 | U87 | Glioblastoma | ~10 | [5] |
| 1A-116 | A172 | Glioblastoma | ~15 | [5] |
Experimental Protocols
GTP-Rac1 Pull-Down Assay
This protocol is for determining the levels of active, GTP-bound Rac1 in cancer cells.
Materials:
-
Cell lysis buffer (50 mM Tris-HCl pH 7.5, 500 mM NaCl, 10 mM MgCl2, 1% Triton X-100, 10% glycerol, protease and phosphatase inhibitors)
-
GST-PAK1-PBD beads
-
Guanosine 5'-[γ-thio]triphosphate (GTPγS) for positive control
-
Guanosine 5'-diphosphate (GDP) for negative control
-
Anti-Rac1 antibody
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Culture and treat cells with this compound or vehicle control.
-
Lyse cells on ice with cold lysis buffer.
-
Clarify lysates by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
Normalize total protein concentration for each sample.
-
(Optional) For controls, incubate an aliquot of lysate with GTPγS (positive control) or GDP (negative control) for 30 minutes at 30°C.
-
Incubate 500 µg to 1 mg of protein lysate with GST-PAK1-PBD beads for 1 hour at 4°C with gentle rotation.
-
Wash the beads three times with lysis buffer.
-
Elute the bound proteins by boiling the beads in 2x Laemmli sample buffer.
-
Analyze the eluted proteins and an aliquot of the total cell lysate by SDS-PAGE and Western blotting using an anti-Rac1 antibody.
MTT Cell Viability Assay
This protocol is for assessing the effect of this compound on cancer cell viability.
Materials:
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Cell Cycle Analysis by Flow Cytometry
This protocol is for determining the effect of this compound on cell cycle distribution.
Materials:
-
Phosphate-buffered saline (PBS)
-
70% ice-cold ethanol
-
Propidium iodide (PI) staining solution (containing PI and RNase A in PBS)
-
Flow cytometer
Procedure:
-
Culture and treat cells with this compound or vehicle control for the desired time.
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Potential mechanisms of resistance to this compound.
References
ZINC69391 experimental variability and reproducibility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving ZINC69391.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a specific small molecule inhibitor of Rac1, a member of the Rho family of GTPases.[1][2] Its primary mechanism of action is to interfere with the interaction between Rac1 and its guanine nucleotide exchange factors (GEFs), such as Tiam1 and Dock180.[1][2] It achieves this by masking the Tryptophan 56 (Trp56) residue on the surface of Rac1, which is critical for GEF binding and subsequent activation of Rac1.[1][2] By preventing this interaction, this compound inhibits the conversion of inactive, GDP-bound Rac1 to its active, GTP-bound state, thereby blocking downstream signaling pathways.[1][2]
Q2: What are the known cellular effects of this compound?
This compound has been shown to exhibit several anti-cancer effects in vitro, including:
-
Anti-proliferative activity: It inhibits the growth of various cancer cell lines in a concentration-dependent manner.[1]
-
Cell cycle arrest: It can induce cell cycle arrest, often at the G1 phase.
-
Inhibition of cell migration and invasion: By inhibiting Rac1, a key regulator of the actin cytoskeleton, this compound impairs cell motility.
-
Induction of apoptosis: It can trigger programmed cell death in cancer cells.[1][2]
Q3: Is this compound specific for Rac1?
Studies have shown that this compound is specific for Rac1 and does not significantly affect the activation of the closely related Rho GTPase, Cdc42. This specificity is attributed to the targeting of the Trp56 residue, which is not conserved in Cdc42.
Q4: What are the reported IC50 values for this compound in different cell lines?
The half-maximal inhibitory concentration (IC50) values for this compound can vary between cell lines. The following table summarizes reported IC50 values for cell proliferation assays.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| MDA-MB-231 | Breast Cancer | 48 | |
| F3II | Breast Cancer | 61 | |
| MCF7 | Breast Cancer | 31 | |
| U937 | Leukemia | 41-54 | [1] |
| HL-60 | Leukemia | 41-54 | [1] |
| KG1A | Leukemia | 41-54 | [1] |
| Jurkat | Leukemia | 41-54 | [1] |
Q5: What is the recommended solvent and storage condition for this compound?
For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO). Stock solutions should be stored at -20°C or -80°C to maintain stability. It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to compound degradation and experimental variability.
Troubleshooting Guides
Rac1 Activation Pull-Down Assay
This assay is critical for verifying the inhibitory effect of this compound on Rac1 activity.
Issue: Low or no signal for activated Rac1 (Rac1-GTP) in the positive control.
-
Possible Cause: Inefficient loading of GTPγS (a non-hydrolyzable GTP analog).
-
Troubleshooting:
-
Ensure the GTPγS stock solution is fresh and has been stored correctly.
-
Optimize the incubation time and temperature for GTPγS loading (typically 30 minutes at 30°C with agitation).[3]
-
Confirm the correct final concentration of EDTA is used during the loading step to chelate magnesium ions, which inhibit nucleotide exchange.[3]
-
-
-
Possible Cause: Degradation of Rac1-GTP during the assay.
-
Troubleshooting:
-
Perform all steps of the pull-down assay at 4°C or on ice to minimize GTP hydrolysis.[3]
-
Work quickly to reduce the time between cell lysis and the pull-down of active Rac1.
-
-
Issue: High background or non-specific binding in the negative control (GDP-loaded).
-
Possible Cause: Insufficient washing of the affinity beads.
-
Troubleshooting:
-
Increase the number of washes (at least 3 times) with lysis/wash buffer after incubating the lysates with the PAK1-PBD beads.[1]
-
Ensure complete removal of the supernatant after each wash.
-
-
-
Possible Cause: Contamination of the GDP stock with GTP.
-
Troubleshooting:
-
Use a high-quality, fresh stock of GDP.
-
-
Issue: Inconsistent results between replicates treated with this compound.
-
Possible Cause: Variability in the timing of this compound treatment and cell lysis.
-
Troubleshooting:
-
Ensure precise and consistent timing for pre-treatment with this compound before cell stimulation (e.g., with EGF) and subsequent lysis.
-
-
-
Possible Cause: Incomplete cell lysis.
MTT Cell Proliferation Assay
This colorimetric assay is commonly used to assess the effect of this compound on cell viability.
Issue: High variability between replicate wells.
-
Possible Cause: Uneven cell seeding.
-
Troubleshooting:
-
Ensure a single-cell suspension before plating by gentle pipetting.
-
After seeding, gently rock the plate in a cross pattern to ensure even distribution of cells.
-
-
-
Possible Cause: "Edge effect" where wells on the perimeter of the plate evaporate more quickly.
-
Troubleshooting:
-
Avoid using the outer wells of the 96-well plate for experimental samples. Fill them with sterile PBS or media to maintain humidity.
-
-
Issue: Absorbance readings are too low.
-
Possible Cause: Insufficient cell number.
-
Troubleshooting:
-
Optimize the initial cell seeding density for your specific cell line to ensure that the absorbance values for untreated controls fall within the linear range of the assay.[5]
-
-
-
Possible Cause: Incomplete solubilization of formazan crystals.
-
Troubleshooting:
-
After adding the solubilization solution (e.g., DMSO or a detergent-based solution), ensure complete mixing by pipetting up and down or by placing the plate on a shaker for a few minutes.
-
Visually inspect the wells under a microscope to confirm that all purple crystals have dissolved.
-
-
Issue: High background absorbance in "no cell" control wells.
-
Possible Cause: Contamination of the culture medium or reagents.
-
Troubleshooting:
-
Use fresh, sterile media and reagents.
-
Phenol red in the culture medium can contribute to background absorbance; consider using phenol red-free medium for the assay.[6]
-
-
-
Possible Cause: Direct reduction of MTT by this compound.
-
Troubleshooting:
-
Include a "reagent blank" control containing media, MTT, and this compound (without cells) to check for any direct chemical reaction. If a significant color change is observed, the MTT assay may not be suitable for this compound, and an alternative viability assay should be considered.
-
-
Wound Healing (Scratch) Assay
This assay is used to evaluate the effect of this compound on cell migration.
Issue: Inconsistent scratch width between wells.
-
Possible Cause: Manual scratching with a pipette tip.
-
Troubleshooting:
-
Use a consistent angle and pressure when making the scratch. Using a guide or a dedicated scratch-making tool can improve consistency.
-
Practice making scratches on non-experimental plates to improve technique.
-
-
Issue: Cells detaching from the plate after scratching.
-
Possible Cause: The cell monolayer was not fully confluent before scratching.
-
Troubleshooting:
-
Ensure cells have formed a confluent monolayer before making the scratch.
-
-
-
Possible Cause: The scratch was too harsh.
-
Troubleshooting:
-
Apply gentle and consistent pressure when making the scratch.
-
-
Issue: Wound closure is influenced by cell proliferation.
-
Possible Cause: The experimental timeframe allows for significant cell division.
-
Troubleshooting:
-
To specifically measure cell migration, inhibit cell proliferation by using a low concentration of a mitosis inhibitor (e.g., Mitomycin C) or by serum-starving the cells for a period before and during the assay.
-
-
Experimental Protocols
Rac1 Activation Pull-Down Assay
This protocol is adapted from standard methods for measuring Rac1 activity.
-
Cell Culture and Treatment: Plate cells and grow to 80-90% confluency. If applicable, serum-starve cells overnight. Pre-treat with this compound for the desired time, then stimulate with a Rac1 activator (e.g., EGF) for a short period (e.g., 15 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with 1X MLB (Millipore Lysis Buffer) containing protease inhibitors. Scrape the cells and collect the lysate.
-
Clarification: Centrifuge the lysates at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Positive and Negative Controls (Optional but Recommended): In separate tubes, load a portion of the control lysate with GTPγS (non-hydrolyzable GTP analog) for a positive control and GDP for a negative control. This is typically done in the presence of EDTA at 30°C for 30 minutes, followed by the addition of MgCl2 to stop the reaction.[3]
-
Pull-Down: Incubate the clarified lysates (including controls) with PAK1-PBD (p21-activated kinase 1-p21-binding domain) conjugated to agarose or magnetic beads for 45-60 minutes at 4°C with gentle agitation.[1]
-
Washing: Pellet the beads by centrifugation or using a magnetic stand. Wash the beads three times with lysis/wash buffer.[1]
-
Elution and Western Blotting: Resuspend the beads in 2X Laemmli sample buffer, boil for 5 minutes, and centrifuge. Load the supernatant onto an SDS-PAGE gel. Also, load a small fraction of the total cell lysate to measure total Rac1 levels.
-
Detection: After transferring the proteins to a membrane, probe with a specific anti-Rac1 antibody. The amount of Rac1 in the pull-down samples represents the amount of active Rac1, which should be normalized to the total Rac1 in the corresponding lysates.
In Vivo Experimental Metastasis Model
This protocol is based on the study by Cardama et al. (2014).[7]
-
Animal Model: Use appropriate mouse strains (e.g., female BALB/c mice). All animal procedures must be approved by the institutional animal care committee.
-
Cell Preparation: Culture F3II murine mammary carcinoma cells and harvest a viable single-cell suspension.
-
Intravenous Injection: Inject 2 x 10^5 viable F3II cells in 0.3 ml of DMEM into the lateral tail vein of each mouse on day 0.
-
This compound Administration: Administer this compound intraperitoneally (i.p.) at a daily dose of 25 mg/kg body weight. The control group should receive the vehicle alone. Treatment should be carried out from day 0 to day 21.[7]
-
Metastasis Evaluation: On day 21, sacrifice the mice, and excise the lungs. Fix the lungs in Bouin's solution.
-
Quantification: Count the number of superficial lung nodules under a dissecting microscope.
Visualizations
This compound Mechanism of Action
Caption: Mechanism of this compound action on the Rac1 signaling pathway.
Experimental Workflow: Rac1 Pull-Down Assay
Caption: Workflow for determining Rac1 activation levels using a pull-down assay.
Troubleshooting Logic: Inconsistent MTT Assay Results
Caption: A logical guide for troubleshooting inconsistent MTT assay results.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. cellbiolabs.com [cellbiolabs.com]
- 4. cellbiolabs.com [cellbiolabs.com]
- 5. 2.5. MTT assay [bio-protocol.org]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Preclinical Development of Novel Rac1-GEF Signaling Inhibitors using a Rational Design Approach in Highly Aggressive Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Buffers and solvents compatible with ZINC69391
This technical support center provides researchers, scientists, and drug development professionals with essential information on the handling and use of ZINC69391, a known inhibitor of the Rac1-GEF interaction. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor that specifically targets the interaction between Rac1 and its Guanine Nucleotide Exchange Factors (GEFs), such as Tiam1 and Dock180.[1][2][3] By blocking this interaction, this compound prevents the activation of Rac1, a key signaling protein involved in numerous cellular processes.[4] Rac1 is a member of the Rho GTPase family and acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state.[4] Its activation is crucial for cell proliferation, cytoskeleton organization, cell migration, and cell cycle progression.[4][5] Dysregulation of Rac1 signaling is implicated in the progression of various cancers.[2][6][7][8]
Q2: What are the primary research applications of this compound?
A2: this compound is primarily used in cancer research to study the effects of Rac1 inhibition on tumor cell proliferation, migration, and invasion.[2][5] It has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including breast cancer and glioma.[5][9] Additionally, it serves as a tool to investigate the role of Rac1 signaling in other cellular processes like actin dynamics and cell adhesion.
Q3: How should this compound be stored?
A3: For long-term storage, this compound powder should be stored at -20°C for up to three years, or at 4°C for up to two years. Stock solutions of this compound should be stored at -80°C for up to six months or at -20°C for up to one month to maintain stability.[10] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Buffers and Solvents Compatibility
The solubility of this compound is a critical factor for its effective use in in vitro and in vivo experiments. Below is a summary of its known solubility in common laboratory solvents.
| Solvent | Solubility | Concentration (mM) | Notes |
| DMSO | ≥ 10 mg/mL | ≥ 32.33 mM | Soluble.[11] For preparing stock solutions, using newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[10] Warming and ultrasonic treatment can aid dissolution.[10] |
| Ethanol | 1 - 10 mg/mL | 3.23 - 32.33 mM | Sparingly soluble.[11] |
| Aqueous Buffers (e.g., PBS, Tris, HEPES) | Sparingly soluble | - | Direct dissolution in aqueous buffers is challenging. It is recommended to first dissolve this compound in DMSO to create a concentrated stock solution and then dilute it into the aqueous buffer to the final desired concentration. |
Troubleshooting Guide
Issue 1: Precipitation of this compound upon dilution in aqueous media.
-
Cause: this compound has low aqueous solubility. When a concentrated DMSO stock solution is diluted into an aqueous buffer or cell culture medium, the compound can precipitate out of solution as the concentration of the organic solvent (DMSO) decreases significantly.
-
Solutions:
-
Optimize Final DMSO Concentration: Keep the final concentration of DMSO in the assay as low as possible while ensuring the compound remains in solution. Most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant toxicity. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
-
Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to the final volume of aqueous media, perform a serial dilution. First, dilute the stock into a smaller volume of media, vortex or mix well, and then add this intermediate dilution to the final volume.
-
Increase Final Volume: If possible, increasing the final volume of the assay can help to keep the compound in solution at the desired concentration.
-
Consider Additives: For certain in vitro assays, the use of solubilizing agents like Pluronic F-68 (at low, non-toxic concentrations) or serum proteins in the media can help to increase the solubility of hydrophobic compounds.
-
Issue 2: Inconsistent or lack of biological activity.
-
Cause: This could be due to several factors including compound degradation, inaccurate concentration, or precipitation.
-
Solutions:
-
Confirm Stock Solution Integrity: Ensure that the stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. If in doubt, prepare a fresh stock solution.
-
Verify Concentration: Double-check all calculations for dilutions. If possible, verify the concentration of the stock solution spectrophotometrically if a molar extinction coefficient is known.
-
Check for Precipitation: Visually inspect the assay wells for any signs of precipitation. If precipitation is observed, refer to the troubleshooting guide for Issue 1.
-
Cell Line Sensitivity: The sensitivity to Rac1 inhibition can vary between different cell lines. It may be necessary to perform a dose-response curve to determine the optimal concentration range for your specific cell model.
-
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Materials: this compound powder, anhydrous Dimethyl Sulfoxide (DMSO), sterile microcentrifuge tubes.
-
Procedure: a. Allow the this compound powder to equilibrate to room temperature before opening the vial. b. Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. c. Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). d. To aid dissolution, vortex the solution and/or sonicate in a water bath. Gentle warming (up to 60°C) can also be applied.[10] e. Ensure the compound is completely dissolved before use. f. Aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles. g. Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[10]
Protocol 2: Workflow for Assessing this compound Solubility and Stability in a New Buffer
This protocol outlines a general workflow to determine if this compound is compatible with a specific aqueous buffer for your experiment.
Caption: Workflow for assessing this compound compatibility with a new experimental buffer.
Rac1 Signaling Pathway Inhibition by this compound
This compound inhibits the activation of Rac1, thereby affecting downstream signaling pathways that are crucial for cancer cell proliferation and metastasis. The diagram below illustrates a simplified overview of the Rac1 signaling pathway and the point of inhibition by this compound.
Caption: Simplified Rac1 signaling pathway and the inhibitory action of this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. Rac1, A Potential Target for Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. RAC1: An Emerging Therapeutic Option for Targeting Cancer Angiogenesis and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rac1 Signaling: From Intestinal Homeostasis to Colorectal Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Rac1, A Potential Target for Tumor Therapy [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. caymanchem.com [caymanchem.com]
ZINC69391 degradation and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability, storage, and handling of ZINC69391.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage of this compound is crucial to maintain its integrity and activity. Recommendations vary depending on whether the compound is in solid form or dissolved in a solvent.
Q2: How long is this compound stable under the recommended storage conditions?
A2: When stored correctly, this compound is a stable compound. In its solid (powder) form at -20°C, it has a stability of at least four years[1]. Stock solutions can be stored at -80°C for up to six months or at -20°C for one month[2].
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in DMSO at a concentration of at least 10 mg/mL and sparingly soluble in ethanol (1-10 mg/mL)[1]. For cell-based assays, it is crucial to consider the final concentration of the solvent and its potential effects on the cells.
Q4: My experimental results are inconsistent. Could this be related to this compound degradation?
A4: Inconsistent results can indeed be a sign of compound degradation. This can be caused by improper storage, multiple freeze-thaw cycles of stock solutions, or exposure to light or elevated temperatures. It is recommended to prepare fresh dilutions from a properly stored stock solution for each experiment.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Reduced or no biological activity | Compound degradation due to improper storage. | Verify that the compound has been stored according to the recommendations (see table below). Prepare fresh working solutions from a stock that has been stored correctly. |
| Multiple freeze-thaw cycles of the stock solution. | Aliquot the stock solution into single-use volumes to avoid repeated freezing and thawing. | |
| Precipitate observed in the solution | Poor solubility in the chosen solvent or concentration. | Ensure the solvent and concentration are appropriate for this compound. Gentle warming and vortexing may help to redissolve the compound. Consider preparing a fresh solution. |
| Contamination of the stock solution. | Filter-sterilize the stock solution. Always use sterile techniques when handling solutions for cell-based experiments. | |
| Inconsistent results between experiments | Degradation of working solutions. | Prepare fresh working solutions for each experiment from a properly stored and aliquoted stock solution. |
| Variability in experimental conditions. | Ensure all experimental parameters, including cell density, incubation times, and reagent concentrations, are consistent. |
Storage Condition Summary
| Form | Storage Temperature | Stability |
| Powder | -20°C | ≥ 4 years[1] |
| 4°C | 2 years[2] | |
| In Solvent (e.g., DMSO) | -80°C | 6 months[2] |
| -20°C | 1 month[2] |
Experimental Protocols
Protocol for Assessing this compound Stability in Experimental Buffer
This protocol provides a general method to assess the stability of this compound in a specific aqueous buffer over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Experimental buffer of choice
-
HPLC system with a suitable column (e.g., C18)
-
Mobile phase (e.g., acetonitrile and water with a modifier like formic acid or trifluoroacetic acid)
-
Autosampler vials
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration.
-
Dilute the stock solution into the experimental buffer to the final working concentration.
-
Immediately inject a sample (t=0) into the HPLC system to obtain an initial chromatogram and determine the peak area of this compound.
-
Incubate the remaining solution under the desired experimental conditions (e.g., 37°C).
-
At various time points (e.g., 1, 2, 4, 8, 24 hours), take aliquots of the solution and inject them into the HPLC.
-
Analyze the chromatograms to monitor the peak area of the parent this compound peak and the appearance of any new peaks that may correspond to degradation products.
-
Calculate the percentage of this compound remaining at each time point relative to the t=0 sample to determine its stability in the buffer under the tested conditions.
Visualizations
Caption: Factors contributing to the potential degradation of this compound.
Caption: Experimental workflow for assessing the stability of this compound.
References
Technical Support Center: Interpreting Unexpected Results with ZINC69391
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with ZINC69391, a specific Rac1 inhibitor.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am not observing the expected anti-proliferative effects of this compound in my cancer cell line. What could be the reason?
A1: Several factors could contribute to a lack of anti-proliferative effects. Below is a troubleshooting guide to help you identify the potential cause.
-
Cell Line Specificity: The anti-proliferative effects of this compound can be cell-line dependent.[1] Verify that your cell line is known to be sensitive to Rac1 inhibition. Rac1 is often overexpressed and hyperactivated in highly aggressive cancers, making them more susceptible to inhibitors like this compound.[1]
-
Compound Integrity and Stability:
-
Solubility: Ensure that this compound is fully dissolved in your vehicle solvent (e.g., DMSO) and that the final concentration in your cell culture medium does not exceed its solubility limit, which can lead to precipitation.
-
Stability: Small molecules can be unstable in aqueous cell culture media.[2][3][4] Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles.
-
-
Experimental Conditions:
-
Concentration Range: You may not be using an effective concentration. Perform a dose-response experiment with a wide range of concentrations (e.g., 1 µM to 100 µM) to determine the half-maximal inhibitory concentration (IC50) for your specific cell line.
-
Treatment Duration: The anti-proliferative effects of this compound have been observed after 72 hours of treatment.[1] Ensure your incubation time is sufficient.
-
-
Cell Culture Conditions:
-
Cell Health: Ensure your cells are healthy and in the logarithmic growth phase before treatment.
-
Confluency: Cell density can affect the response to treatment. Standardize your seeding density for all experiments.
-
Q2: The IC50 value of this compound in my experiments is significantly different from the published data. Why might this be?
A2: Discrepancies in IC50 values are common and can arise from variations in experimental protocols and conditions.
-
Assay Method: Different cell viability assays (e.g., MTT, XTT, CellTiter-Glo) measure different aspects of cell health and can yield different IC50 values. The published IC50 values for this compound were determined using an MTT assay.[1]
-
Cell Line and Passage Number: Cell lines can drift genetically over time and with increasing passage number, which may alter their sensitivity to inhibitors. Use low-passage cells and ensure consistency across experiments.
-
Treatment Duration: As mentioned previously, the duration of treatment will significantly impact the IC50 value.
-
Serum Concentration: The presence of serum proteins can bind to small molecules and reduce their effective concentration. If possible, perform experiments in reduced-serum or serum-free media, or ensure the serum concentration is consistent with the published methodology.
Q3: I am observing unexpected cellular phenotypes that are not consistent with Rac1 inhibition. Could these be off-target effects?
A3: While this compound is reported to be a specific Rac1 inhibitor with no effect on the closely related Cdc42, off-target effects are a possibility with any small molecule inhibitor.[5][6][7]
-
High Concentrations: Off-target effects are more likely to occur at high concentrations.[8] Use the lowest effective concentration possible. Other Rac1 inhibitors, such as NSC23766 and EHT1864, have been shown to have off-target effects at high concentrations.[9][10][11][12]
-
Troubleshooting Steps to Investigate Off-Target Effects:
-
Use a Structurally Different Rac1 Inhibitor: If a different Rac1 inhibitor phenocopies the effects of this compound, it is more likely an on-target effect.
-
Rescue Experiment: If possible, perform a rescue experiment by overexpressing a constitutively active form of Rac1. If the phenotype is reversed, it suggests an on-target effect.
-
Knockdown of Rac1: Use siRNA or shRNA to knock down Rac1. If the phenotype of Rac1 knockdown is similar to that of this compound treatment, this supports an on-target mechanism.
-
Off-Target Profiling: If resources permit, screen this compound against a panel of other GTPases or kinases to identify potential off-target interactions.
-
Q4: My Rac1 activation assay (pull-down) is not showing a decrease in active Rac1 after this compound treatment. What should I check?
A4: The Rac1 activation assay (PBD pull-down followed by Western blot) has several critical steps. Here are some troubleshooting tips:
-
Lysis Buffer and Protease Inhibitors: GTP-bound Rac1 is labile and can be rapidly hydrolyzed to the inactive GDP-bound form.[13] Ensure your lysis buffer contains protease inhibitors and that you work quickly on ice.
-
Positive and Negative Controls:
-
Positive Control: Treat cells with a known Rac1 activator, such as Epidermal Growth Factor (EGF), to ensure the assay can detect an increase in active Rac1.[1]
-
Negative Control: Use a lysate from untreated cells as a baseline for Rac1 activation.
-
-
Western Blotting:
-
Antibody: Use a validated anti-Rac1 antibody.
-
Loading Control: Always include a loading control (e.g., total Rac1 from the cell lysate before pull-down) to ensure equal protein loading.
-
General Western Blot Troubleshooting: Refer to standard Western blot troubleshooting guides for issues like weak or no signal, high background, or non-specific bands.[14][15][16][17][18]
-
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| U937 | Histiocytic Lymphoma | 41 | [19] |
| HL-60 | Acute Promyelocytic Leukemia | 54 | [19] |
| KG1A | Acute Myelogenous Leukemia | 48 | [19] |
| Jurkat | Acute T Cell Leukemia | 52 | [19] |
| MDA-MB-231 | Breast Cancer | 48 | [1] |
| F3II | Breast Cancer | 61 | [1] |
| MCF7 | Breast Cancer | 31 | [1] |
| LN229 | Glioblastoma | Not specified | [20] |
| U-87 MG | Glioblastoma | Not specified | [20] |
Experimental Protocols
1. Rac1 Activation Assay (PBD Pull-Down)
This protocol is for determining the levels of active, GTP-bound Rac1.
-
Cell Lysis:
-
Culture and treat cells as required.
-
Wash cells with ice-cold PBS.
-
Lyse cells in an appropriate lysis buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation at 14,000 x g for 10 minutes at 4°C.[13]
-
-
Pull-Down:
-
Western Blotting:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-Rac1 antibody.
-
Analyze the results by comparing the amount of pulled-down Rac1 (active) to the total Rac1 in the input lysate.
-
2. Cell Viability Assay (MTT Assay)
This protocol measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.[22][23][24]
-
Cell Plating and Treatment:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere overnight.
-
Treat cells with various concentrations of this compound for the desired duration (e.g., 72 hours).
-
-
MTT Incubation:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.
-
-
Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO or a solution of HCl and isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
3. Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the effect of this compound on cell migration.[25][26][27][28][29]
-
Creating the Wound:
-
Grow cells to a confluent monolayer in a multi-well plate.
-
Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.
-
Wash the cells to remove detached cells.
-
-
Treatment and Imaging:
-
Add fresh media containing the desired concentration of this compound or vehicle control.
-
Capture images of the wound at time 0 and at regular intervals (e.g., every 8-12 hours) for 24-48 hours.
-
-
Analysis:
-
Measure the area of the wound at each time point.
-
Calculate the percentage of wound closure over time to determine the rate of cell migration.
-
Mandatory Visualization
Caption: Simplified Rac1 signaling pathway and the mechanism of action of this compound.
Caption: General experimental workflow for investigating the effects of this compound.
References
- 1. Preclinical Development of Novel Rac1-GEF Signaling Inhibitors using a Rational Design Approach in Highly Aggressive Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vitamins in cell culture media: Stability and stabilization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Critical off-target effects of the widely used Rac1 inhibitors NSC23766 and EHT1864 in mouse platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Rac1, A Potential Target for Tumor Therapy [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. abcam.com [abcam.com]
- 14. Western Blot Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 16. Western blot troubleshooting guide! [jacksonimmuno.com]
- 17. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 18. blog.addgene.org [blog.addgene.org]
- 19. cancer-research-network.com [cancer-research-network.com]
- 20. Proapoptotic and antiinvasive activity of Rac1 small molecule inhibitors on malignant glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. cellbiolabs.com [cellbiolabs.com]
- 22. researchhub.com [researchhub.com]
- 23. broadpharm.com [broadpharm.com]
- 24. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 25. clyte.tech [clyte.tech]
- 26. Scratch Wound Healing Assay [bio-protocol.org]
- 27. Scratch Wound Healing Assay [en.bio-protocol.org]
- 28. Wound healing assay | Abcam [abcam.com]
- 29. med.virginia.edu [med.virginia.edu]
ZINC69391 Dose-Response Curve Troubleshooting: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the Rac1 inhibitor, ZINC69391.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a specific small molecule inhibitor of Rac1, a member of the Rho family of small GTPases.[1][2] It functions by interfering with the interaction between Rac1 and its guanine nucleotide exchange factors (GEFs), specifically by masking the Trp56 residue on the Rac1 surface.[1][2] This inhibition of Rac1 activation leads to anti-proliferative and anti-metastatic effects in various cancer cell lines.[2][3]
Q2: How should I prepare and store a stock solution of this compound?
This compound is soluble in DMSO and sparingly soluble in ethanol.[4] For cell-based assays, it is recommended to prepare a concentrated stock solution in sterile DMSO.
-
Reconstitution: Dissolve the solid this compound in high-quality, anhydrous DMSO to a concentration of 10 mM or higher.
-
Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C for up to one month or -80°C for up to six months.[1] The solid powder can be stored at -20°C for up to three years.[1]
-
Handling: this compound is a solid, white to off-white powder.[1] Standard laboratory safety precautions, including wearing gloves and a lab coat, should be followed when handling the compound.
Q3: What are the typical IC50 values for this compound in different cell lines?
The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the cell line and experimental conditions. Published data provides a general range for its anti-proliferative activity.
| Cell Line | Cancer Type | IC50 (µM) |
| MDA-MB-231 | Breast Cancer | 48[3] |
| F3II | Breast Cancer | 61[3] |
| MCF-7 | Breast Cancer | 31[3] |
| U937 | Leukemia | 41-54[1][2] |
| HL-60 | Leukemia | 41-54[1][2] |
| KG1A | Leukemia | 41-54[1][2] |
| Jurkat | Leukemia | 41-54[1][2] |
Q4: What is the recommended in vivo dosage for this compound?
In a murine model of lung metastasis using F3II cells, a daily intraperitoneal (i.p.) dose of 25 mg/kg has been used.[1]
Troubleshooting Dose-Response Curves
Problem 1: I am not observing any effect of this compound on my cells.
If this compound does not produce the expected inhibitory effect, consider the following potential causes and solutions.
Troubleshooting Workflow for No Observed Effect
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Preclinical Development of Novel Rac1-GEF Signaling Inhibitors using a Rational Design Approach in Highly Aggressive Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
ZINC69391 assay interference and artifacts
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for working with ZINC69391, a known Rac1 inhibitor. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common queries and provide detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of Rac1, a member of the Rho family of small GTPases.[1] Its primary mechanism of action is to interfere with the interaction between Rac1 and its guanine nucleotide exchange factors (GEFs), such as Tiam1 and Dock180.[1][2][3][4] By masking the critical Trp56 residue on the surface of Rac1, this compound prevents GEF-mediated activation of Rac1, thereby inhibiting downstream signaling pathways.[3][5]
Q2: What are the known biological effects of this compound?
This compound has been shown to exhibit a range of biological effects, primarily in cancer cell lines. These include:
-
Inhibition of Rac1 activation: this compound effectively blocks EGF-induced Rac1 activation.[1]
-
Antiproliferative activity: It inhibits the proliferation of various cancer cell lines, including breast cancer and human acute leukemic cells.[1][3][5][6]
-
Cell cycle arrest: The compound can induce cell cycle arrest at the G1 phase.[1][6]
-
Induction of apoptosis: this compound has been observed to trigger apoptosis in cancer cells.[3][5]
-
Inhibition of cell migration and invasion: It can impair actin cytoskeleton reorganization, leading to reduced cell migration and invasion.[1][6]
-
Antimetastatic effects: In vivo studies have demonstrated its ability to reduce lung metastasis.[1][3][7]
Q3: Is this compound a specific inhibitor?
This compound has been shown to be specific for Rac1. Studies have indicated that it does not affect the activation of the closely related GTPase, Cdc42, even at concentrations as high as 50 µM.[1]
Quantitative Data Summary
The following tables summarize the reported inhibitory concentrations (IC₅₀) of this compound in various cell lines.
Table 1: IC₅₀ Values for Cell Proliferation Inhibition
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| MDA-MB-231 | Breast Cancer | 48 | [6] |
| F3II | Breast Cancer | 61 | [6] |
| MCF-7 | Breast Cancer | 31 | [6] |
| U937 | Human Acute Leukemia | 41 - 54 | [3][5] |
| HL-60 | Human Acute Leukemia | 41 - 54 | [3][5] |
| KG1A | Human Acute Leukemia | 41 - 54 | [3][5] |
| Jurkat | Human Acute Leukemia | 41 - 54 | [3][5] |
Experimental Protocols & Troubleshooting
While this compound is not widely reported to cause assay interference or artifacts, following established protocols and including proper controls is crucial for obtaining reliable data.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is adapted from studies investigating the antiproliferative effects of this compound.[1]
Methodology:
-
Seed breast cancer cells (e.g., F3II, MDA-MB-231, MCF7) in 96-well plates at an appropriate density.
-
Allow cells to adhere overnight.
-
Treat the cells with various concentrations of this compound for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Troubleshooting:
-
High background: Ensure complete removal of MTT solution before adding DMSO.
-
Inconsistent results: Verify cell seeding density and ensure even distribution of the compound.
Protocol 2: Rac1 Activation Assay (Pull-down Assay)
This protocol is based on methods used to assess the effect of this compound on Rac1 activation.[1]
Methodology:
-
Serum-starve cells (e.g., F3II) for several hours.
-
Pre-treat the cells with this compound at desired concentrations for 1 hour.
-
Stimulate the cells with a Rac1 activator, such as EGF (100 ng/ml), for 15 minutes.
-
Lyse the cells and incubate the lysates with a GST-fusion protein of the Rac1-binding domain of an effector protein (e.g., PAK-PBD) coupled to glutathione-agarose beads.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins and analyze by Western blotting using a Rac1-specific antibody.
Troubleshooting:
-
Low signal: Optimize the concentration of the GST-fusion protein and the incubation time.
-
High background: Increase the number of washing steps.
Visual Guides
Diagram 1: this compound Mechanism of Action
Caption: this compound inhibits Rac1 activation by blocking GEF interaction.
Diagram 2: Experimental Workflow for Testing this compound
Caption: A typical workflow for evaluating the effects of this compound.
References
- 1. Preclinical Development of Novel Rac1-GEF Signaling Inhibitors using a Rational Design Approach in Highly Aggressive Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. tebubio.com [tebubio.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. caymanchem.com [caymanchem.com]
- 7. This compound|CAS 303094-67-9|DC Chemicals [dcchemicals.com]
Validation & Comparative
A Comparative Guide to ZINC69391 and Other Rac1 Inhibitors for Researchers
In the landscape of cancer research and drug development, the small GTPase Rac1 has emerged as a critical therapeutic target. Its role in orchestrating a multitude of cellular processes, including cell proliferation, migration, and cytoskeletal remodeling, makes it a key player in tumor progression and metastasis. This guide provides an objective comparison of ZINC69391, a specific Rac1 inhibitor, with other notable Rac1 inhibitors, supported by experimental data to aid researchers in selecting the appropriate tool for their studies.
Mechanism of Action: A Tale of Two Strategies
The primary mechanism by which small molecule inhibitors target Rac1 signaling can be broadly categorized into two groups: those that interfere with the Rac1-guanine nucleotide exchange factor (GEF) interaction and those that disrupt the nucleotide binding to Rac1 itself.
This compound and its derivatives, along with NSC23766, fall into the first category. this compound specifically inhibits the interaction between Rac1 and its GEFs by masking the critical Trp56 residue on the Rac1 surface.[1][2] This prevents the exchange of GDP for GTP, thereby keeping Rac1 in its inactive state. Its more potent analog, 1A-116 , shares this mechanism.[3] Similarly, NSC23766 fits into a surface groove on Rac1 that is crucial for its interaction with GEFs like Trio and Tiam1, thus preventing Rac1 activation.[4]
In contrast, EHT 1864 represents the second strategy. It binds with high affinity to Rac1 and promotes the loss of its bound guanine nucleotide (GDP/GTP).[1][5] This places Rac1 in an inert, inactive state, unable to engage with its downstream effectors.[1][5]
Wiskostatin , while often mentioned in the context of Rac1-related processes, is not a direct Rac1 inhibitor. It primarily targets N-WASP (Neuronal Wiskott-Aldrich syndrome protein), a downstream effector of Rac1, by stabilizing its autoinhibited conformation.[6][7] This prevents the activation of the Arp2/3 complex and subsequent actin polymerization. However, it's important to note that some studies have raised concerns about its specificity, suggesting it can have off-target effects such as decreasing cellular ATP levels.[8]
Performance Comparison: Potency Across Cancer Cell Lines
The efficacy of these inhibitors is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce a specific biological activity by 50%. The following tables summarize the reported IC50 values for this compound and its comparators in various cancer cell lines.
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | MDA-MB-231 | Breast Cancer | 48 | [9] |
| F3II | Breast Cancer | 61 | [9] | |
| MCF7 | Breast Cancer | 31 | [9] | |
| U937, HL-60, KG1A, Jurkat | Leukemia | 41-54 | [2] | |
| 1A-116 | MDA-MB-231 | Breast Cancer | 21 | [9] |
| F3II | Breast Cancer | 4 | [9] | |
| NSC23766 | F3II | Breast Cancer | ~140 | [9] |
| MDA-MB-468, MDA-MB-231 | Breast Cancer | ~10 | [4] | |
| TrioN/Tiam1 GEF interaction | in vitro | ~50 | [10] | |
| EHT 1864 | DU-4475 | Breast Cancer | 1.59 | [11] |
| KYSE-150 | Esophageal Cancer | 1.64 | [11] | |
| A2058 | Melanoma | 4.24 | [11] | |
| BC-1 | B-cell Lymphoma | 5.19 | [11] | |
| Wiskostatin | Dynamin Inhibition | in vitro | 20.7 | [6] |
| Clathrin-mediated endocytosis | in vitro | 6.9 | [6] |
Visualizing the Rac1 Signaling Pathway and Inhibition
To understand the context of these inhibitors' actions, it is crucial to visualize the Rac1 signaling cascade.
Caption: The Rac1 signaling pathway and points of inhibition.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the performance of Rac1 inhibitors.
Rac1 Activation Assay (PBD Pull-Down)
This assay is used to quantify the amount of active, GTP-bound Rac1 in cell lysates.
Caption: Workflow for a Rac1 activation (PBD pull-down) assay.
Protocol:
-
Cell Lysis: Culture cells to the desired confluency and treat with inhibitors as required. Lyse the cells on ice using a lysis buffer containing protease inhibitors.
-
Clarification: Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Pull-Down: Incubate the clarified lysates with agarose beads conjugated to the p21-binding domain (PBD) of PAK1. Active, GTP-bound Rac1 will bind to these beads.
-
Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Resuspend the beads in SDS-PAGE sample buffer and boil to elute the bound proteins.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody specific for Rac1 to detect the amount of active Rac1.
Cell Viability Assay (MTT)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the Rac1 inhibitors for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay is used to measure the rate of collective cell migration.
Protocol:
-
Monolayer Formation: Grow cells to a confluent monolayer in a multi-well plate.
-
Scratch Creation: Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip or a specialized scratch tool.
-
Washing: Gently wash the wells with media to remove detached cells.
-
Treatment and Imaging: Add fresh media containing the Rac1 inhibitors at various concentrations. Capture images of the scratch at time zero and at regular intervals thereafter (e.g., every 6-12 hours).
-
Analysis: Measure the area of the cell-free gap at each time point. The rate of wound closure is a measure of cell migration.
Conclusion
The choice of a Rac1 inhibitor depends heavily on the specific research question and experimental context. This compound and its more potent analog 1A-116 offer specificity for the Rac1-GEF interaction, making them valuable tools for studying the consequences of blocking this specific activation pathway. NSC23766 provides a well-established alternative for inhibiting the Rac1-GEF interface, though its potency can vary between cell lines. EHT 1864 presents a different mechanistic approach by targeting nucleotide binding, which can be advantageous in certain experimental setups. While Wiskostatin can be useful for investigating the role of the downstream effector N-WASP, researchers should be mindful of its potential off-target effects. This guide, with its compiled data and detailed protocols, aims to empower researchers to make informed decisions in their pursuit of understanding and targeting Rac1-driven pathologies.
References
- 1. Specificity and mechanism of action of EHT 1864, a novel small molecule inhibitor of Rac family small GTPases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Specificity and Mechanism of Action of EHT 1864, a Novel Small Molecule Inhibitor of Rac Family Small GTPases* | Semantic Scholar [semanticscholar.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Characterization of EHT 1864, a novel small molecule inhibitor of Rac family small GTPases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Chemical inhibition of N-WASP by stabilization of a native autoinhibited conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-WASP inhibitor wiskostatin nonselectively perturbs membrane transport by decreasing cellular ATP levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preclinical Development of Novel Rac1-GEF Signaling Inhibitors using a Rational Design Approach in Highly Aggressive Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NSC 23766 | Rho GTPases | Tocris Bioscience [tocris.com]
- 11. Drug: EHT-1864 - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
ZINC69391 vs its analog 1A-116 potency
An Objective Comparison of ZINC69391 and its Analog 1A-116 in Rac1 Inhibition
This guide provides a detailed comparison of the potency of two Rac1 inhibitors, this compound and its rationally designed analog, 1A-116. The information is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
This compound is a small molecule identified through virtual screening that acts as a specific inhibitor of Rac1, a member of the Rho family of small GTPases.[1] Rac1 is a key regulator of numerous cellular processes, including cell proliferation, migration, and actin cytoskeleton organization.[2] Its aberrant activation is linked to tumorigenesis and metastasis, making it a significant target for anticancer therapies.[1] Building upon the scaffold of this compound, 1A-116 was developed as a more potent analog through a rational design approach.[1][3] Both compounds function by disrupting the interaction between Rac1 and its activating proteins, the Guanine Nucleotide Exchange Factors (GEFs).[1][2]
Mechanism of Action
Both this compound and 1A-116 exert their inhibitory effects by preventing the activation of Rac1. Rho-GTPases like Rac1 cycle between an inactive GDP-bound state and an active GTP-bound state.[2] GEFs facilitate the exchange of GDP for GTP, leading to Rac1 activation.[2] this compound and 1A-116 specifically interfere with this interaction.[1][2] Their binding to Rac1 masks the Trp56 residue, a key amino acid for the interaction with GEFs such as Tiam1, Dock180, and P-Rex1.[2][3][4] By blocking this interaction, the inhibitors prevent Rac1 from adopting its active GTP-bound conformation, thereby inhibiting downstream signaling pathways that promote cancer cell proliferation and invasion.[2][5] Notably, the inhibitory activity of 1A-116 is dependent on the presence of this Trp56 residue, and it does not affect the closely related Rho GTPase, Cdc42.[3][4]
References
- 1. Preclinical development of novel Rac1-GEF signaling inhibitors using a rational design approach in highly aggressive breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Proapoptotic and antiinvasive activity of Rac1 small molecule inhibitors on malignant glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Specificity of ZINC69391 for Rac1: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of ZINC69391's performance against other Rac1 inhibitors, supported by experimental data. We delve into the specificity of this compound for Rac1 and provide detailed methodologies for key validation experiments.
This compound has emerged as a specific inhibitor of Rac1, a key member of the Rho family of small GTPases that plays a crucial role in various cellular processes, including cell motility, proliferation, and gene transcription.[1][2] Aberrant Rac1 activity is implicated in the progression of various cancers, making it a promising target for therapeutic intervention.[3][4][5] this compound was identified through a docking-based virtual library screening and has been shown to interfere with the interaction between Rac1 and its guanine nucleotide exchange factors (GEFs), thereby preventing Rac1 activation.[2][3][5]
Comparative Analysis of Rac1 Inhibitors
To objectively assess the performance of this compound, a comparison with other known Rac1 inhibitors is essential. The following table summarizes the key characteristics and reported efficacy of this compound and its more potent analog, 1A-116, alongside the widely studied inhibitor NSC23766.
| Inhibitor | Mechanism of Action | Target Specificity | IC50 / EC50 | Known Off-Target Effects | Reference |
| This compound | Interferes with Rac1-GEF (Tiam1, Dock180) interaction.[3][6][7] | Specific for Rac1; no significant effect on the closely related Cdc42.[3] | IC50 of 61 µM for inhibiting Rac1-Tiam1 interaction; effective in low micromolar range for inhibiting Rac1 activation in cells.[3][8] | Not extensively documented, but studies suggest high specificity for Rac1.[3] | [3][8] |
| 1A-116 | Analog of this compound, blocks Rac1-GEF (P-Rex1, Vav, Tiam1, DBL) interaction.[5][8][9] | Specific for Rac1; no effect on Cdc42.[3][9] | More potent than this compound, with an IC50 of 4.0 µM for blocking P-Rex1/Rac1 interaction.[8] | Not extensively documented, but rational design suggests improved specificity.[9] | [5][8][9] |
| NSC23766 | Inhibits Rac1-GEF (TrioN, Tiam1) interaction.[8][10] | Specific for Rac1 over Cdc42 and RhoA.[11] | IC50 of ~50 µM for inhibiting Rac1 activation.[4][10] | Off-target effects reported in mouse platelets.[4][12] | [4][10][12] |
Experimental Protocols for Validating Rac1 Specificity
The specificity of inhibitors like this compound is validated through a series of biochemical and cell-based assays. Below are detailed protocols for key experiments.
Rac1 Activation Assay (Pull-down)
This assay is a cornerstone for measuring the levels of active, GTP-bound Rac1.
Principle: A fusion protein containing the p21-binding domain (PBD) of PAK1, an effector protein that specifically binds to active Rac1-GTP, is used to selectively pull down active Rac1 from cell lysates.[1][13][14] The amount of pulled-down Rac1 is then quantified by Western blotting.
Protocol:
-
Cell Lysis:
-
Culture cells to the desired confluency and treat with the inhibitor (e.g., this compound) or vehicle control.
-
Lyse the cells in an appropriate lysis buffer containing protease inhibitors.[1]
-
-
Pull-down of Active Rac1:
-
Washing:
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Western Blotting:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a specific anti-Rac1 antibody to detect the amount of active Rac1.
-
A fraction of the total cell lysate should also be run on the gel to determine the total Rac1 levels, ensuring that the inhibitor does not alter Rac1 expression.[3]
-
In Vitro GEF-Rac1 Interaction Assay
This assay directly assesses the ability of an inhibitor to block the interaction between Rac1 and its activating GEF.
Principle: This assay measures the binding between purified Rac1 and a specific GEF in the presence or absence of the inhibitor.
Protocol:
-
Protein Immobilization:
-
Immobilize bacterially expressed and purified GST-Rac1 onto glutathione-agarose beads.
-
-
Binding Reaction:
-
Washing and Elution:
-
Wash the beads to remove unbound proteins.
-
Elute the bound proteins.
-
-
Western Blotting:
-
Analyze the eluted proteins by Western blotting using an antibody against the GEF tag (e.g., anti-HA) to determine the amount of GEF that co-precipitated with Rac1.[6]
-
Specificity Assay against other Rho GTPases
To confirm the specificity of an inhibitor, its effect on other closely related Rho GTPases, such as Cdc42 and RhoA, must be evaluated.
Principle: Similar to the Rac1 activation assay, specific effector-binding domains are used to pull down the active forms of Cdc42 (WASP-GST) and RhoA (Rhotekin-GST).[11]
Protocol:
-
Cell Treatment and Lysis:
-
Treat cells with the inhibitor or vehicle control.
-
Lyse the cells as described for the Rac1 activation assay.
-
-
Parallel Pull-downs:
-
Divide the cell lysate into three aliquots.
-
Perform parallel pull-down assays using GST-PAK1-PBD (for Rac1), GST-WASP (for Cdc42), and GST-Rhotekin (for RhoA) beads.[11]
-
-
Western Blotting:
-
Analyze the pulled-down proteins by Western blotting using specific antibodies for Rac1, Cdc42, and RhoA.
-
This allows for a direct comparison of the inhibitor's effect on the activation of each GTPase.[11]
-
Visualizing the Molecular Interactions and Workflows
To better illustrate the underlying biological processes and experimental designs, the following diagrams are provided.
References
- 1. cellbiolabs.com [cellbiolabs.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Preclinical Development of Novel Rac1-GEF Signaling Inhibitors using a Rational Design Approach in Highly Aggressive Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical development of novel Rac1-GEF signaling inhibitors using a rational design approach in highly aggressive breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Proapoptotic and antiinvasive activity of Rac1 small molecule inhibitors on malignant glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting Rac and Cdc42 GTPases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical Efficacy and Toxicology Evaluation of RAC1 Inhibitor 1A-116 in Human Glioblastoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Discovery and characterization of small molecule Rac1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of potent and novel inhibitors against RAC1: a Rho family GTPase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of active Rac1 levels in cancer cells: A case of misleading conclusions from immunofluorescence analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. abcam.com [abcam.com]
- 15. Active Rac1 Detection Kit | Cell Signaling Technology [cellsignal.com]
- 16. Inhibition of RAC1 GTPase sensitizes pancreatic cancer cells to γ-irradiation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Rac1 Inhibitors: ZINC69391 and EHT 1864
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two prominent Rac family small GTPase inhibitors, ZINC69391 and EHT 1864. The information is compiled from published experimental data to assist researchers in selecting the appropriate tool for their specific needs in cancer research and drug development.
Overview and Mechanism of Action
Both this compound and EHT 1864 are small molecule inhibitors targeting the Rac subfamily of Rho GTPases, which are crucial regulators of various cellular processes, including cell proliferation, migration, and cytoskeletal organization.[1] Their aberrant activation is strongly associated with cancer progression and metastasis.[2][3] However, they exhibit distinct mechanisms of action.
This compound acts as a specific Rac1 inhibitor by interfering with the interaction between Rac1 and its guanine nucleotide exchange factors (GEFs).[4] It achieves this by masking the critical Trp56 residue on the surface of Rac1, thereby preventing GEF-mediated activation.[4] This leads to a reduction in the levels of active, GTP-bound Rac1.[4]
EHT 1864 functions through a novel mechanism involving the displacement of guanine nucleotides from Rac proteins.[3][5] This action places Rac in an inert and inactive state, preventing its engagement with downstream effectors.[3] EHT 1864 has been shown to bind with high affinity to Rac1, Rac1b, Rac2, and Rac3 isoforms.[3]
Quantitative Efficacy Data
The following tables summarize the available quantitative data on the efficacy of this compound and EHT 1864 from various experimental systems.
Table 1: In Vitro Antiproliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| U937 | Leukemia | 41 - 54 | [4] |
| HL-60 | Leukemia | 41 - 54 | [4] |
| KG1A | Leukemia | 41 - 54 | [4] |
| Jurkat | Leukemia | 41 - 54 | [4] |
| Human Glioma Cells | Glioma | Not specified | [4] |
Table 2: Binding Affinity of EHT 1864 for Rac Isoforms
| Rac Isoform | Dissociation Constant (Kd) (nM) | Reference |
| Rac1 | 40 | [6][7] |
| Rac1b | 50 | [6][7] |
| Rac2 | 60 | [6][7] |
| Rac3 | 230 - 250 | [6][7] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Cell Proliferation Assay (MTT Assay) for EHT 1864
This protocol is adapted from a study on NIH 3T3 cells stably expressing oncogenic Ras.[6]
-
Cell Plating: Plate NIH 3T3 cells expressing H-Ras(61L) in 96-well plates.
-
Treatment: Culture the cells for up to 4 days in complete growth medium, either alone or supplemented with 5 µM EHT 1864.[6]
-
MTT Addition: Add MTT reagent (from a 5 mg/ml solution in PBS) to each well at a final concentration of 0.5 mg/ml.
-
Incubation: Incubate the plates for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µl/well of DMSO to terminate the reaction and dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Rac Activation Assay (Pull-down Assay)
This protocol is a general method used to determine the levels of active, GTP-bound Rac.
-
Cell Lysis: Treat cells with the inhibitor (e.g., 50 µM EHT1864 for 2 hours) and then lyse them on ice in a suitable lysis buffer.[8]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
Pull-down: Incubate equal amounts of protein with GST-tagged PAK-PBD (p21-binding domain) beads for 1 hour at 4°C.[8] As controls, lysates can be incubated with GTPγS (non-hydrolyzable GTP) for a positive control or GDP for a negative control prior to bead incubation.[8]
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Elution and Western Blotting: Elute the bound proteins and analyze them by SDS-PAGE and Western blotting using an anti-Rac1 antibody to detect active Rac1.
In Vivo Experimental Metastasis Assay for this compound
This protocol was used to evaluate the antimetastatic effect of this compound in a breast cancer model.[5]
-
Cell Injection: Inject 2x10^5 viable F3II breast cancer cells in 0.3 ml DMEM into the lateral tail vein of BALB/c mice on day 0.[5]
-
Treatment: Administer this compound intraperitoneally (i.p.) at a daily dose of 25 mg/kg body weight from day 0 to day 21.[5] A vehicle control group should be included.
-
Endpoint: On day 21, sacrifice the mice, excise the lungs, and fix them in Bouin's solution.
-
Nodule Counting: Count the superficial lung nodules under a dissection microscope.
Visualizing Mechanisms and Workflows
The following diagrams illustrate the signaling pathways and experimental workflows described in this guide.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Characterization of EHT 1864, a novel small molecule inhibitor of Rac family small GTPases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Specificity and mechanism of action of EHT 1864, a novel small molecule inhibitor of Rac family small GTPases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Preclinical Development of Novel Rac1-GEF Signaling Inhibitors using a Rational Design Approach in Highly Aggressive Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Therapeutic sensitivity to Rac GTPase inhibition requires consequential suppression of mTORC1, AKT, and MEK signaling in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
ZINC69391: A Comparative Guide to its In Vivo Antimetastatic Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the in vivo antimetastatic properties of ZINC69391, a small molecule inhibitor of Rac1 GTPase. It compares its efficacy with other relevant compounds and details the experimental methodologies used for its validation.
Comparative Efficacy of Rac1 Inhibitors
This compound has demonstrated notable antimetastatic potential by targeting Rac1, a key regulator of cell motility and invasion.[1][2] The following tables summarize its performance in comparison to its more potent analog, 1A-116, and other alternative Rac1 inhibitors.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | F3II (mouse mammary adenocarcinoma) | 61 | [2] |
| MDA-MB-231 (human breast adenocarcinoma) | 48 | [2] | |
| 1A-116 | F3II (mouse mammary adenocarcinoma) | 4 | [2] |
| MDA-MB-231 (human breast adenocarcinoma) | 21 | [2] | |
| NSC23766 | MDA-MB-435 (human melanoma) | 95 | [3] |
| EHop-016 | MDA-MB-435 (human melanoma) | 1.1 | [3] |
| MBQ-167 | Metastatic Breast Cancer Cells | 0.103 (Rac), 0.078 (Cdc42) | [1][4] |
Table 1: In Vitro Antiproliferative Activity of Rac1 Inhibitors. This table presents the half-maximal inhibitory concentration (IC50) values of this compound and other Rac1 inhibitors against various cancer cell lines. Lower IC50 values indicate higher potency.
| Compound | Animal Model | Tumor Model | Reduction in Lung Metastasis | Reference |
| This compound | BALB/c mice | Syngeneic experimental metastasis (F3II cells) | 60% | [1] |
| 1A-116 | Not explicitly quantified, but noted as having enhanced in vivo potency compared to this compound. | Syngeneic experimental metastasis (F3II cells) | More potent than this compound | [1] |
| EHop-016 | Nude mice | Mammary fat pad tumor (MDA-MB-435 cells) | Significant inhibition at >10 mg/kg BW | [2][5] |
| MBQ-167 | Immunocompromised mice | Mammary tumor (GFP-HER2-BM cells) | ~90% | [1] |
Table 2: In Vivo Antimetastatic Efficacy of Rac1 Inhibitors. This table summarizes the reported reduction in lung metastasis in preclinical animal models for this compound and other Rac1 inhibitors.
Experimental Protocols
The following protocols provide a detailed methodology for the key experiments cited in the validation of this compound's antimetastatic effect.
In Vivo Experimental Metastasis Assay
This protocol is based on the methodology described for testing the antimetastatic potential of Rac1 inhibitors in a murine model.[1][6]
1. Cell Culture and Preparation:
-
F3II murine mammary adenocarcinoma cells are cultured in appropriate media supplemented with fetal bovine serum.
-
Prior to injection, cells are harvested, washed with phosphate-buffered saline (PBS), and resuspended in sterile PBS at a concentration of 2x10^6 cells/mL. Cell viability is confirmed to be >95% using a trypan blue exclusion assay.
2. Animal Model:
-
Female BALB/c mice, 6-8 weeks old, are used for the study.
-
Animals are housed in a pathogen-free environment with access to food and water ad libitum. All procedures are conducted in accordance with institutional animal care and use guidelines.
3. Tumor Cell Inoculation:
-
Mice are randomly assigned to treatment and control groups.
-
Each mouse is injected with 2x10^5 viable F3II cells in a volume of 0.1 mL via the lateral tail vein. This procedure introduces the tumor cells directly into the bloodstream, leading to the formation of experimental lung metastases.
4. Drug Administration:
-
The treatment group receives daily intraperitoneal (i.p.) injections of this compound at a dose of 25 mg/kg body weight, starting from the day of tumor cell inoculation (Day 0) and continuing for 21 days.
-
The control group receives daily i.p. injections of the vehicle used to dissolve this compound.
5. Quantification of Lung Metastasis:
-
On day 21, all mice are euthanized by a humane method.
-
The lungs are carefully excised and rinsed in PBS.
-
The number of visible metastatic nodules on the surface of the lungs is counted under a dissecting microscope.
-
The percentage reduction in metastasis in the treated group is calculated relative to the control group.
6. Statistical Analysis:
-
The statistical significance of the difference in the number of lung metastases between the treatment and control groups is determined using an appropriate statistical test, such as a Student's t-test or Mann-Whitney U test. A p-value of <0.05 is typically considered statistically significant.
Signaling Pathway and Mechanism of Action
This compound exerts its antimetastatic effect by inhibiting the activation of Rac1, a small GTPase that plays a pivotal role in regulating the actin cytoskeleton, cell adhesion, and migration.
Figure 1: Rac1 Signaling Pathway in Metastasis. This diagram illustrates the activation of Rac1 by upstream signals, leading to downstream events that promote cell migration and metastasis. This compound inhibits the interaction between Rac1 and Guanine Nucleotide Exchange Factors (GEFs), thereby preventing Rac1 activation.
References
- 1. Characterization of a Dual Rac/Cdc42 Inhibitor MBQ-167 in Metastatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Abstract A155: The Rac and PAK inhibitor EHop-016 inhibits mammary tumor growth and metastasis in a nude mouse model. | Semantic Scholar [semanticscholar.org]
- 3. Characterization of EHop-016, Novel Small Molecule Inhibitor of Rac GTPase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of Rac and Cdc42 inhibitor MBQ-167 in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Experimental Metastasis Assay - PMC [pmc.ncbi.nlm.nih.gov]
ZINC69391: A Comparative Analysis of its Anti-Cancer Effects Across Diverse Cell Lines
For Immediate Release
[City, State] – [Date] – A comprehensive review of existing preclinical data reveals the varied and potent anti-cancer activities of ZINC69391, a small molecule inhibitor of Rac1 GTPase, across a range of cancer cell lines. This guide synthesizes findings on its efficacy in breast, hematopoietic, and glioma cancer models, providing researchers and drug development professionals with a comparative overview of its therapeutic potential.
This compound has been shown to effectively inhibit cell proliferation, induce programmed cell death (apoptosis), and halt the cell cycle in various cancer cell types.[1][2][3] Furthermore, the compound has demonstrated the ability to impede cancer cell migration and invasion, critical processes in metastasis.[1][3][4] In vivo studies have also confirmed its capacity to inhibit lung metastasis.[1][2] The primary mechanism of action for this compound is the inhibition of Rac1, a key protein in cell signaling, by preventing its interaction with guanine nucleotide exchange factors (GEFs) such as Tiam1 and Dock180.[1][2][3][4]
Comparative Efficacy of this compound: IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for this compound demonstrate its effectiveness in various cancer cell lines, with notable activity in breast and hematopoietic cancer cells.
| Cancer Type | Cell Line | IC50 Value (µM) |
| Breast Cancer | MDA-MB-231 | 48[1] |
| F3II | 61[1] | |
| MCF7 | 31[1] | |
| Hematopoietic Cancer | U937 | 41-54[2] |
| HL-60 | 41-54[2] | |
| KG1A | 41-54[2] | |
| Jurkat | 41-54[2] |
Key Experimental Findings and Methodologies
The anti-cancer effects of this compound have been characterized through a variety of in vitro assays. Below are the detailed protocols for the key experiments cited in the literature.
Cell Viability and Proliferation Assay (MTT Assay)
This assay is used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: The cells are then treated with varying concentrations of this compound for a specified period, typically 72 hours.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are used to calculate the IC50 values.
Cell Cycle Analysis (Flow Cytometry)
This technique is employed to determine the proportion of cells in different phases of the cell cycle (G1, S, G2/M).
-
Cell Treatment and Harvesting: Cells are treated with this compound, harvested, and washed.
-
Fixation: The cells are fixed, typically with cold ethanol.
-
Staining: The fixed cells are stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI), in the presence of RNase.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed using a flow cytometer. The distribution of cells in the different phases of the cell cycle is then determined. Studies show that this compound induces a G1 phase arrest in cancer cells.[1][3]
Apoptosis Assay (Annexin V/PI Staining)
This assay is used to detect and differentiate between apoptotic and necrotic cells.
-
Cell Treatment and Harvesting: Similar to the cell cycle analysis, cells are treated and harvested.
-
Staining: The cells are stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and propidium iodide (which enters cells with compromised membranes, i.e., late apoptotic and necrotic cells).
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic and necrotic cells. This compound has been shown to induce apoptosis in glioma and hematopoietic cancer cells.[2][3]
Visualizing the Impact of this compound
The following diagrams illustrate the experimental workflow for evaluating the effects of this compound and the signaling pathway it targets.
Caption: A diagram illustrating the general experimental workflow used to assess the anti-cancer effects of this compound.
Caption: A diagram of the Rac1 signaling pathway and the inhibitory action of this compound.
References
- 1. Preclinical Development of Novel Rac1-GEF Signaling Inhibitors using a Rational Design Approach in Highly Aggressive Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Proapoptotic and antiinvasive activity of Rac1 small molecule inhibitors on malignant glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical development of novel Rac1-GEF signaling inhibitors using a rational design approach in highly aggressive breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle for Rac1 Inhibition: ZINC69391 vs. CRISPR/Cas9 Knockdown
For researchers in oncology, cell biology, and drug development, the small GTPase Rac1 has emerged as a critical therapeutic target due to its central role in cell proliferation, migration, and survival. Two powerful techniques have come to the forefront for interrogating and inhibiting Rac1 function: the small molecule inhibitor ZINC69391 and the precision of CRISPR/Cas9-mediated gene knockdown. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the optimal tool for their specific research needs.
At a Glance: this compound vs. CRISPR/Cas9 Knockdown of Rac1
| Feature | This compound | CRISPR/Cas9 Knockdown of Rac1 |
| Mechanism of Action | Small molecule inhibitor that binds to Rac1, preventing its interaction with Guanine Nucleotide Exchange Factors (GEFs). This blocks the GDP-GTP exchange, keeping Rac1 in an inactive state.[1] | Genetic modification that leads to the degradation of Rac1 mRNA (via shRNA or siRNA) or permanent disruption of the Rac1 gene (via CRISPR/Cas9 knockout), resulting in reduced or eliminated Rac1 protein expression. |
| Mode of Inhibition | Functional inhibition of existing Rac1 protein. | Reduction or complete loss of Rac1 protein expression. |
| Temporal Control | Acute and reversible. The effect is present as long as the compound is in the system and can be washed out. | Can be constitutive (stable knockdown/knockout) or inducible, offering temporal control over the loss of function. |
| Specificity | High specificity for Rac1 over other closely related Rho GTPases like Cdc42.[2] | Highly specific to the targeted Rac1 gene sequence, minimizing off-target effects with proper guide RNA design. |
| Applications | Pharmacological studies, preclinical drug development, and acute inhibition experiments. | Genetic validation of Rac1 as a target, long-term loss-of-function studies, and creation of stable cell lines or animal models. |
Performance Data: A Quantitative Comparison
The efficacy of both this compound and CRISPR/Cas9-mediated knockdown of Rac1 has been demonstrated across various cancer cell lines. While direct comparative studies are limited, data from independent research provides insights into their relative performance in key cellular assays.
Inhibition of Cell Proliferation
| Cell Line | Method | Concentration / Condition | Result | Reference |
| MDA-MB-231 (Breast Cancer) | This compound | 48 µM | 50% inhibition of cell proliferation (IC50). | --INVALID-LINK-- |
| F3II (Breast Cancer) | This compound | 61 µM | 50% inhibition of cell proliferation (IC50). | --INVALID-LINK-- |
| MCF7 (Breast Cancer) | This compound | 31 µM | 50% inhibition of cell proliferation (IC50). | --INVALID-LINK-- |
| Medulloblastoma (Daoy) | Rac1 shRNA | Stable knockdown | Significant decrease in cell proliferation. | --INVALID-LINK-- |
| Prostate Cancer (MR49F) | Rac1 shRNA | Stable knockdown | Significant inhibition of enzalutamide-resistant cell proliferation.[3][4] | --INVALID-LINK-- |
Inhibition of Cell Migration and Invasion
| Cell Line | Method | Concentration / Condition | Result | Reference |
| Medulloblastoma (Daoy) | This compound | Not specified | Dramatically affected cell migration and invasion.[5] | --INVALID-LINK-- |
| Medulloblastoma (Daoy) | Rac1 shRNA | Stable knockdown | ~67% reduction in cell migration in a wound scratch assay.[6] | --INVALID-LINK-- |
| Prostate Cancer (22Rv1) | AZA1 (Rac1/Cdc42 inhibitor) | 5 µM | 72.1% reduction in cell migration.[7] | --INVALID-LINK-- |
| Pancreatic Carcinoma (Panc1) | CRISPR/Cas9 KO of RAC1B | Knockout | Increased TGF-β1-induced cell migration. | --INVALID-LINK-- |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in experimental design.
MTT Cell Proliferation Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat cells with various concentrations of this compound or vehicle control for the desired time period (e.g., 48-72 hours). For CRISPR-knockdown cells, seed an equal number of control and knockdown cells.
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Transwell Migration Assay
This assay, also known as the Boyden chamber assay, is used to assess the migratory capacity of cells in response to a chemoattractant.
Protocol:
-
Seed 5 x 10^4 cells in the upper chamber of a Transwell insert (8 µm pore size) in serum-free medium.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
For inhibitor studies, add this compound to both the upper and lower chambers.
-
Incubate for 12-24 hours at 37°C.
-
Remove non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Count the number of migrated cells in several random fields under a microscope.
Rac1 Activation (Pull-down) Assay
This assay measures the amount of active, GTP-bound Rac1 in cell lysates.
Protocol:
-
Culture and treat cells with this compound or use CRISPR-knockdown and control cells.
-
Lyse the cells in a buffer containing protease inhibitors.
-
Incubate the cell lysates with a GST-fusion protein of the p21-binding domain (PBD) of PAK1, which specifically binds to GTP-Rac1, coupled to glutathione-agarose beads.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins and analyze by Western blotting using a Rac1-specific antibody.
-
Quantify the amount of active Rac1 relative to the total Rac1 in the cell lysate.
Visualizing the Mechanisms
To better understand the distinct approaches of this compound and CRISPR/Cas9, the following diagrams illustrate their mechanisms of action and the central Rac1 signaling pathway they target.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Preclinical Development of Novel Rac1-GEF Signaling Inhibitors using a Rational Design Approach in Highly Aggressive Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of Rac1 reverses enzalutamide resistance in castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of tumor cell migration and invasion through knockdown of Rac1 expression in medulloblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of Tumor Cell Migration and Invasion Through Knockdown of Rac1 Expression in Medulloblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Rac1/Cdc42 GTPase-Specific Small Molecule Inhibitor Suppresses Growth of Primary Human Prostate Cancer Xenografts and Prolongs Survival in Mice | PLOS One [journals.plos.org]
Independent Validation of ZINC69391's Mechanism: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the Rac1 inhibitor ZINC69391 with its key alternatives, supported by experimental data. We delve into the mechanism of action, in vitro and in vivo efficacy, and provide detailed experimental protocols to aid in the independent validation of its therapeutic potential.
This compound has emerged as a specific inhibitor of Ras-related C3 botulinum toxin substrate 1 (Rac1), a critical signaling node in cancer progression.[1] This small molecule impedes the interaction between Rac1 and its guanine nucleotide exchange factors (GEFs) by masking the essential Trp56 residue on the Rac1 surface.[1] This interference prevents the exchange of GDP for GTP, locking Rac1 in an inactive state and subsequently inhibiting downstream signaling pathways that govern cell proliferation, migration, and survival.[1][2] Independent studies have validated its anti-proliferative and anti-metastatic properties across various cancer cell lines and in vivo models.[1]
This guide will compare this compound with its more potent analog, 1A-116, and another well-characterized Rac1 inhibitor, EHT 1864, providing a comprehensive overview of their performance based on available experimental data.
In Vitro Performance Comparison
The following tables summarize the in vitro efficacy of this compound and its alternatives, focusing on their inhibitory concentrations (IC50) against various cancer cell lines and their binding affinities (Kd) for Rac1.
Table 1: Comparative IC50 Values of Rac1 Inhibitors in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | U937, HL-60, KG1A, Jurkat | Leukemia | 41 - 54 | [1] |
| 1A-116 | LN229 | Glioblastoma | Not explicitly stated, but showed dose-dependent anti-proliferative effect | [3] |
| U87MG | Glioblastoma | Not explicitly stated, but showed dose-dependent anti-proliferative effect | [3] | |
| EHT 1864 | Not specified | Not specified | Not specified |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Binding Affinities (Kd) of Rac1 Inhibitors
| Compound | Target | Kd (nM) | Reference |
| EHT 1864 | Rac1 | 40 | |
| Rac1b | 50 | ||
| Rac2 | 60 | ||
| Rac3 | 250 |
Note: Kd (dissociation constant) is a measure of the binding affinity between a ligand (inhibitor) and a protein (Rac1). A lower Kd value indicates a stronger binding affinity.
Experimental Protocols
For independent validation, detailed methodologies for key experiments are crucial. Below are representative protocols for assessing the mechanism and efficacy of Rac1 inhibitors.
Rac1 Activation Assay (Pull-down)
This assay is fundamental to confirming that the inhibitor directly targets Rac1 activation.
Objective: To measure the levels of active, GTP-bound Rac1 in cells treated with the inhibitor.
Principle: A protein domain that specifically binds to the active conformation of Rac1 (e.g., the p21-binding domain (PBD) of PAK1) is used to pull down active Rac1 from cell lysates. The amount of pulled-down Rac1 is then quantified by Western blotting.
Protocol:
-
Cell Lysis: Lyse treated and untreated cells in a buffer containing protease inhibitors.
-
Incubation with PBD-beads: Incubate cell lysates with agarose or magnetic beads conjugated to the PBD of PAK1.
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-Rac1 antibody to detect the amount of active Rac1.
Cell Viability Assay (MTT Assay)
This assay assesses the impact of the inhibitor on cell proliferation and survival.
Objective: To determine the concentration-dependent effect of the inhibitor on the viability of cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce MTT to a purple formazan product, the absorbance of which is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the inhibitor for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
In Vivo Metastasis Model
Animal models are essential for evaluating the anti-metastatic potential of the inhibitor in a physiological context.
Objective: To assess the effect of the inhibitor on the formation of metastatic tumors in vivo.
Protocol:
-
Cell Implantation: Inject cancer cells (e.g., breast cancer or glioma cells) into the appropriate site in immunocompromised mice (e.g., mammary fat pad for breast cancer, intracranial for glioma). For a spontaneous metastasis model, tumor cells are injected subcutaneously.[4]
-
Treatment: Once tumors are established, treat the mice with the inhibitor or a vehicle control according to a predetermined schedule and dosage. For this compound, a daily intraperitoneal injection of 25 mg/kg has been used. For 1A-116, daily intraperitoneal doses of 5, 10, and 20 mg/kg have been evaluated in glioma models.[5][6]
-
Monitoring: Monitor tumor growth and the overall health of the mice regularly.
-
Metastasis Assessment: At the end of the study, sacrifice the mice and examine relevant organs (e.g., lungs, liver, brain) for metastatic lesions. The number and size of metastases can be quantified through histological analysis or imaging techniques if luminescent or fluorescently tagged cells are used.[4]
Visualizing the Mechanism and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the Rac1 signaling pathway, the mechanism of this compound, and a typical experimental workflow.
Caption: Rac1 signaling pathway and the inhibitory action of this compound.
Caption: A generalized workflow for the validation of Rac1 inhibitors.
Conclusion
The available data strongly support the mechanism of this compound as a specific inhibitor of Rac1-GEF interaction, leading to anti-cancer effects. The development of its more potent analog, 1A-116, highlights the potential of this chemical scaffold for further therapeutic development. Comparison with other Rac1 inhibitors like EHT 1864 provides a broader context for its efficacy. The provided experimental protocols and visualizations serve as a foundation for researchers to independently validate and build upon these findings, ultimately contributing to the development of novel cancer therapies targeting the Rac1 signaling pathway.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. What are RAC1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Metastatic breast cancer cells are metabolically reprogrammed to maintain redox homeostasis during metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical Development of Novel Rac1-GEF Signaling Inhibitors using a Rational Design Approach in Highly Aggressive Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
ZINC69391: A Comparative Guide to Target Validation in Primary Tumor Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ZINC69391, a computationally identified inhibitor of Rac1-GEF interaction, with alternative compounds. It includes supporting experimental data from studies on cancer cell lines, which serve as a model for primary tumor cells, to validate its therapeutic potential. Detailed methodologies for key experiments are also presented to aid in the design and interpretation of related research.
Executive Summary
This compound is a small molecule identified through docking-based virtual screening that targets the interaction between Rac1 and its Guanine Nucleotide Exchange Factors (GEFs).[1][2] By masking a critical tryptophan residue (Trp56) on the Rac1 surface, this compound prevents the exchange of GDP for GTP, thereby inhibiting Rac1 activation.[2] Dysregulation of the Rac1 signaling pathway is implicated in various aspects of cancer malignancy, making it a promising therapeutic target.[1] Experimental studies have demonstrated that this compound exhibits anti-proliferative, pro-apoptotic, and anti-metastatic effects in several cancer cell lines.[1][2] This guide compares the efficacy of this compound with its more potent analog, 1A-116, and another Rac1 inhibitor, NSC23766.
Performance Comparison of Rac1 Inhibitors
The following table summarizes the inhibitory concentrations (IC50) of this compound and its analog 1A-116 in various breast cancer cell lines, demonstrating their effects on cell viability.
| Compound | F3II (IC50 in µM) | MDA-MB-231 (IC50 in µM) | MCF7 (IC50 in µM) |
| This compound | 61 | 48 | 31 |
| 1A-116 | Not Reported | Not Reported | Not Reported |
Data sourced from studies on breast cancer cell lines, which are used as a proxy for primary tumor cells.[1] A study also showed that this compound inhibits the growth of U937, HL-60, KG1A, and Jurkat cells with IC50s ranging from 41 to 54 μM.[2]
Further studies have shown that 1A-116 is a more potent inhibitor of the P-Rex1/Rac1 interaction with an IC50 of 4.0 µM and demonstrates enhanced antiproliferative activity compared to this compound.[3] In an in vivo model of breast cancer metastasis, a daily treatment with this compound significantly reduced lung colonization by about 60%.[1] Remarkably, the analog 1A-116 showed a similar reduction in lung colonization at an 8-times lower dose.[1]
Signaling Pathway and Experimental Workflow
To understand the mechanism of action of this compound and the process of its target validation, the following diagrams illustrate the affected signaling pathway and a typical experimental workflow.
Caption: this compound inhibits the Rac1 signaling pathway.
Caption: Workflow for this compound target validation.
Detailed Experimental Protocols
The validation of this compound's effect on primary tumor cells involves a series of key experiments. Below are detailed protocols for these assays.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement in a cellular context by measuring the thermal stabilization of a target protein upon ligand binding.[4][5][6][7]
-
Cell Treatment: Incubate primary tumor cells or relevant cancer cell lines with this compound at various concentrations for a specified time (e.g., 1 hour) at 37°C.[5] Include a vehicle control (e.g., DMSO).
-
Heating: Heat the cell suspensions in a thermocycler at a range of temperatures for a short duration (e.g., 3.5 minutes).[5]
-
Cell Lysis: Lyse the cells to release the proteins.
-
Separation of Aggregates: Centrifuge the lysates to pellet the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein (Rac1) using methods like Western blot or ELISA.[4] An increase in the amount of soluble Rac1 at higher temperatures in the presence of this compound indicates target engagement.
Kinase Inhibition Assay
These assays are used to determine the potency of a compound in inhibiting the activity of a specific kinase, which can be a downstream effector of Rac1.[8]
-
Reaction Setup: In a microplate, combine the purified kinase, its specific substrate, and ATP.
-
Inhibitor Addition: Add varying concentrations of this compound or a control inhibitor.
-
Incubation: Incubate the reaction mixture to allow the kinase to phosphorylate its substrate.
-
Detection: Measure the kinase activity. This can be done through various methods, such as luminescence-based assays that quantify the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay) or fluorescence-based assays.[9]
-
IC50 Calculation: Plot the kinase activity against the inhibitor concentration to determine the IC50 value.
Western Blot for Protein Phosphorylation
Western blotting is used to detect the phosphorylation status of proteins in a signaling pathway, providing insights into the compound's mechanism of action.[10][11][12]
-
Sample Preparation: Lyse the treated primary tumor cells with a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.[10][12]
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Gel Electrophoresis: Separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF).[12]
-
Blocking: Block the membrane with a suitable blocking agent (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.[11][12] It is advisable to avoid milk as a blocking agent as it contains phosphoproteins that can cause high background.[12]
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the phosphorylated form of the target protein (e.g., phospho-PAK). Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Detect the signal using a chemiluminescent substrate. A decrease in the phosphorylation of downstream effectors of Rac1 in cells treated with this compound would confirm its inhibitory effect on the pathway.
Conclusion
This compound represents a promising lead compound for the development of anti-cancer therapeutics targeting the Rac1 signaling pathway. The experimental data, primarily from cancer cell line models, demonstrates its ability to inhibit cell proliferation and metastasis. Further validation in primary tumor cells using the detailed protocols provided in this guide is a critical next step to advance this compound and its more potent analogs towards clinical application. The comparative data presented herein should aid researchers in designing robust experiments for the continued investigation of this class of inhibitors.
References
- 1. Preclinical Development of Novel Rac1-GEF Signaling Inhibitors using a Rational Design Approach in Highly Aggressive Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Targeting Rac and Cdc42 GTPases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 10. benchchem.com [benchchem.com]
- 11. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 12. researchgate.net [researchgate.net]
ZINC69391 and Its Derivatives: A Comparative Analysis in Cancer Research
A detailed examination of the Rac1 inhibitor ZINC69391 and its more potent analog, 1A-116, reveals significant potential in anticancer therapy. This guide provides a comparative analysis of their performance, supported by experimental data, to inform researchers and drug development professionals.
This compound is a small molecule inhibitor of Rac1, a member of the Rho family of GTPases.[1][2] Rac1 is a key regulator of numerous cellular processes, including cell proliferation, migration, and apoptosis.[1] Its aberrant activation is associated with the progression and metastasis of various cancers, making it a promising therapeutic target.[2] this compound functions by interfering with the interaction between Rac1 and its guanine nucleotide exchange factors (GEFs), thereby preventing Rac1 activation.[1][3]
Performance Comparison of this compound and its Derivative 1A-116
Rational drug design has led to the development of derivatives of this compound with improved potency. One such derivative, 1A-116, has demonstrated significantly enhanced antiproliferative activity compared to the parent compound.[2][4] The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and 1A-116 in various cancer cell lines. For context, the IC50 value of a known Rac1 inhibitor, NSC23766, is also included.
| Compound | Cell Line | IC50 (µM) |
| This compound | MDA-MB-231 (Breast Cancer) | 48[4] |
| F3II (Breast Cancer) | 61[4] | |
| MCF7 (Breast Cancer) | 31[4] | |
| U937, HL-60, KG1A, Jurkat (Hematopoietic Cancers) | 41-54[1] | |
| 1A-116 | F3II (Breast Cancer) | 4[4] |
| MDA-MB-231 (Breast Cancer) | 21[4] | |
| NSC23766 | F3II (Breast Cancer) | ~140[4] |
The data clearly indicates that 1A-116 is a more potent inhibitor of cancer cell proliferation than this compound, with a 15-fold reduction in the IC50 value observed in the F3II breast cancer cell line.[4] Both this compound and 1A-116 are significantly more potent than the previously reported Rac1 inhibitor NSC23766.[4]
Mechanism of Action and Cellular Effects
This compound and its derivatives exert their anticancer effects through the inhibition of the Rac1 signaling pathway. This leads to a cascade of downstream effects, including:
-
Inhibition of Cell Proliferation: Both compounds have been shown to inhibit the growth of various cancer cell lines in a concentration-dependent manner.[1][4]
-
Cell Cycle Arrest: this compound has been observed to cause a G1 phase arrest in the cell cycle of breast cancer and glioma cells.[4][5]
-
Induction of Apoptosis: The compounds induce programmed cell death, as evidenced by the increased activity of caspase 3.[1]
-
Anti-metastatic Effects: this compound effectively inhibits cell migration and invasion, key processes in metastasis.[1][4] It has also been shown to reduce lung colonization by breast cancer cells in vivo.[4]
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental procedures used to evaluate these compounds, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments used in the evaluation of this compound and its derivatives.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., this compound, 1A-116).
-
Incubation: The plates are incubated for a specified period, typically 72 hours.
-
MTT Addition: After incubation, MTT solution is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Rac1 Activation Assay
This assay measures the levels of active, GTP-bound Rac1.
-
Cell Lysis: Cells treated with the compounds are lysed in a buffer that preserves the GTP-bound state of Rac1.
-
Pull-down: The cell lysates are incubated with a GST-fusion protein containing the p21-binding domain (PBD) of PAK1, which specifically binds to active Rac1-GTP, coupled to glutathione-agarose beads.
-
Washing: The beads are washed to remove non-specifically bound proteins.
-
Elution and Western Blotting: The bound proteins are eluted and subjected to SDS-PAGE, followed by Western blotting using an anti-Rac1 antibody to detect the levels of active Rac1. Total Rac1 levels in the whole-cell lysates are also determined as a loading control.
Conclusion
This compound and its derivative, 1A-116, are promising Rac1 inhibitors with significant anticancer activity. The comparative analysis demonstrates the successful application of rational drug design to improve the potency of the parent compound. The detailed experimental data and protocols provided in this guide offer a valuable resource for researchers in the field of oncology and drug development, facilitating further investigation into the therapeutic potential of this class of compounds.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Preclinical development of novel Rac1-GEF signaling inhibitors using a rational design approach in highly aggressive breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical Development of Novel Rac1-GEF Signaling Inhibitors using a Rational Design Approach in Highly Aggressive Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proapoptotic and antiinvasive activity of Rac1 small molecule inhibitors on malignant glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
ZINC69391: A Comparative Analysis of a Novel Rac1 Inhibitor
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of ZINC69391 with alternative Rac1 inhibitors, supported by experimental data and detailed protocols. This compound is a specific inhibitor of Rac1, a small GTPase that plays a crucial role in cell proliferation, migration, and apoptosis.[1] Its aberrant activation is associated with cancer progression and metastasis, making it a promising target for novel anticancer therapies.[2]
This compound interferes with the interaction between Rac1 and its Guanine Nucleotide Exchange Factors (GEFs) by masking the Trp56 residue on the Rac1 surface.[1][3] This inhibition of Rac1 activation leads to antiproliferative and antimetastatic effects, as well as the induction of apoptosis in cancer cells.[1] This guide will delve into the comparative efficacy of this compound against other known Rac1 inhibitors, presenting key quantitative data and the methodologies used to obtain them.
Performance Comparison of Rac1 Inhibitors
The antiproliferative activity of this compound has been evaluated against other Rac1 inhibitors, namely NSC23766 and a more potent analog, 1A-116. The following table summarizes their half-maximal inhibitory concentrations (IC50) in different breast cancer cell lines.
| Compound | F3II (IC50 in µM) | MDA-MB-231 (IC50 in µM) | MCF7 (IC50 in µM) |
| This compound | 61[1] | 48[1] | 31[1] |
| NSC23766 | 140[1] | Not Reported | Not Reported |
| 1A-116 | 4[1] | 21[1] | Not Reported |
Studies have shown that 1A-116, a rationally designed analog of this compound, exhibits significantly more potent antiproliferative activity.[1] In F3II cells, 1A-116 demonstrated a 15-fold reduction in IC50 compared to this compound.[1] Furthermore, at a concentration of 1 µM, 1A-116 dramatically impaired Rac1 activation, whereas this compound showed no effect at the same concentration.[1]
Signaling Pathway of Rac1 Activation and Inhibition
The following diagram illustrates the Rac1 signaling pathway and the mechanism of inhibition by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of this compound and its alternatives.
Rac1 Activation Assay (Pull-down Assay)
This protocol is used to determine the levels of active, GTP-bound Rac1 in cells.
Materials:
-
Cells of interest (e.g., F3II breast cancer cells)
-
Epidermal Growth Factor (EGF)
-
This compound, NSC23766, or 1A-116
-
Lysis buffer
-
GST-PAK1-PBD beads
-
Wash buffer
-
SDS-PAGE reagents
-
Anti-Rac1 antibody
Procedure:
-
Seed and culture cells to the desired confluency.
-
Serum-starve the cells for 24 hours.
-
Treat the cells with the inhibitor (this compound or alternative) for a specified time.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for a short period (e.g., 15 minutes) to induce Rac1 activation.
-
Lyse the cells in a lysis buffer containing GST-PAK1-PBD beads.
-
Incubate the lysates to allow the beads to pull down active Rac1-GTP.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins and analyze by SDS-PAGE and Western blotting using an anti-Rac1 antibody.
In Vivo Lung Metastasis Model
This experimental model is used to assess the antimetastatic potential of this compound and its analogs in a living organism.
Materials:
-
Female BALB/c mice
-
F3II breast cancer cells
-
This compound or 1A-116
-
Vehicle (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Bouin's solution
Procedure:
-
On day 0, inject a suspension of viable F3II cells (e.g., 2x10^5 cells) into the lateral tail vein of the mice.
-
Administer daily intraperitoneal (i.p.) injections of the test compound (e.g., this compound at 25 mg/kg or 1A-116 at 3 mg/kg) or vehicle, starting from day 0.
-
Continue the treatment for a predetermined period (e.g., 21 days).
-
At the end of the treatment period, sacrifice the mice.
-
Excise the lungs and fix them in Bouin's solution.
-
Count the number of superficial lung nodules under a dissecting microscope to quantify metastasis.
References
- 1. Preclinical Development of Novel Rac1-GEF Signaling Inhibitors using a Rational Design Approach in Highly Aggressive Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Video: Combined Use of Tail Vein Metastasis Assays and Real-Time In Vivo Imaging to Quantify Breast Cancer Metastatic Colonization and Burden in the Lungs [jove.com]
- 3. Monitoring Breast Tumor Lung Metastasis by U-SPECT-II/CT with an Integrin αvβ3-Targeted Radiotracer 99mTc-3P-RGD2 [thno.org]
ZINC69391 vs. Pan-Rho Inhibitors: A Comparative Guide for Researchers
In the landscape of cancer research and drug development, the Rho family of small GTPases has emerged as a critical target. These proteins, including the well-studied members Rac1 and RhoA, are pivotal regulators of cellular processes frequently dysregulated in cancer, such as cell proliferation, migration, and invasion. This guide provides an objective comparison between ZINC69391, a specific inhibitor of Rac1, and pan-Rho inhibitors, with a focus on Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors. This comparison is supported by experimental data to aid researchers, scientists, and drug development professionals in their evaluation of these compounds.
Mechanism of Action: A Tale of Specificity vs. Broad Inhibition
This compound operates with a high degree of specificity, targeting the Rac1 GTPase. It functions by interfering with the interaction between Rac1 and its guanine nucleotide exchange factors (GEFs).[1] This inhibition prevents the exchange of GDP for GTP, thereby locking Rac1 in an inactive state and blocking its downstream signaling pathways. This targeted approach aims to minimize off-target effects by focusing on a single member of the Rho GTPase family.
Pan-Rho inhibitors , on the other hand, cast a wider net. This category is broad and can include compounds that inhibit multiple Rho GTPases. However, a prominent and well-characterized class of pan-Rho inhibitors are the ROCK inhibitors, such as Y-27632 and Fasudil . These molecules do not target the Rho GTPases directly but rather inhibit their downstream effector, ROCK.[2][3] Since ROCK is a key mediator of RhoA-driven signaling, these inhibitors effectively block a major branch of the Rho pathway, impacting processes like actomyosin contractility and stress fiber formation.[2][3]
Performance Data: Proliferation and Migration
The following tables summarize the available quantitative data on the effects of this compound and the pan-Rho inhibitors Y-27632 and Fasudil on cancer cell proliferation and migration. It is important to note that the experimental conditions, such as cell lines and treatment durations, may vary between studies, warranting caution in direct comparisons.
Table 1: Inhibition of Cancer Cell Proliferation
| Inhibitor | Cell Line | Assay | IC50 / Effect | Citation |
| This compound | MDA-MB-231 (Breast Cancer) | MTT | ~48 µM | [4] |
| F3II (Breast Cancer) | MTT | ~61 µM | [4] | |
| MCF-7 (Breast Cancer) | MTT | ~31 µM | [4] | |
| Y-27632 | T24 (Bladder Cancer) | CCK-8 | Significant decrease at 10-150 µmol/l over 24-72h | [5] |
| 5637 (Bladder Cancer) | CCK-8 | Significant decrease at 10-150 µmol/l over 24-72h | [5] | |
| Fasudil | Hep-2 (Laryngeal Carcinoma) | MTT | IC50 ~3.40x10³ µM | [6] |
| PC3 (Prostate Cancer) | Not specified | Inhibition from ~9% at 5 µmol/L to ~81% at 160 µmol/L | [7] | |
| DU145 (Prostate Cancer) | Not specified | Inhibition from ~8% at 5 µmol/L to ~77% at 160 µmol/L | [7] | |
| 95D (Lung Carcinoma) | MTT | IC50 ~0.79 mg/mL | [8] |
Table 2: Inhibition of Cancer Cell Migration
| Inhibitor | Cell Line | Assay | Concentration & Effect | Citation |
| This compound | MDA-MB-231 (Breast Cancer) | Not specified | Inhibits EGF-induced migration at 50 µM | [4] |
| F3II (Breast Cancer) | Not specified | Inhibits EGF-induced migration at 50 µM | [4] | |
| Y-27632 | MDA-MB-231 (Breast Cancer) | Wound Healing | Reduced invasiveness | [9] |
| Fasudil | MDA-MB-231 (Breast Cancer) | Wound Healing | Inhibition of migration at 10 µM | [10] |
| Hep-2 (Laryngeal Carcinoma) | Transwell | Significant decrease with 4.58x10³ µM | ||
| Glioma Cells | Transwell | ~75% reduction at 100 µM | ||
| A549 (Lung Cancer) | Wound Healing & Transwell | Decreased migration and invasion |
Signaling Pathways and Points of Inhibition
The distinct mechanisms of action of this compound and pan-Rho (ROCK) inhibitors can be visualized through their points of intervention in the Rho GTPase signaling pathways.
Caption: Simplified signaling pathways for Rac1 and RhoA, highlighting the specific inhibition of Rac1-GEF interaction by this compound and the downstream inhibition of ROCK by pan-Rho inhibitors like Y-27632 and Fasudil.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
Cell Proliferation Assay (MTT Assay)
This protocol is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the inhibitor (e.g., this compound, Y-27632, or Fasudil) or vehicle control (e.g., DMSO). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the logarithm of the inhibitor concentration.
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay is used to measure collective cell migration.
-
Cell Seeding: Seed cells in a 6-well plate and grow until they form a confluent monolayer.
-
Creating the Wound: Create a "scratch" or a cell-free gap in the monolayer using a sterile 200 µL pipette tip.
-
Washing: Gently wash the wells with PBS to remove detached cells and debris.
-
Treatment: Replace the PBS with a fresh culture medium containing the desired concentration of the inhibitor or vehicle control.
-
Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) until the wound in the control wells is nearly closed.
-
Data Analysis: Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ). The rate of wound closure is calculated as the change in area over time and is expressed as a percentage of the initial wound area.
Rac1 Activation Assay (Pull-down Assay)
This biochemical assay is used to measure the amount of active, GTP-bound Rac1.
-
Cell Lysis: After treatment with inhibitors or stimuli, lyse the cells in a buffer containing protease inhibitors and GST-PBD (p21-binding domain of PAK1 fused to GST), which specifically binds to GTP-bound Rac1.
-
Affinity Precipitation: Incubate the cell lysates with glutathione-agarose beads to pull down the GST-PBD-GTP-Rac1 complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Western Blotting: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Detection: Probe the membrane with a primary antibody specific for Rac1, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensity of the pull-down samples and normalize to the total amount of Rac1 in the corresponding total cell lysates to determine the relative level of Rac1 activation.
Logical Workflow for Inhibitor Comparison
The following diagram illustrates a logical workflow for comparing the efficacy of this compound and a pan-Rho inhibitor.
Caption: A logical workflow for the comparative evaluation of this compound and a pan-Rho inhibitor, from initial cell line selection to the final comparison of efficacy and specificity.
Conclusion
The choice between a specific inhibitor like this compound and a broader-acting pan-Rho inhibitor depends on the research question and therapeutic strategy. This compound offers a targeted approach to dissecting the role of Rac1 in cancer progression, with the potential for fewer off-target effects. Pan-Rho inhibitors, such as the ROCK inhibitors Y-27632 and Fasudil, provide a means to interrogate the broader Rho signaling network and may be effective in cancers where multiple Rho-mediated pathways are dysregulated. The data and protocols presented in this guide are intended to provide a foundation for researchers to make informed decisions in the selection and application of these valuable research tools.
References
- 1. researchhub.com [researchhub.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. clyte.tech [clyte.tech]
- 5. Y-27632 targeting ROCK1&2 modulates cell growth, fibrosis and epithelial-mesenchymal transition in hyperplastic prostate by inhibiting β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ROCK inhibition with Fasudil induces beta-catenin nuclear translocation and inhibits cell migration of MDA-MB 231 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fasudil inhibits proliferation and migration of Hep-2 laryngeal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rho kinase inhibitor fasudil suppresses migration and invasion though down-regulating the expression of VEGF in lung cancer cell line A549 - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of ZINC69391: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a procedural framework for the safe disposal of ZINC69391, a selective Rac1 inhibitor. Due to the absence of a specific Safety Data Sheet (SDS) in public databases, these recommendations are based on the known hazards of related guanidine and zinc compounds and general best practices for chemical waste management. Consultation with your institution's Environmental Health and Safety (EHS) department is mandatory before proceeding with any disposal protocol.
Core Safety and Handling Precautions
Before handling this compound, it is imperative to wear appropriate Personal Protective Equipment (PPE). Based on the potential hazards associated with guanidine and zinc compounds, the following PPE should be utilized:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | A laboratory coat worn over appropriate clothing. |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood. |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Adherence to a strict, step-by-step protocol is necessary to ensure safety and regulatory compliance.
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed by a qualified chemist or your EHS department. At a minimum, segregate waste into categories such as halogenated solvents, non-halogenated solvents, and solid chemical waste.
-
Container Selection and Labeling:
-
Use a designated, leak-proof, and chemically compatible waste container. High-density polyethylene (HDPE) is a suitable option for many chemical wastes.
-
Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and its CAS Number (303094-67-9). Include hazard pictograms as appropriate (e.g., harmful, irritant, environmental hazard). Record the date the waste is first added to the container.
-
-
Disposal of Liquid Waste:
-
Collect all aqueous and solvent solutions containing this compound in the designated hazardous waste container.
-
Do not pour this compound solutions down the drain. Many zinc compounds are toxic to aquatic life and may persist in the environment.
-
For rinsing contaminated glassware, the initial rinse should be collected as hazardous waste. Subsequent rinses may be permissible for drain disposal depending on local regulations, but collecting all rinses as hazardous waste is the most prudent approach.
-
-
Disposal of Solid Waste:
-
Collect solid this compound and any contaminated materials (e.g., weighing paper, pipette tips, gloves) in a separate, clearly labeled solid hazardous waste container.
-
-
Storage of Waste:
-
Keep the waste container securely capped when not in use.
-
Store the sealed and labeled container in a designated, well-ventilated, and secure hazardous waste accumulation area. This area should be away from incompatible materials. Guanidine compounds can react with strong acids or bleach, potentially releasing toxic gases.
-
-
Arranging for Final Disposal:
-
Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the this compound waste. Provide a complete description of the waste, including its composition and any known hazards.
-
Experimental Protocols
As no specific experimental protocols for the disposal of this compound were found, the recommended protocol is the general procedure for the disposal of hazardous chemical waste outlined above. In-lab neutralization or treatment of this compound is not recommended without a validated protocol specific to this compound.
Visualizing the Disposal Workflow
To clarify the procedural flow for the proper disposal of this compound, the following diagram illustrates the key decision points and actions.
Caption: this compound Disposal Workflow
This guide is intended to provide a framework for the safe handling and disposal of this compound. It is not a substitute for a formal risk assessment or the specific guidance of your institution's EHS professionals. Always prioritize safety and environmental compliance in all laboratory procedures.
Essential Safety and Logistical Information for Handling ZINC69391
ZINC69391 has demonstrated antiproliferative, antimetastatic, and apoptosis-inducing effects in research settings.[1] These biological activities necessitate careful handling to minimize exposure.
Key Data at a Glance
A summary of the essential quantitative data for this compound is provided in the table below for quick reference.
| Parameter | Value | Source |
| Molecular Formula | C₁₄H₁₅F₃N₅ | MedChemExpress |
| Molecular Weight | 310.303 g/mol | MedChemExpress |
| Storage (Solid) | -20°C for up to 3 years; 4°C for up to 2 years | MedChemExpress |
| Storage (In Solvent) | -80°C for up to 6 months; -20°C for up to 1 month | MedChemExpress |
Personal Protective Equipment (PPE)
Due to the biologically active nature of this compound and the absence of comprehensive toxicity data, a cautious approach to personal protection is required. The following PPE is mandatory when handling this compound:
-
Gloves: Nitrile gloves are required. Always inspect gloves for tears or punctures before use and change them frequently.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles must be worn.
-
Lab Coat: A fully buttoned lab coat is essential to protect from splashes and spills.
-
Respiratory Protection: When handling the solid compound outside of a certified chemical fume hood or biological safety cabinet, a properly fitted N95 respirator is recommended to prevent inhalation of airborne particles.
Operational Plan: From Receipt to Experimentation
A step-by-step procedural guide ensures the safe handling of this compound throughout the experimental workflow.
-
Receiving and Inspection: Upon receipt, inspect the packaging for any signs of damage. The compound is typically shipped at room temperature, which is not expected to affect its quality.[2]
-
Storage: Immediately transfer the compound to the appropriate storage conditions as outlined in the data table.
-
Preparation of Stock Solutions:
-
Before opening the vial, centrifuge it to ensure all the powder is at the bottom.[2]
-
All handling of the solid compound and preparation of stock solutions should be conducted in a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.
-
This compound is soluble in DMSO.[1] When preparing a stock solution in DMSO, ensure the final concentration of DMSO in cell culture media is less than 0.5% to avoid cytotoxicity.[3][4]
-
It is advisable to prepare aliquots of the stock solution for routine use to avoid repeated freeze-thaw cycles.[3][4]
-
-
Experimental Use: When using this compound in experiments, adhere to all institutional protocols for handling potent chemical compounds. Ensure all work surfaces are decontaminated after use.
Disposal Plan
All waste materials contaminated with this compound must be disposed of as hazardous chemical waste.
-
Solid Waste: This includes empty vials, contaminated gloves, pipette tips, and any other disposable materials that have come into contact with the compound. Collect this waste in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated media should be collected in a sealed, labeled hazardous waste container. Do not dispose of this compound solutions down the drain.
-
Decontamination: All non-disposable equipment and work surfaces should be decontaminated using an appropriate laboratory disinfectant or cleaning agent known to be effective against chemical compounds.
-
Waste Pickup: Follow your institution's procedures for the pickup and disposal of hazardous chemical waste.
Safe Handling Workflow for this compound
Caption: A logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
